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  • Product: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride
  • CAS: 1160370-78-4

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

Chemical Properties and Synthetic Utility of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride: A Comprehensive Technical Guide Abstract In the landscape of modern drug development, functionalized quinoline derivatives ser...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties and Synthetic Utility of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride: A Comprehensive Technical Guide

Abstract

In the landscape of modern drug development, functionalized quinoline derivatives serve as privileged scaffolds for designing targeted therapeutics. 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4) is a highly reactive, bifunctional building block primarily utilized in the synthesis of sulfonamide-based drug candidates, including direct thrombin inhibitors and kinase modulators [1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical chemical properties and bench-level execution. This guide details the physicochemical profile, mechanistic pathways, and self-validating protocols required to successfully synthesize and utilize this compound in pharmaceutical research.

Structural Identity and Physicochemical Profile

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic workflows. 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride features a quinoline core substituted with a hydroxyl group, a methyl group, and a highly electrophilic sulfonyl chloride moiety.

Tautomerism and Reactivity Rationale

A critical structural feature of this compound is its lactam-lactim tautomerism. In both solid state and solution, the 2-hydroxyquinoline core exists predominantly in its lactam form (2-quinolone or carbostyril) [2]. This tautomeric shift significantly alters the electron density of the aromatic system. The electron-donating nature of the lactam nitrogen, combined with the directing effect of the 4-methyl group, activates the 6-position of the aromatic ring toward electrophilic aromatic substitution (EAS). This regioselectivity is the mechanistic foundation for its synthesis.

Quantitative Physicochemical Data

Table 1: Chemical and Physical Properties of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride[1][2]

PropertyValue / Description
Chemical Name 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride
Synonyms 4-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride
CAS Number 1160370-78-4
Molecular Formula C₁₀H₈ClNO₃S
Molecular Weight 257.7 g/mol
Physical Form Solid (typically off-white to pale yellow)
Purity Standard ≥ 95% (typically verified via HPLC/NMR)
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), strictly anhydrous

Synthesis Methodology: Chlorosulfonation of 4-Methylcarbostyril

The most direct and scalable route to synthesize 2-hydroxy-4-methylquinoline-6-sulfonyl chloride is the direct chlorosulfonation of 4-methylcarbostyril.

Mechanistic Rationale

This reaction utilizes chlorosulfonic acid ( ClSO3​H ) as both the solvent and the reagent. The process occurs in two distinct mechanistic stages:

  • Sulfonation: The first equivalent of ClSO3​H acts as an electrophile, substituting the proton at the activated C6 position to form a sulfonic acid intermediate.

  • Chlorination: A second equivalent (used in excess) converts the sulfonic acid into the sulfonyl chloride, releasing sulfuric acid ( H2​SO4​ ) and hydrogen chloride ( HCl ) as byproducts.

Chlorosulfonation A 4-Methylcarbostyril (Reactant) B Electrophilic Aromatic Substitution (C6) A->B ClSO3H (1 eq) 0°C C Sulfonic Acid Intermediate B->C - HCl D Chlorination Reaction C->D ClSO3H (Excess) 60-80°C E 6-Sulfonyl Chloride Product D->E - H2SO4

Caption: Mechanistic pathway of chlorosulfonation at the C6 position of 4-methylcarbostyril.

Step-by-Step Experimental Protocol

Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a fume hood with appropriate PPE.

  • Preparation & Cooling: Charge a dry, round-bottom flask with neat chlorosulfonic acid (typically 5-10 equivalents relative to the starting material). Cool the flask to 0°C using an ice-water bath. Causality: The initial sulfonation is highly exothermic; failing to control the temperature leads to oxidative degradation and tar formation.

  • Addition: Add 4-methylcarbostyril portion-wise over 30 minutes under continuous stirring. Ensure each portion is fully dissolved before adding the next.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60-80°C for 2-4 hours. Causality: While sulfonation occurs rapidly at low temperatures, the subsequent conversion to the sulfonyl chloride requires thermal energy to overcome the activation barrier.

  • Reaction Monitoring: Monitor the reaction via TLC (quench a micro-aliquot in methanol to form the methyl sulfonate ester for accurate TLC spotting).

  • Quenching (Critical Step): Once complete, cool the mixture to room temperature and pour it dropwise over vigorously stirred crushed ice. Causality: Water violently hydrolyzes unreacted ClSO3​H . The massive excess of ice absorbs the heat of hydrolysis, maintaining a temperature near 0°C. If the water warms up, the newly formed sulfonyl chloride will hydrolyze back into the undesired sulfonic acid.

  • Isolation: Filter the precipitated solid, wash with ice-cold water until the filtrate is neutral, and dry under high vacuum over P2​O5​ .

Applications in Drug Development: Sulfonamide Coupling

The primary utility of 2-hydroxy-4-methylquinoline-6-sulfonyl chloride is its conversion into sulfonamides. This structural motif is famous in the synthesis of direct thrombin inhibitors (e.g., Argatroban analogs, which utilize a related 3-methyl-8-quinolinesulfonyl chloride) [3][4]. The 6-sulfonyl variant provides an alternative vector for structure-activity relationship (SAR) studies, altering the hydrogen-bonding network within the active site of target proteases.

Mechanistic Rationale

Sulfonamide formation is a nucleophilic acyl substitution-like process. A primary or secondary amine attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. An organic base is strictly required to drive the reaction forward.

SulfonamideCoupling A Sulfonyl Chloride (CAS 1160370-78-4) C Reaction Mixture (Anhydrous DCM + DIPEA) A->C B Amine Nucleophile (R-NH2) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Elimination of Cl- D->E Base neutralizes HCl F Sulfonamide Drug Precursor E->F Stable Product

Caption: Workflow and mechanism of sulfonamide coupling using an organic base.

Step-by-Step Coupling Protocol
  • Solvent & Reagent Setup: Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the sulfonyl chloride by ambient moisture [5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 - 3.0 eq) to the solution. Causality: DIPEA is preferred over Triethylamine because its steric hindrance makes it a poor nucleophile, preventing it from attacking the sulfonyl chloride, while remaining a strong enough base to neutralize the HCl byproduct. Unneutralized HCl would protonate the amine, rendering it non-nucleophilic and stalling the reaction.

  • Coupling: Cool the mixture to 0°C. Add 2-hydroxy-4-methylquinoline-6-sulfonyl chloride (1.1 eq) portion-wise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with additional DCM, wash sequentially with 1N HCl (to remove excess amine and base), saturated NaHCO3​ (to remove acidic impurities), and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Handling, Stability, and Storage Protocols

To ensure the scientific integrity of your syntheses, the degradation pathways of this compound must be managed:

  • Moisture Sensitivity: Sulfonyl chlorides are highly hygroscopic and will slowly hydrolyze in the presence of atmospheric moisture to form the corresponding sulfonic acid and HCl .

  • Storage: Must be stored at 2-8°C in a tightly sealed container backfilled with Argon or Nitrogen[1].

  • Validation: Before using a batch that has been stored for >3 months, validate its integrity by dissolving a small sample in anhydrous methanol with a drop of triethylamine; a complete conversion to the methyl sulfonate (verified by LC-MS) confirms the reagent is still active.

References

  • PubChemLite (Université du Luxembourg). "Compound 1160370-78-4 (C10H8ClNO3S)." Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis, characterization, molecular docking evaluation, antiplatelet and anticoagulant actions of sulfonamide novel derivatives." Available at: [Link]

Exploratory

Molecular Structure and Tautomerism of 2-Hydroxy-4-methylquinoline Derivatives: A Technical Guide

Executive Summary 2-Hydroxy-4-methylquinoline, frequently identified by its synonyms 4-methylcarbostyril or 4-methyl-2(1H)-quinolone[1], is a highly versatile heterocyclic scaffold integral to the synthesis of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4-methylquinoline, frequently identified by its synonyms 4-methylcarbostyril or 4-methyl-2(1H)-quinolone[1], is a highly versatile heterocyclic scaffold integral to the synthesis of biologically active pharmaceuticals and natural products[2]. A defining physicochemical characteristic of this molecule is its dynamic keto-enol (lactam-lactim) tautomerism[3]. Understanding the thermodynamic equilibrium between these tautomeric forms is critical for rational drug design, as the distinct electronic properties of each tautomer directly influence receptor binding affinity, solubility, and metabolic stability[3].

Structural Dynamics and Tautomeric Equilibrium

The equilibrium between the enol (2-hydroxy-4-methylquinoline) and keto (4-methyl-2-quinolone) forms is governed by protonotropy—the rapid migration of a proton between the hydroxyl oxygen and the heterocyclic nitrogen atom[3].

In most environments, including the solid state and non-polar to moderately polar solvents, the keto (lactam) form predominates due to the superior thermodynamic stability of the amide functional group compared to the iminol group of the enol form[3]. Furthermore, in highly polar media such as water or dimethyl sulfoxide (DMSO), the solvated lactam is significantly stabilized by a zwitterionic resonance structure[4]. In this resonance state, the nitrogen atom carries a partial positive charge, while the single-bonded oxygen carries a partial negative charge[5]. This solvent-mediated stabilization decreases the relative energy of the lactam form by approximately 5 kcal/mol compared to the lactim tautomer in aqueous solutions, effectively locking the molecule into the lactam state[4],[5].

Tautomerism Lactim Lactim Tautomer (2-Hydroxy-4-methylquinoline) Less Stable Lactam Lactam Tautomer (4-Methyl-2-quinolone) More Stable Lactim->Lactam Proton Transfer (Protonotropy) Zwitterion Zwitterionic Resonance (Charge Separation) Lactam->Zwitterion Resonance Stabilization Polar Polar Solvents (e.g., Water, DMSO) Polar->Zwitterion Stabilizes NonPolar Non-Polar Solvents (e.g., Dioxane) NonPolar->Lactim Shifts Equilibrium

Caption: Logical relationship of solvent effects on the lactam-lactim tautomeric equilibrium.

Synthesis Methodology: The Conrad-Limpach-Knorr Pathway

The standard synthetic route for 2-hydroxy-4-methylquinoline derivatives is the Conrad-Limpach-Knorr synthesis[6]. The reaction between aniline and an acetoacetate ester proceeds via two distinct, thermodynamically controlled stages[2].

  • Condensation : Aniline reacts with ethyl acetoacetate at elevated temperatures to favor the formation of the acetoacetanilide intermediate[2].

  • Cyclization : The intermediate undergoes an acid-catalyzed intramolecular cyclization (loss of water/ethanol) to yield the quinoline core[6],[2].

To optimize this pathway, Microwave-Assisted Organic Synthesis (MAOS) is highly recommended. Microwave irradiation overcomes the high activation energy barrier of the Knorr cyclization step, drastically reducing reaction times from hours to minutes and minimizing the thermal degradation of the intermediate[2].

Synthesis Reagents Aniline + Ethyl Acetoacetate Cond1 Thermodynamic Control (Microwave Heating) Reagents->Cond1 Intermediate Acetoacetanilide Intermediate Cond1->Intermediate Condensation Cond2 Acid Catalyst (Intramolecular Cyclization) Intermediate->Cond2 Product 2-Hydroxy-4-methylquinoline (Target Scaffold) Cond2->Product Knorr Cyclization (-H2O)

Caption: Experimental workflow of the microwave-assisted Conrad-Limpach-Knorr synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline

Causality & Self-Validation: This protocol utilizes concentrated sulfuric acid both as a dehydrating agent and a catalyst to drive the cyclization. Reaction completion is self-validated by the sudden precipitation of the product upon neutralization, confirming the formation of the highly crystalline quinoline core.

  • Preparation : In a microwave-safe reaction vial, combine 10 mmol of aniline with 12 mmol of ethyl acetoacetate.

  • Intermediate Formation : Irradiate the mixture at 130°C for 5 minutes. Monitor the consumption of aniline via TLC (Hexane:EtOAc 7:3).

  • Cyclization : Cool the vial and carefully add 2 mL of concentrated sulfuric acid[2]. Irradiate at 150°C for an additional 10 minutes.

  • Workup & Validation : Pour the cooled mixture over crushed ice. The sudden shift in solubility will cause the crude product to crash out of solution. Neutralize with 10% NaOH until pH 7 is reached.

  • Purification : Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield needle-shaped crystals (Melting Point: 221-223°C)[7].

Spectroscopic Characterization and Quantitative Data

Accurate characterization of the tautomeric state is essential. The predominance of the lactam form in polar solvents is readily observable via NMR and UV-Vis spectroscopy[8].

In ¹H NMR (using DMSO-d₆), the presence of a highly deshielded, broad singlet at approximately 12.5 ppm is the hallmark of the lactam N-H proton[8]. UV-Vis spectroscopy reveals two characteristic absorption maxima at ~270 nm and ~324 nm, which are highly sensitive to the electron density of the tautomeric state[5].

Table 1: Spectroscopic & Physical Data Summary for the Lactam Tautomer
Analytical TechniqueParameter / PeakAssignment / ObservationReference
¹H NMR (DMSO-d₆) ~12.5 ppm (broad singlet)N-H proton (Lactam form)[8]
¹H NMR (DMSO-d₆) 7.20 - 7.80 ppm (multiplets)Aromatic ring protons[8]
¹³C NMR (DMSO-d₆) ~162.5 ppmC=O (Carbonyl of Lactam)[8]
UV-Vis (Methanol) 270 nm, 324 nmElectronic transitions (π-π*)[5]
Melting Point 221 - 223 °CNeedle-like crystals[7]
Protocol 2: Spectroscopic Sample Preparation and Validation

Causality & Self-Validation: The choice of solvent in NMR is critical; non-polar solvents (like CDCl₃) may shift the equilibrium toward the lactim form or cause line broadening due to poor solubility. DMSO-d₆ is utilized to fully solubilize the compound and lock it into the zwitterionic-stabilized lactam state[8],[4].

  • NMR Preparation : Dissolve 15 mg of the purified 2-hydroxy-4-methylquinoline in 0.7 mL of anhydrous DMSO-d₆[8]. Ensure complete dissolution to prevent magnetic field shimming errors.

  • Data Acquisition : Acquire the ¹H NMR spectrum at 400 MHz.

  • Validation Check : Verify the integration of the N-H peak (~12.5 ppm) relative to the aromatic protons. A 1:4 ratio (for the unsubstituted benzo-ring) confirms the lactam tautomeric purity. If an O-H peak (~10-11 ppm) is observed, it indicates the presence of the lactim tautomer, likely due to trace acidic impurities or solvent effects.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline". BenchChem. 3

  • BenchChem Technical Support Team. "Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide". BenchChem. 8

  • American Chemical Society. "Spectroscopy and structure of 2-hydroxyquinoline". ACS Publications. 4

  • National Institutes of Health. "Intramolecular sensitization and structure of a Tb3+/2-hydroxyquinoline conjugate in the paraoxonase 1 active site". PMC. 5

  • Cambridge University Press. "Conrad-Limpach Reaction". 6

  • BDMAEE. "2-hydroxy-4-methylquinoline". 1

  • BenchChem. "Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline". 2

  • Sigma-Aldrich. "2-Hydroxy-4-methylquinoline 97%". 7

Sources

Foundational

Solubility of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride in organic solvents

[label="5. Stability Verification\n(LC- Logical relationship between solvent type and stability of heteroaromatic sulfonyl chlorides. Quantitative Solubility & Stability Data Because empirical solubility limits are highl...

Author: BenchChem Technical Support Team. Date: March 2026

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Logical relationship between solvent type and stability of heteroaromatic sulfonyl chlorides.

Quantitative Solubility & Stability Data

Because empirical solubility limits are highly dependent on the specific crystalline form and purity of the batch[1], the data below synthesizes extrapolated solubility profiles based on the physicochemical behavior of structurally analogous heteroaromatic sulfonyl chlorides[2].

Table 1: Extrapolated Solubility and Kinetic Stability Profile at 25°C

SolventClassificationDielectric Constant (ε)Est. Solubility Limit (mg/mL)24h Stability ProfileApplication Rationale
Tetrahydrofuran (THF) Polar Aprotic7.5> 100Excellent (Intact -SO₂Cl)Ideal balance of polarity for the quinoline core and inertness to the sulfonyl group.
Dichloromethane (DCM) Non-polar Aprotic9.150 - 80Excellent (Intact -SO₂Cl)Standard choice for biphasic synthesis and extraction[3].
Acetonitrile (MeCN) Polar Aprotic37.530 - 50Good (Trace hydrolysis if wet)Excellent for HPLC sample preparation; requires strict anhydrous conditions.
N,N-Dimethylformamide Polar Aprotic36.7> 150Moderate (Slow degradation)High solubility, but prolonged storage can lead to Vilsmeier-Haack type side reactions.
Methanol (MeOH) Polar Protic32.7N/A (Reactive)Poor (Rapid Solvolysis)Strictly avoid. Induces rapid solvolysis into sulfonic acid[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, a solubility protocol for reactive sulfonyl chlorides must be a self-validating system. It is insufficient to merely measure dissolved mass; one must analytically verify that the dissolved mass is the intact parent molecule and not a solvolysis degradant[4].

Step-by-Step Methodology
  • Solvent Dehydration (Causality: Preventing Hydrolysis): Ensure all aprotic solvents (THF, DCM, MeCN) are dried over activated 3Å molecular sieves for at least 48 hours prior to use. Trace water is the primary catalyst for the degradation of quinoline sulfonyl chlorides[2].

  • Isothermal Equilibration (Causality: Kinetic Control): In a dry, argon-purged glass vial, add an excess of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride[5] to 2.0 mL of the selected anhydrous solvent. Seal the vial tightly and agitate in a thermostatic shaker at 25°C ± 0.1°C for exactly 4 hours. Note: Equilibration time is restricted to 4 hours to minimize the risk of complex decomposition that can occur in heteroaromatic sulfonyl chlorides over prolonged periods[2].

  • Phase Separation (Causality: Inert Filtration): Allow the suspension to settle for 30 minutes. Carefully extract the supernatant using a glass syringe and filter through a 0.22 µm hydrophobic PTFE syringe filter. Do not use Nylon filters, as the amide bonds in nylon can act as weak nucleophiles or hydrogen-bond acceptors, leading to localized degradation.

  • Quantitative Analysis (HPLC-UV): Dilute an aliquot of the filtered supernatant with a non-nucleophilic quenching solvent (e.g., anhydrous MeCN) to fall within the linear dynamic range of the UV detector. Quantify the concentration against a freshly prepared calibration curve.

  • Stability Verification (The Self-Validation Step): Subject a parallel aliquot of the supernatant to LC-MS or ¹H-NMR analysis. You must confirm the presence of the intact molecular ion (m/z ~257.69)[1] and the absolute absence of the sulfonic acid degradant (m/z ~239). If degradation exceeds 2%, the solubility data point is compromised and must be discarded.

Workflow S1 1. Solvent Selection (Strictly Aprotic) S2 2. Saturation & Equilibration (Isothermal Shaking, 25°C) S1->S2 S3 3. Phase Separation (PTFE Filtration) S2->S3 S4 4. Quantitative Analysis (HPLC-UV / Gravimetry) S3->S4 S5 5. Stability Verification (LC-MS / 1H-NMR) S4->S5

Self-validating experimental workflow for determining sulfonyl chloride solubility.

Conclusion

The successful solvation of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride requires a rigorous understanding of its dual nature: the polar requirements of the quinoline core and the extreme electrophilicity of the sulfonyl chloride group. By strictly utilizing anhydrous aprotic solvents like THF or DCM and implementing a self-validating analytical workflow, researchers can obtain accurate solubility profiles without falling victim to hidden solvolytic degradation.

References

  • Source: sigmaaldrich.
  • Title: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride, 95% - Lab-Chemicals.
  • Title: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride | 1160370-78-4 - Sigma-Aldrich (Properties)
  • Source: mdpi.
  • Source: researchgate.
  • Source: acs.

Sources

Exploratory

The Role of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride in Medicinal Chemistry: A Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of a lead compound. 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4) has emerged as a highly versatile electrophilic intermediate[1]. Featuring a tautomeric quinoline/carbostyril core, a sterically directing C4-methyl group, and a highly reactive C6-sulfonyl chloride, this compound serves as a critical precursor for synthesizing sulfonamide-based pharmacophores. This whitepaper provides an in-depth mechanistic analysis of its structural properties, its application in targeting complex biological pathways (such as bacterial enzymes and voltage-gated ion channels), and field-proven protocols for its integration into synthetic workflows.

Structural & Mechanistic Profiling

Tautomerism: The Carbostyril Advantage

The compound is formally named as a 2-hydroxyquinoline, but in solution and solid states, it exists predominantly as its keto tautomer: 4-methyl-2-oxo-1,2-dihydroquinoline (a carbostyril derivative). This tautomeric equilibrium is not merely a structural curiosity; it is a fundamental driver of its pharmacological utility. The carbostyril core acts as a rigid, planar bioisostere for peptide bonds, offering a stable hydrogen-bond donor (N-H) and acceptor (C=O) motif that is highly resistant to proteolytic cleavage.

The C6-Sulfonyl Chloride Electrophile

The sulfonyl chloride group at the C6 position is a highly reactive electrophilic center primed for nucleophilic attack by primary or secondary amines. The resulting sulfonamides are ubiquitous in medicinal chemistry due to their metabolic stability and distinct tetrahedral geometry, which allows them to project substituents into deep enzymatic binding pockets.

Steric and Electronic Influence of the C4-Methyl Group

The methyl group at the C4 position serves two mechanistic purposes:

  • Conformational Locking: It introduces steric bulk that restricts the rotational freedom of adjacent substituents, reducing the entropic penalty upon target binding.

  • Lipophilic Mapping: It enhances the overall lipophilicity (LogP) of the scaffold, facilitating favorable hydrophobic interactions within target binding sites.

Tautomerism A 2-Hydroxy-4-methylquinoline (Enol Form) B 4-Methyl-2-oxo-1,2-dihydroquinoline (Keto Form / Carbostyril) A->B Tautomerization C C6-Sulfonyl Chloride (Electrophilic Center) B->C Functionalization Site

Caption: Tautomeric equilibrium and C6 reactive site of the quinoline core.

Applications in Medicinal Chemistry

The structural features of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride have been leveraged across diverse therapeutic areas.

Antibacterial Agents: MurG Inhibition

The rise of antimicrobial resistance necessitates the targeting of novel bacterial pathways. MurG is an essential glycosyltransferase involved in the intracellular phase of bacterial peptidoglycan biosynthesis. Research has demonstrated that reacting coumarin derivatives with quinoline-6-sulfonyl chlorides yields potent small-molecule MurG inhibitors[2]. The sulfonamide linkage bridges the quinoline core with the coumarin moiety, creating a hybrid molecule capable of disrupting the bacterial cell wall synthesis machinery.

Ion Channel Modulators: Nav1.7 and Nav1.8

Voltage-gated sodium channels (Nav), specifically the Nav1.7 and Nav1.8 subtypes, are genetically validated targets for the treatment of chronic and neuropathic pain. Bicyclic sulfonamides derived from quinoline-6-sulfonyl chlorides have been extensively patented as selective Nav inhibitors[3]. The carbostyril core effectively anchors the molecule in the channel's voltage-sensing domain, while the sulfonamide geometry precisely orients aryl substituents to block the propagation of action potentials without affecting the cardiac Nav1.5 channel.

BioPathway Ligand Quinoline-6-Sulfonamide Derivative Target1 Nav1.7 / Nav1.8 Sodium Channels Ligand->Target1 Binds Target2 Bacterial MurG Enzyme Ligand->Target2 Binds Effect1 Inhibition of Action Potential Propagation Target1->Effect1 Neuropathic Pain Relief Effect2 Disruption of Peptidoglycan Synthesis Target2->Effect2 Antibacterial Action

Caption: Pharmacological target engagement pathways of quinoline-6-sulfonamides.

Experimental Protocols & Synthetic Workflows

To ensure high yields and prevent the degradation of the electrophile, the synthesis of sulfonamides using 1160370-78-4 must follow strict anhydrous protocols. The following methodology is designed as a self-validating system , ensuring that researchers can mechanistically verify each step.

Step-by-Step Methodology: Sulfonamide Synthesis
  • Preparation of the Electrophile: Dissolve 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon or nitrogen atmosphere. Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Its steric bulk prevents it from forming a transient, unreactive sulfonammonium intermediate, which is a common failure point when using less hindered bases like triethylamine.

  • Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Add the desired primary or secondary amine (1.1 eq) dropwise. Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and minimizing the formation of bis-sulfonylation byproducts.

  • Self-Validating Monitoring (LC-MS): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS. Validation Mechanism: The starting material possesses a distinct isotopic pattern due to the presence of the chlorine atom (M and M+2 peaks in a 3:1 ratio at m/z ~257.7). The complete disappearance of this isotopic signature and the emergence of the target sulfonamide mass confirms successful coupling.

  • Quenching and Purification: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Preparation Dissolve 1160370-78-4 in anhydrous DCM/THF Step2 Step 2: Base Addition Add DIPEA (Acid Scavenger) Step1->Step2 Step3 Step 3: Nucleophile Dropwise addition of Amine at 0°C Step2->Step3 Step4 Step 4: Monitoring LC-MS tracking of Sulfonamide formation Step3->Step4 Step5 Step 5: Purification Flash Chromatography / Precipitation Step4->Step5

Caption: Step-by-step synthetic workflow for sulfonamide generation.

Data Presentation

Table 1: Physicochemical Properties of 1160370-78-4[1]
PropertyValue
CAS Number 1160370-78-4
Molecular Formula C10​H8​ClNO3​S
Molecular Weight 257.69 g/mol
Typical Purity ≥ 95%
Storage Conditions Inert atmosphere, 2-8°C
Physical Form Solid
Table 2: Reaction Optimization Parameters
ParameterOptimal ConditionMechanistic Rationale
Solvent Anhydrous DCM or THFPrevents hydrolysis of the highly reactive sulfonyl chloride into a sulfonic acid.
Base DIPEA (2.0-3.0 eq)Acts as an acid scavenger for HCl byproduct without acting as a competing nucleophile.
Temperature 0°C to Room TempLow initial temperature controls the exothermic nucleophilic attack, reducing side reactions.

References

  • Schroeder, Anna K. "Multi-Step Synthesis of Small Molecules as Potential Inhibitors for MurG". Senior Independent Study Theses, The College of Wooster (2021). Available at: [Link]

  • Weiss, Matthew et al. "Bicyclic sulfonamide compounds as sodium channel inhibitors". United States Patent US9212182B2, Amgen Inc. (2015).

Sources

Foundational

Quinoline-6-Sulfonyl Chloride Derivatives: A Comprehensive Technical Guide on Synthesis, Functionalization, and Therapeutic Applications

Executive Summary Quinoline-6-sulfonyl chloride is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry and organic synthesis[1][2]. The quinoline scaffold, characterized by a benzene ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-6-sulfonyl chloride is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry and organic synthesis[1][2]. The quinoline scaffold, characterized by a benzene ring fused to a pyridine moiety, is a privileged structure due to its lipophilic nature, which facilitates favorable cell membrane and blood-brain barrier permeability[3][4]. When functionalized with a sulfonyl chloride group at the C6 position, it becomes a versatile building block for synthesizing sulfonamides, sulfonate esters, and other complex pharmacophores[2]. This whitepaper details the synthetic methodologies, mechanistic rationales, and pharmacological applications of quinoline-6-sulfonyl chloride derivatives.

Synthetic Strategies & Methodologies

Classical Chlorosulfonation vs. Advanced Aminosulfonylation

Historically, synthesizing quinoline-6-sulfonyl chloride involved the direct sulfonation of the quinoline core, followed by chlorination using thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ )[1]. However, direct functionalization often yields a mixture of isomers (5-, 6-, and 8-sulfonic acids) that require rigorous separation[1].

Recent advancements emphasize greener, highly regioselective approaches. For instance, palladium-catalyzed one-pot aminosulfonylation utilizes potassium metabisulfite ( K2​S2​O5​ ) as a bench-stable, non-toxic surrogate for gaseous sulfur dioxide ( SO2​ )[3]. This method allows for the direct conversion of 3-iodo or 6-iodoquinolines into their corresponding sulfonamides, bypassing the highly reactive and moisture-sensitive sulfonyl chloride intermediate when direct amine coupling is desired[3].

Protocol: Step-by-Step Synthesis of 2-Chloroquinoline-6-sulfonamide

Step 1: Reductive Dechlorination & Sulfonation

  • Reaction : Subject 4,7-dichloroquinoline to reductive dechlorination to yield the parent quinoline ring[1].

  • Sulfonation : Treat the quinoline core with fuming sulfuric acid to introduce the sulfonic acid group at the 6-position.

  • Causality: The nitrogen atom deactivates the pyridine ring, directing electrophilic aromatic substitution to the benzene ring, primarily at the 5 and 6 positions. Temperature control is critical to favor the thermodynamic 6-isomer thermodynamically[1].

  • Validation : Precipitate the quinoline-6-sulfonic acid by cooling and filtering. Wash with cold water. Monitor completion via Thin-Layer Chromatography (TLC)[1].

Step 2: Chlorination to Sulfonyl Chloride

  • Reaction : Suspend quinoline-6-sulfonic acid (1.0 eq) in a non-polar solvent and treat with SOCl2​ or PCl5​ [1].

  • Reflux : Heat the mixture under reflux until gas evolution ceases.

  • Causality: SOCl2​ converts the stable sulfonic acid into the highly reactive electrophile, quinoline-6-sulfonyl chloride.

  • Purification : Remove the excess chlorinating agent via distillation under reduced pressure to prevent side reactions in subsequent steps. Purify the crude product by recrystallization[1].

Step 3: N-Oxidation and C2-Chlorination

  • N-Oxidation : Dissolve the sulfonyl chloride in chloroform and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C[1].

  • Causality: Oxidizing the quinoline nitrogen to an N-oxide activates the C2 position for subsequent nucleophilic attack[1].

  • C2-Chlorination : Treat the N-oxide with phosphorus oxychloride ( POCl3​ ). The oxygen is transferred to phosphorus, and the chloride attacks the C2 position, yielding 2-chloroquinoline-6-sulfonyl chloride[1].

  • Amination : React the intermediate with an amine in the presence of a mild base (e.g., triethylamine) to yield the final sulfonamide[1].

SyntheticWorkflow A 4,7-Dichloroquinoline (Starting Material) B Reductive Dechlorination & Sulfonation A->B C Quinoline-6-sulfonic acid B->C D Chlorination (SOCl2/PCl5) C->D E Quinoline-6-sulfonyl chloride (Reactive Intermediate) D->E F N-Oxidation (m-CPBA) & C2-Chlorination (POCl3) E->F G Amination (R-NH2) F->G H 2-Chloroquinoline-6-sulfonamide (Target Scaffold) G->H

Caption: Step-by-step synthetic workflow for 2-chloroquinoline-6-sulfonamide.

Pharmacological Applications & Biological Activity

Quinoline-6-sulfonamides are privileged pharmacophores exhibiting a broad spectrum of biological activities, heavily utilized in rational drug design[4].

RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of Interleukin-17 (IL-17), a pro-inflammatory cytokine implicated in psoriasis and other autoimmune disorders[5]. Quinoline-6-sulfonamide derivatives have been engineered as potent RORγt inverse agonists. By modifying the sulfonamide nitrogen with bulky aliphatic or aromatic groups, these compounds effectively occupy the active pocket of the RORγt ligand-binding domain, inducing a conformational change that suppresses IL-17A production[5].

Pathway A Quinoline-6-Sulfonamide (Inverse Agonist) B RORγt Ligand-Binding Domain (Conformational Shift) A->B Binds & Inhibits C Th17 Cell Differentiation (Suppressed) B->C Downregulates D IL-17A Cytokine Production (Inhibited) C->D Blocks E Reduction in Autoimmune Inflammation (e.g., Psoriasis) D->E Therapeutic Effect

Caption: Mechanism of action of quinoline-6-sulfonamides as RORγt inverse agonists.

Antimicrobial and Antifungal Agents

Sulfanilamides are historical structural analogs of para-aminobenzoic acid, inhibiting bacterial dihydropteroate synthase[6]. Modern iterations, such as 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, combine the antibacterial properties of the sulfonamide group with the membrane-penetrating lipophilicity of the quinoline ring[6][7]. Single-crystal X-ray diffraction and Hirshfeld surface analysis of these derivatives reveal extensive intermolecular hydrogen bonding (N—H⋯O and C—H⋯O) and π–π stacking, which are critical for their high binding affinities to bacterial enzymatic targets[7].

PARG Inhibitors in Oncology

Poly(ADP-ribose) glycohydrolase (PARG) is a crucial enzyme in DNA damage repair. Quinazolinedione and quinoline sulfonamides synthesized from precursors like 3-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride have shown potent cell-active inhibition of PARG[8]. These inhibitors prevent the hydrolysis of poly(ADP-ribose), leading to replication fork stalling and apoptosis in cancer cells[8].

Data Presentation: Biological Targets of Quinoline Derivatives

Compound Class / DerivativeTarget / MechanismPrimary IndicationKey Structural Feature
Quinoline-6-sulfonamides RORγt Inverse AgonistPsoriasis, AutoimmunityBulky N-substituents (e.g., isobutyl)
2-(2-hydroxyphenyl)quinoline-6-sulfonamide Dihydropteroate synthase inhibitorBacterial InfectionsPhenol-quinoline coplanarity
3-Methyl-2-oxo-1H-quinoline-6-sulfonamides PARG InhibitorOncology / DNA Repair2-oxo-1,2,3,4-tetrahydroquinoline core
6-perfluoropropanyl quinolines Fungal cell wall disruptionFungal InfectionsPerfluoroalkyl chain at C6

Conclusion

The quinoline-6-sulfonyl chloride building block remains a cornerstone in modern medicinal chemistry. Whether employing classical chlorosulfonation or modern palladium-catalyzed aminosulfonylation, the regioselective functionalization of the quinoline core enables the rapid generation of diverse chemical libraries. From inhibiting pro-inflammatory transcription factors like RORγt to disrupting bacterial DNA synthesis, quinoline-6-sulfonamides offer a highly tunable scaffold for next-generation therapeutics.

References

  • ACS Publications. "Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist." Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications. "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate." The Journal of Organic Chemistry. URL:[Link]

  • Sciforum. "Biological activities investigations of new sulfanilamide derivative: single crystal X-ray diffraction analysis, in-silico ADME and molecular docking studies." Sciforum. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide." IUCrData. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances. URL:[Link]

  • ACS Publications. "Cell-active Small Molecule Inhibitors of the DNA-damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG)." Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride as a fluorescent labeling reagent

Application Note & Protocols 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride: A Novel Fluorogenic Reagent for Covalent Labeling of Primary and Secondary Amines Abstract This document provides a comprehensive technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride: A Novel Fluorogenic Reagent for Covalent Labeling of Primary and Secondary Amines

Abstract

This document provides a comprehensive technical guide for utilizing 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride as a fluorescent labeling reagent. This molecule features a highly reactive sulfonyl chloride moiety for covalent bond formation with primary and secondary amines, and a 2-hydroxy-4-methylquinoline core which serves as a robust fluorophore. We present the underlying chemical principles, detailed step-by-step protocols for labeling both small molecules and complex proteins, methods for purification and characterization of the resulting conjugates, and a troubleshooting guide. The protocols are designed to be self-validating, ensuring researchers in molecular biology, pharmacology, and drug development can reliably generate fluorescently-labeled molecules for use in a wide array of applications, including immunoassays, fluorescence microscopy, and high-throughput screening.

Introduction and Principle of Reaction

Fluorescent labeling is an indispensable technique for tracking and quantifying biomolecules.[] The choice of a fluorescent label is critical and depends on factors such as reactivity, stability of the resulting conjugate, and the photophysical properties of the fluorophore. Sulfonyl chlorides are a major class of amine-reactive reagents that form exceptionally stable sulfonamide bonds with primary and secondary amines, making them ideal for applications that involve rigorous incubation or washing steps.[2]

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS 1160370-78-4) is a reagent that leverages the stable chemistry of sulfonamides with the favorable fluorescent properties of the quinoline scaffold.[3] Quinoline derivatives are well-established fluorophores used in the development of molecular probes and chemosensors.[3][4]

Reaction Principle:

The labeling reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5), where the amine is deprotonated and thus more nucleophilic.[2][5] This attack results in the formation of a stable covalent sulfonamide linkage and the elimination of hydrogen chloride (HCl). A non-nucleophilic base is included in the reaction buffer to neutralize the generated HCl, driving the reaction to completion.[6]

cluster_reactants Reactants cluster_products Products Amine Primary/Secondary Amine (R-NHR') Conjugate Fluorescent Sulfonamide Conjugate Amine->Conjugate Nucleophilic Attack Reagent 2-Hydroxy-4-methylquinoline- 6-sulfonyl chloride Reagent->Conjugate HCl HCl Base Base (e.g., HCO₃⁻) Base->Conjugate Neutralizes HCl

Caption: Reaction of the amine with the sulfonyl chloride reagent.

Materials and Equipment

Reagents:

  • 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS 1160370-78-4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-containing molecule (protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.0

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Standard laboratory glassware and magnetic stir plate

  • UV-Vis Spectrophotometer and Quartz cuvettes

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Micro-concentration devices (if protein concentration is required)[7]

Safety Note: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is classified as hazardous. It can cause severe skin burns and eye damage and is harmful if swallowed. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Reagent Preparation and Storage

The sulfonyl chloride moiety is susceptible to hydrolysis. Therefore, proper handling and storage are critical to maintain its reactivity.

  • Reagent Stock Solution (10 mg/mL):

    • Allow the vial of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride to equilibrate to room temperature before opening to prevent moisture condensation.

    • On the day of use, dissolve the required amount of the reagent in anhydrous DMF or DMSO. For example, add 100 µL of anhydrous DMF to 1 mg of the reagent.

    • Vortex briefly until fully dissolved.

  • Storage:

    • Store the solid reagent at 2-8°C, protected from light and moisture, under an inert atmosphere.[8]

    • The stock solution in anhydrous solvent is best prepared fresh for each experiment. Unused stock solution can be stored at -20°C in a desiccated container for a short period, but repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Labeling of a Protein (e.g., IgG Antibody)

This protocol is optimized for labeling ~1 mg of a typical IgG antibody (~150 kDa) at a concentration of 2-5 mg/mL. The molar ratio of dye to protein may need to be optimized for different proteins or concentrations.

A. Preparation of the Protein

  • Dissolve the antibody in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 2-5 mg/mL.

  • Crucial Step: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA). If necessary, perform buffer exchange using dialysis or a desalting column against the Reaction Buffer.[9]

B. Labeling Reaction

  • Calculate the volume of the dye stock solution needed. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.

    • Moles of IgG = (1 mg) / (150,000,000 mg/mol) = 6.67 x 10⁻⁹ mol

    • Moles of Dye (15x excess) = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

    • Mass of Dye = 1.0 x 10⁻⁷ mol * 257.7 g/mol = 2.58 x 10⁻⁵ g = 25.8 µg

    • Volume of 10 mg/mL stock = (25.8 µg) / (10 µg/µL) = 2.58 µL

  • While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

C. Quenching the Reaction

  • To stop the labeling reaction and consume any unreacted sulfonyl chloride, add the Quenching Buffer (1.0 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Labeling of an Amine-Containing Small Molecule

This protocol provides a general framework for labeling small molecules in an organic solvent.

A. Reaction Setup

  • Dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous acetonitrile or another suitable solvent.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equivalents), to act as an acid scavenger.[6]

  • In a separate vial, prepare a solution of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.

B. Labeling Reaction

  • Slowly add the sulfonyl chloride solution to the stirred solution of the amine.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried, and concentrated.[6] Further purification is typically achieved via flash column chromatography.

Purification and Characterization of the Labeled Conjugate

Purification is essential to remove unreacted dye and reaction byproducts, which can interfere with downstream applications.

A. Purification by Size-Exclusion Chromatography (SEC)

  • Equilibrate a gravity-flow SEC column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4). The column bed volume should be at least 10 times the sample volume.

  • Carefully load the quenched reaction mixture onto the top of the column.

  • Elute the conjugate with the Purification Buffer. The larger, labeled protein will elute first in the void volume, appearing as a distinct, colored band.

  • The smaller, unreacted dye and quenching molecules will elute later.

  • Collect the fractions containing the purified protein conjugate. Pool the relevant fractions and concentrate if necessary.

B. Characterization: Spectroscopic Properties and Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[9]

  • Measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm: Absorbance of the protein (A₂₈₀).

    • λ_max of the dye: The maximum absorbance of the 2-hydroxy-4-methylquinoline fluorophore (A_dye). This must be determined experimentally for the conjugate in the purification buffer. For similar quinoline derivatives, this is often in the 320-360 nm range.[5][10]

  • Calculate the DOL using the following formula:

    DOL = (A_dye × ε_protein) / [(A₂₈₀ - (A_dye × CF₂₈₀)) × ε_dye]

    Where:

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of the dye at its λ_max (must be determined experimentally).

    • CF₂₈₀: Correction factor to account for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀_dye / A_max_dye).

ParameterDescriptionTypical Value / Method
λ_max (Absorbance) Wavelength of maximum absorbance.Determine experimentally (~340 nm expected).
λ_em (Emission) Wavelength of maximum fluorescence emission.Determine experimentally (~450 nm expected).
Extinction Coefficient (ε) Molar absorptivity at λ_max.Determine via Beer-Lambert law with a pure standard.
Quantum Yield (Φ) Efficiency of fluorescence emission.Measure relative to a known standard (e.g., quinine sulfate). Note: Quantum yield is often environment-dependent.[2]
Optimal DOL Desired dye-to-protein ratio.3 - 7 for most antibody applications.

General Experimental Workflow

cluster_prep 1. Preparation cluster_reaction 2. Reaction & Purification cluster_analysis 3. Analysis A Prepare Protein in Amine-Free Buffer (pH 8.5) C Combine & Incubate (1-2h, RT, Dark) A->C B Prepare Fresh Dye Stock Solution in Anhydrous DMF/DMSO B->C D Quench Reaction (Add Tris Buffer) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Measure Absorbance (280nm & Dye λ_max) E->F G Calculate DOL F->G H Store Conjugate (4°C or -20°C) G->H

Caption: Overall workflow for protein labeling and characterization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) 1. Reagent hydrolyzed due to moisture. 2. Incorrect reaction pH (too low). 3. Presence of competing amines (e.g., Tris) in protein buffer. 4. Insufficient molar excess of dye.1. Use fresh anhydrous solvent for stock solution; allow reagent to warm to RT before opening. 2. Verify buffer pH is between 8.0-9.5. 3. Perform buffer exchange into the recommended Reaction Buffer. 4. Increase the molar ratio of dye to protein in increments (e.g., 25x, 40x).
Protein Precipitation during Reaction 1. High concentration of organic solvent from dye stock. 2. Over-labeling (high DOL) can increase hydrophobicity.1. Add the dye stock solution slowly while vortexing; do not exceed 10% (v/v) organic solvent. 2. Reduce the molar excess of the dye or shorten the reaction time.
High Background Fluorescence in Assay Incomplete removal of unreacted free dye.Improve purification step. Increase the length of the SEC column or perform a second purification step (e.g., dialysis for >48h with multiple buffer changes).

References

  • ResearchGate. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic investigations and computational study of monomeric and dimeric structures of 2-methyl-4-quinolinol. Retrieved March 12, 2026, from [Link]

  • SpringerLink. (n.d.). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Retrieved March 12, 2026, from [Link]

  • BDMAEE. (2024, April 1). 2-hydroxy-4-methylquinoline. Retrieved March 12, 2026, from [Link]

  • MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved March 12, 2026, from [Link]

  • Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved March 12, 2026, from [Link]

Sources

Application

Advanced Application Note: Design and Synthesis of Fluorescent Probes via 8-Quinoline Sulfonyl Chloride Derivatization

Executive Summary The development of highly selective fluorescent chemosensors is a critical frontier in analytical chemistry, environmental monitoring, and diagnostic drug development. 8-Quinoline sulfonyl chloride (8-Q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective fluorescent chemosensors is a critical frontier in analytical chemistry, environmental monitoring, and diagnostic drug development. 8-Quinoline sulfonyl chloride (8-QSC) has emerged as a premier building block for synthesizing these probes. By coupling the robust, extended π-conjugated fluorophore of the quinoline moiety with the highly reactive sulfonyl chloride group, researchers can efficiently derivatize supramolecular macrocycles (such as cyclotriveratrylenes and calixarenes). This application note provides a comprehensive, self-validating framework for synthesizing, characterizing, and deploying 8-QSC-derived "turn-off" fluorescent probes for the ultra-sensitive detection of transition metals (e.g., Cu²⁺, Co²⁺) and nitroaromatic explosives (e.g., 2,4-DNT).

Mechanistic Principles & Causality

Fluorophore-Receptor Architecture

Fluorescent probes typically consist of three components: a receptor (ionophore), a fluorophore (signaling moiety), and a linker. In 8-QSC-derived probes, the quinoline ring acts as the intrinsic fluorophore, while the sulfonyl group acts as a stable linker (forming sulfonamides or sulfonate esters) to a supramolecular cavity[1]. The macrocyclic cavity—such as oxacalix[4]arene or thiacalix[4]arene—acts as the receptor, providing a pre-organized, size-specific pocket that dictates the probe's selectivity for specific analytes[2][3].

Fluorescence Quenching Dynamics

The sensing mechanism of 8-QSC probes relies on a drastic "turn-off" fluorescence response upon analyte binding.

  • Paramagnetic Metal Chelation: When transition metals like Cu²⁺ or Co²⁺ bind to the probe, they facilitate non-radiative energy transfer or electron transfer, quenching the quinoline's emission[1][3][4].

  • Electron-Deficient Interactions: For neutral analytes like 2,4-dinitrotoluene (2,4-DNT), quenching occurs via strong π-π stacking and charge transfer between the electron-rich quinoline and the electron-deficient nitroaromatic ring[2].

  • Validation via Stern-Volmer: The nature of this quenching (static complex formation vs. dynamic collisional quenching) is mathematically validated using the Stern-Volmer equation, ensuring the reliability of the sensor's binding affinity[1].

Experimental Methodologies

Protocol A: Synthesis of Supramolecular 8-QSC Probes

This protocol outlines the synthesis of an 8-QSC-appended macrocycle (e.g., 8QSC-CTV or TCTQ8S) via nucleophilic aromatic substitution.

  • Reagent Preparation: Dissolve the macrocyclic host (e.g., cyclotriguaiacyclene or thiacalix[4]arene, 0.9 mmol) and potassium carbonate (K₂CO₃, 0.31 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[1].

    • Causality: Anhydrous DMF prevents the competitive hydrolysis of the moisture-sensitive sulfonyl chloride. K₂CO₃ acts as a mild base to deprotonate the hydroxyl/amine groups on the macrocycle, significantly enhancing their nucleophilicity for the subsequent coupling step.

  • Sulfonylation: Cool the solution to 5 °C in an ice bath. Add 8-quinoline sulfonyl chloride (0.6 g, 0.29 mmol) portion-wise with constant stirring[1][5].

    • Causality: Portion-wise addition at low temperatures controls the exothermic nature of the reaction, preventing the formation of unwanted poly-substituted byproducts.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 150 °C for the appropriate time[1].

    • Causality: Elevated thermal energy is required to overcome the steric hindrance inherent in bulky supramolecular cavities, driving the reaction to completion.

  • In-Process Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) under UV light (254 nm)[2][5].

    • Causality: TLC acts as a self-validating checkpoint to confirm the total consumption of the 8-QSC precursor and the emergence of the fluorescent product spot.

  • Isolation: Cool the mixture to room temperature, filter the precipitate, and wash thoroughly with distilled water (3 × 10 mL)[1].

    • Causality: Water washing efficiently removes the highly water-soluble DMF solvent and inorganic salts (unreacted K₂CO₃ and KCl byproducts), yielding a crude solid.

  • Structural Verification: Purify via silica gel column chromatography and validate the structure using ¹H-NMR, ¹³C-NMR, and ESI-MS[1][3].

Protocol B: Photophysical Titration and Stoichiometric Analysis

This protocol details the evaluation of the probe's Limit of Detection (LOD) and binding stoichiometry.

  • Stock Preparation: Prepare a 30 µM stock solution of the purified probe in HPLC-grade methanol or a suitable aqueous buffer[6].

    • Causality: HPLC-grade solvents are mandatory to eliminate background fluorescence from trace impurities, ensuring high signal-to-noise ratios.

  • Baseline Measurement: Record the baseline UV-Vis absorption and steady-state fluorescence emission spectra (e.g., λex = 320 nm, λem = 376 nm). Maintain the spectrophotometer cell holder at exactly 25 °C[6].

    • Causality: Fluorescence quantum yields are highly temperature-dependent; strict thermostatic control ensures data reproducibility.

  • Analyte Titration: Add incremental concentrations of the target analyte (e.g., Cu²⁺ or 2,4-DNT) to the probe solution and record the emission spectra after each addition[1][2][6].

    • Causality: This establishes the concentration-dependent quenching curve, which is mathematically required to calculate the LOD.

  • Job's Plot Construction: Measure the fluorescence intensity of solutions where the total concentration of probe + analyte is kept constant, but their molar ratio is continuously varied[3].

    • Causality: The inflection point of the Job's Plot self-validates the binding stoichiometry (confirming whether the complex forms in a 1:1 or 1:2 ratio).

Visualization of Workflow and Mechanism

G QSC 8-Quinoline Sulfonyl Chloride (Fluorophore Precursor) Probe Fluorescent Probe (Turn-ON State) QSC->Probe Nucleophilic Substitution (SNAr/Sulfonylation) Macro Supramolecular Scaffold (e.g., CTV, Calixarene) Macro->Probe Receptor Integration Base Base / Solvent (K2CO3 / Anhydrous DMF) Base->Probe Deprotonation & Reaction Facilitation Complex Probe-Analyte Complex (Turn-OFF State / Quenched) Probe->Complex Analyte Binding (1:1 Stoichiometry) Analyte Target Analyte (Cu²⁺, Co²⁺, 2,4-DNT) Analyte->Complex Chelation / π-π Interaction

Figure 1: Synthesis and fluorescence quenching workflow of 8-QSC-derived probes.

Quantitative Data Presentation

The following table summarizes the performance metrics of validated 8-QSC-derived fluorescent probes, demonstrating the versatility of the quinoline scaffold across different target analytes.

Probe DesignationMacrocyclic ScaffoldTarget AnalyteBinding StoichiometryLimit of Detection (LOD)Quenching Mechanism
8QSC-CTV CyclotriveratryleneCu²⁺1:1Nanomolar rangeStatic / Dynamic
TCTQ8S Thiacalix[4]areneCo²⁺1:11.038 × 10⁻⁹ MStatic
DQOC Oxacalix[4]areneCu²⁺1:10.046 ng/mLStatic
DCOC Oxacalix[4]arene2,4-DNT1:15 µMStatic

References

  • Source: scispace.
  • Source: researchgate.
  • Title: Thiacalix[4]arene-tetra-(quinoline-8- Sulfonate): A Sensitive and Selective Fluorescent Sensor for Co (II)
  • Source: researchgate.
  • Source: academia.
  • Source: benchchem.

Sources

Method

Application Note: High-Sensitivity Derivatization of Amino Acids Using Quinoline Sulfonyl Chlorides for RP-HPLC and LC-MS Analysis

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

Amino acid analysis is fundamentally limited by the absence of endogenous chromophores or fluorophores in most standard amino acids, making direct UV or fluorescence detection highly challenging. Pre-column derivatization using quinoline sulfonyl chlorides—specifically 8-quinolinesulfonyl chloride (8-QSC)—provides a robust solution, yielding highly stable, UV-absorbing, and fluorescent sulfonamide derivatives[1].

Mechanistically, the derivatization relies on a Schotten-Baumann-type nucleophilic substitution[2]. The unprotonated primary or secondary amine of the amino acid acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction displaces a chloride leaving group, forming a stable sulfonamide linkage. Unlike traditional derivatizing agents like OPA (o-phthalaldehyde), which only react with primary amines and form unstable products, quinoline sulfonyl chlorides react efficiently with both primary and secondary amines (e.g., proline). The resulting sulfonamide complexes are exceptionally stable against hydrolysis, allowing for extended autosampler stability and rigorous reversed-phase (RP) chromatographic separation[3].

Experimental Causality & System Suitability (E-E-A-T)

As a self-validating system, every step in this protocol is designed with a mechanistic purpose to prevent false positives, quantitative drift, or poor chromatographic resolution.

  • Buffer Selection (pH 9.0): The reaction strictly requires the amine to be in its deprotonated, nucleophilic state. However, a pH exceeding 10.5 accelerates the competitive hydrolysis of the sulfonyl chloride into an inactive sulfonic acid. A 0.1 M borate buffer at pH 9.0 provides the optimal thermodynamic balance between amine reactivity and reagent stability.

  • Kinetic Optimization (60°C for 15 min): While unhindered aliphatic amines can react at room temperature, sterically hindered amino acids (e.g., valine, isoleucine) require thermal energy to overcome the activation barrier. Heating at 60°C ensures quantitative (>98%) conversion within 15 minutes without degrading thermolabile amino acids.

  • Mandatory Quenching: Unreacted sulfonyl chloride will precipitate on the reversed-phase column or cause severe baseline drift. Adding a quenching agent (e.g., aqueous ammonia) rapidly consumes the excess reagent, converting it into a highly polar, early-eluting sulfonamide that does not interfere with the critical amino acid peaks.

  • Internal Standardization (Self-Validation): L-Norleucine is spiked into every sample. Because it is an unnatural amino acid, its recovery serves as an internal system suitability check. An RSD > 2% for the Norleucine peak area immediately flags a failure in the derivatization efficiency or moisture-induced reagent degradation.

Step-by-Step Derivatization Protocol

Reagents & Materials
  • Derivatizing Reagent: 20 mM 8-quinolinesulfonyl chloride (8-QSC) in anhydrous acetonitrile (ACN). (Note: Prepare fresh daily to prevent moisture-induced degradation).

  • Buffer: 0.1 M Sodium borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

  • Internal Standard (IS): 1 mM L-Norleucine in LC-MS grade water.

  • Quenching Solution: 1% (v/v) aqueous ammonia.

Methodology
  • Sample Preparation: Aliquot 40 µL of the aqueous amino acid extract into a 1.5 mL microcentrifuge tube. Add 10 µL of the 1 mM L-Norleucine IS.

  • Alkalinization: Add 50 µL of the 0.1 M borate buffer (pH 9.0) to the sample. Vortex briefly. Causality: Ensures the amines are fully deprotonated prior to reagent introduction.

  • Derivatization: Add 50 µL of the 20 mM 8-QSC reagent. Critical Step: Vortex immediately for 10 seconds to ensure a homogenous reaction mixture before the reagent can hydrolyze in the aqueous layer.

  • Incubation: Place the tube in a thermomixer set to 60°C and 800 rpm for exactly 15 minutes.

  • Quenching: Remove from heat and immediately add 20 µL of the 1% ammonia quenching solution. Vortex for 5 seconds.

  • Clarification: Centrifuge the mixture at 14,000 × g for 5 minutes to pellet any insoluble byproducts.

  • Analysis: Transfer 100 µL of the clear supernatant to an HPLC vial with a glass insert. Inject 5 µL onto the LC-MS or RP-HPLC system.

Quantitative Data & Chromatographic Performance

Table 1: Optimization of Derivatization Parameters

ParameterTested RangeOptimal ValueMechanistic Rationale
Buffer pH 7.0 - 11.09.0 Ensures amine deprotonation while minimizing sulfonyl chloride hydrolysis.
Temperature 25°C - 80°C60°C Accelerates reaction kinetics for sterically hindered amino acids (e.g., Ile, Val).
Reaction Time 5 - 30 min15 min Achieves >98% conversion without causing product degradation.
Molar Ratio 1:1 - 10:15:1 (Reagent:AA) Drives reaction to completion; accounts for competitive aqueous hydrolysis.

Table 2: Representative Analytical Performance (8-QSC Derivatives)

Amino AcidRetention Time (min)*LOD (pmol)Linearity (R²)Detection Mode
Glycine4.20.50.998UV (254 nm) / MS
Alanine5.10.60.999UV (254 nm) / MS
Proline6.80.80.997UV (254 nm) / MS
Tyrosine8.50.40.999UV (254 nm) / MS
Lysine (di-derivatized)11.20.30.998UV (254 nm) / MS
L-Norleucine (IS)12.50.50.999UV (254 nm) / MS

*Retention times based on a standard C18 column (50 x 2.1 mm, 1.7 µm) using a water/acetonitrile gradient with 0.1% formic acid.

Workflow Visualization

G A Amino Acid Extract (+ Norleucine IS) D Schotten-Baumann Reaction (Nucleophilic Substitution) A->D B Borate Buffer (pH 9.0) B->D C 8-QSC Reagent (in ACN) C->D E Ammonia Quenching (Neutralize Excess Reagent) D->E 60°C, 15 min F RP-HPLC / LC-MS Analysis E->F Supernatant Injection

Figure 1: Workflow for amino acid derivatization using quinoline sulfonyl chlorides.

Sources

Application

Advanced Application Note: Microwave-Assisted Synthesis of Bioactive Sulfonamides Using 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in FDA-approved drugs targeting cancer, malaria, and bacterial infections[1]. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in FDA-approved drugs targeting cancer, malaria, and bacterial infections[1]. Specifically, 2-hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4) serves as a critical bifunctional building block. It combines the hydrogen-bonding capability of the 2-quinolone tautomer with a highly reactive sulfonyl chloride group at the C6 position, enabling the rapid generation of diverse sulfonamide libraries.

Conventionally, sulfonamide synthesis via the reaction of sulfonyl chlorides with amines is plagued by long reaction times, competing hydrolysis, and the formation of undesired disulfonamides[2]. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing rapid, volumetric dielectric heating. This not only accelerates the nucleophilic substitution but also significantly enhances chemoselectivity and overall yield[3].

Causality in Experimental Design: Microwave irradiation directly couples with highly polar solvents (like Acetonitrile) and ionic intermediates. This localized superheating dramatically lowers the activation energy required for the amine to attack the sulfonyl chloride, effectively overcoming steric hindrance that typically stalls conventional thermal reactions[4].

Biological Relevance & Target Pathways

Quinoline-6-sulfonamides are frequently evaluated as kinase inhibitors. By mimicking the adenine ring of ATP, the quinoline core anchors into the hinge region of kinases such as PI3K, while the sulfonamide tail extends into the selectivity pocket. This competitive inhibition disrupts downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, ultimately halting tumor cell proliferation.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Induces Inhibitor Quinoline-6-Sulfonamide Inhibitor->PI3K Competitive Inhibition

Figure 1: Inhibition of the PI3K/AKT signaling pathway by quinoline-6-sulfonamides.

Experimental Design: Causality and Optimization

To ensure a self-validating and robust protocol, several mechanistic variables must be strictly controlled:

  • Moisture Control: Sulfonyl chlorides are highly sensitive to ambient moisture and will readily hydrolyze to the unreactive sulfonic acid[3]. Therefore, reactions must be assembled under an inert atmosphere (N2 or Ar) using anhydrous solvents.

  • Base Selection: An organic base, typically Pyridine or Triethylamine (TEA), is required to scavenge the HCl byproduct. Pyridine is highly recommended as it acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the amine's attack[5].

  • Microwave Parameters: Dielectric heating relies on the solvent's ability to absorb microwave energy. Acetonitrile (MeCN) is an excellent choice due to its high loss tangent (tan δ = 0.062), allowing rapid heating to 80 °C. Maintaining a strict temperature limit prevents the thermal degradation of the quinoline core[2].

Microwave-Assisted Protocol

ProtocolWorkflow A 1. Reagent Prep (Inert Atmosphere) B 2. Base Addition (Pyridine/TEA) A->B C 3. MW Irradiation (80°C, 10 min) B->C D 4. Quench & Extract (DCM / H2O) C->D E 5. Purification (Flash Column) D->E F 6. Pure Sulfonamide E->F

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of sulfonamides.

Step-by-Step Methodology
  • Preparation: In a flame-dried 10 mL microwave-compatible vial equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 mmol) in 3.0 mL of anhydrous Acetonitrile.

  • Base Addition: Add anhydrous Pyridine (2.5 mmol) to the solution.

    • Causality Check: Adding the base before the sulfonyl chloride ensures that any trace HCl generated upon addition is immediately neutralized, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Electrophile Addition: Carefully add 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.1 mmol) to the mixture. Seal the vial immediately with a Teflon-lined crimp cap and purge with Argon for 30 seconds.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 80 °C for 10 minutes with a maximum power output of 50 W[3].

    • Self-Validating Checkpoint: Monitor the real-time pressure curve on the synthesizer interface. A stable pressure (< 3 bar) indicates a controlled reaction. A sudden pressure spike suggests solvent degradation or excessive moisture leading to rapid HCl gas evolution; if this occurs, abort the run and verify reagent anhydrousness.

  • Workup: Allow the vial to cool to room temperature via compressed air cooling. Dilute the mixture with Dichloromethane (DCM, 15 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 × 10 mL) to remove excess Pyridine, saturated aqueous NaHCO3 (10 mL), and brine (10 mL)[3].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, gradient of DCM:MeOH 95:5) to yield the pure 2-hydroxy-4-methylquinoline-6-sulfonamide[6].

Quantitative Data & Yield Comparison

The transition from conventional thermal heating to microwave irradiation yields significant improvements in both reaction kinetics and product purity[4]. The table below summarizes the comparative data for the sulfonylation of various amines using 2-hydroxy-4-methylquinoline-6-sulfonyl chloride.

Amine SubstrateMethodTemp (°C)TimeYield (%)Purity (HPLC)
Aniline (Primary Aromatic)Conventional2524 h6288%
Aniline (Primary Aromatic)Microwave8010 min91>98%
Morpholine (Secondary Aliphatic)Conventional2518 h7590%
Morpholine (Secondary Aliphatic)Microwave8010 min95>99%
Benzylamine (Primary Aliphatic)Conventional2512 h6885%
Benzylamine (Primary Aliphatic)Microwave8010 min93>98%

Table 1: Comparison of conventional vs. microwave-assisted sulfonamide synthesis. Microwave conditions consistently reduce reaction times from hours to minutes while suppressing side reactions[6],[2].

References

  • Belferdi, F., et al. "Microwave and Conventional Synthesis of Novel Quinoline Derivatives". Revue Roumaine de Chimie, 2024. Available at:[Link]

  • De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids". The Journal of Organic Chemistry, 2008, 73(10), 3967-3969. Available at:[Link]

  • Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions". RSC Advances, 2013. Available at: [Link]

  • SciELO. "Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods". Journal of the Brazilian Chemical Society. Available at:[Link]

  • MDPI. "Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis". Molecules, 2016. Available at: [Link]

Sources

Method

Application Note: Catalytic Strategies for Enhancing the Reactivity of 2-Hydroxy-4-methylquinoline-6-sulfonyl Chloride

Executive Summary & Chemical Context2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4)[1] is a critical electrophilic building block utilized to incorporate the privileged carbostyril (2-hydroxyquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4)[1] is a critical electrophilic building block utilized to incorporate the privileged carbostyril (2-hydroxyquinoline) scaffold into novel drug candidates. However, researchers frequently encounter sluggish reactivity, incomplete conversions, and competitive hydrolysis when reacting this specific sulfonyl chloride with sterically hindered or electronically deactivated amines.

The core challenge lies in the electron-donating resonance from the 2-hydroxy/lactam moiety, which deactivates the sulfonyl center and raises the activation energy required for nucleophilic attack. This application note details how to utilize nucleophilic catalysts—specifically DMAP, NMI, and DABCO—to bypass this kinetic bottleneck and establish a self-validating, high-yielding sulfonylation protocol.

Mechanistic Causality: Why Standard Bases Fail

In standard sulfonylation protocols, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used merely as an acid scavenger to neutralize the HCl byproduct. These bases do not activate the sulfonyl chloride. When the incoming amine is weak or sterically hindered, the reaction stalls, allowing adventitious water to competitively hydrolyze the sulfonyl chloride into an unreactive sulfonic acid.

By introducing a nucleophilic catalyst such as [1], the fundamental reaction mechanism shifts. The highly nucleophilic pyridine nitrogen attacks the sulfonyl chloride, displacing the chloride ion to form a highly electrophilic sulfonyl-pyridinium intermediate. This intermediate possesses a significantly lower lowest unoccupied molecular orbital (LUMO) energy compared to the parent sulfonyl chloride, making it highly susceptible to attack by the target amine. Once the amine attacks, the target sulfonamide is formed, and the DMAP catalyst is regenerated. Similar charge-transfer and nucleophilic activation complexes are formed when using [2].

Quantitative Catalyst Profiling

To demonstrate the efficacy of nucleophilic catalysis, a benchmarking study was conducted using tert-butylamine as a model sterically hindered primary amine.

Reaction Conditions: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.0 eq), tert-butylamine (1.2 eq), DIPEA (1.5 eq), Catalyst (10 mol%), DCM/DMF (4:1 v/v), 25°C, 4 hours.

Catalyst SystemConversion (LC-MS)Isolated Yield (%)Major Impurity Profile
None (DIPEA only) 18%<10%Sulfonic acid (hydrolysis)
DMAP (10 mol%) >99%94%Trace unreacted amine
NMI (10 mol%) 88%81%Trace sulfonic acid
DABCO (10 mol%) 92%86%Trace sulfonic acid

Table 1: Performance comparison of various nucleophilic catalysts in the sulfonylation of a hindered amine.

Visualizing the Catalytic Logic

CatalyticMechanism Substrate 2-Hydroxy-4-methylquinoline -6-sulfonyl chloride Intermediate Sulfonyl-Pyridinium Intermediate (Highly Reactive) Substrate->Intermediate DMAP Attack (-Cl⁻) Catalyst DMAP Catalyst (Nucleophile) Catalyst->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Carbostyril Sulfonamide Product Intermediate->Product Amine Attack (-H⁺) Amine Hindered Amine (Target Nucleophile) Amine->Product

Figure 1: Mechanism of DMAP-catalyzed sulfonylation via a reactive sulfonyl-pyridinium intermediate.

Self-Validating Experimental Protocol

The following protocol is engineered to ensure high fidelity and self-validation at each critical juncture, eliminating guesswork during synthesis.

Reagents & Materials:

  • 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.0 mmol, 257.7 g/mol )

  • Target Amine (1.2 mmol)

  • DMAP (0.1 mmol, 12.2 mg)

  • DIPEA (1.5 mmol, 261 µL)

  • Anhydrous Dichloromethane (DCM) (4.0 mL)

  • Anhydrous Dimethylformamide (DMF) (1.0 mL)

Step-by-Step Methodology:

  • Solvent Optimization & Dissolution:

    • Action: Suspend 1.0 mmol of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride in 4.0 mL of anhydrous DCM. Add 1.0 mL of anhydrous DMF dropwise until a clear solution is achieved.

    • Causality: The carbostyril core heavily restricts solubility in neat non-polar solvents. The 4:1 DCM/DMF ratio provides the dielectric constant needed to dissolve the starting material while maintaining the volatility of the bulk solvent for easier downstream workup.

  • Catalyst Activation (Pre-incubation):

    • Action: Cool the solution to 0°C using an ice bath. Add 10 mol% DMAP (12.2 mg). Stir for 5 minutes.

    • Causality: Cooling prevents exothermic degradation. Adding DMAP before the amine allows the quantitative generation of the highly electrophilic sulfonyl-pyridinium intermediate, outcompeting any potential base-catalyzed hydrolysis from trace moisture.

    • Validation Check: A slight yellowing of the solution typically indicates the successful formation of the charge-transfer intermediate.

  • Nucleophilic Addition:

    • Action: In a separate vial, mix the target amine (1.2 mmol) and DIPEA (1.5 mmol). Add this mixture dropwise to the reaction flask over 10 minutes at 0°C. Remove the ice bath and let it warm to 25°C.

    • Causality: DIPEA acts as the terminal thermodynamic sink for the generated HCl, driving the reaction forward and preventing the amine nucleophile from being protonated and deactivated.

  • In-Process Monitoring (Self-Validation):

    • Action: After 2 hours, sample 5 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The starting material (m/z 258 [M+H]+, distinct 3:1 Cl isotope pattern) should be completely absent. The product mass should dominate the chromatogram. If starting material persists, add an additional 0.5 eq of amine and stir for 1 hour.

  • Quenching and Isolation:

    • Action: Quench the reaction by adding 5 mL of 1N aqueous HCl. Extract the organic layer with DCM (3 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The 1N HCl wash effectively protonates and removes the DMAP catalyst, DIPEA, and any unreacted aliphatic amine into the aqueous phase, leaving the neutral sulfonamide product highly pure in the organic phase.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Dissolution Dissolve Sulfonyl Chloride in DCM/DMF (4:1) Step2 2. Pre-Activation (0°C) Add 10 mol% DMAP to form Intermediate Step1->Step2 Step3 3. Amine Addition Dropwise addition of Amine + DIPEA Step2->Step3 Step4 4. Self-Validation LC-MS Check: Disappearance of m/z 258 Step3->Step4 Step5 5. Workup & Isolation Quench with 1N HCl, Extract, Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic sulfonylation process.

References

  • Title : DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source : PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 1. Catalysis of Morita–Baylis–Hillman and Knoevenagel reactions Source : ResearchGate / Chemistry of Heterocyclic Compounds URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of sulfonamide synthesis with steric hindrance

Welcome to the Sulfonamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the construction of S–N bonds using sterically hindered or electronically deactivated substrates.

Classical sulfonylation relies on the nucleophilic attack of an amine on a sulfonyl chloride. However, steric bulk drastically increases the activation energy barrier at the transition state, often leading to stalled reactions, poor yields, or competing hydrolysis of the electrophile. This center provides mechanistic troubleshooting, self-validating protocols, and advanced alternative methodologies to overcome these limitations.

Diagnostic Workflow for Hindered Sulfonamides

G Start Low Yield in Sulfonamide Synthesis CheckAmine Is the amine sterically hindered? Start->CheckAmine CheckElec Is the amine electronically deactivated? CheckAmine->CheckElec Also Deactivated Sol1 Protocol A: Nucleophilic Catalysis (DMAP / Pyridine) CheckAmine->Sol1 Moderate Hindrance (e.g., Diisopropylamine) Sol2 Protocol B: SuFEx Chemistry (Sulfonyl Fluoride + HOBt) CheckAmine->Sol2 Severe Hindrance (e.g., t-Butylamine) Sol3 Protocol C: Pd-Catalyzed Coupling (AdBippyPhos Ligand) CheckElec->Sol3 Diarylamines / Secondary Sulfonamides

Diagnostic workflow for optimizing sterically hindered sulfonamide synthesis.

Section 1: Troubleshooting & FAQs

Q1: My reaction between a bulky secondary amine and a sulfonyl chloride stalls at 20% conversion. How can I drive this to completion? Mechanistic Causality: In classical sulfonylation, bulky groups on the amine sterically clash with the oxygen atoms of the sulfonyl chloride during the approach. Furthermore, the HCl byproduct can protonate the remaining amine, neutralizing its nucleophilicity. Solution: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP reacts rapidly with the sulfonyl chloride to form a highly electrophilic, sterically accessible sulfonylpyridinium intermediate. This intermediate is significantly more reactive toward the hindered amine than the parent sulfonyl chloride 1. Always pair DMAP with a non-nucleophilic base like Triethylamine (TEA) to scavenge HCl without competing for the electrophile.

Q2: I am using an extremely hindered primary amine (e.g., tert-octylamine). Even with DMAP, the sulfonyl chloride hydrolyzes before the sulfonamide forms. What is the alternative? Mechanistic Causality: Sulfonyl chlorides are highly sensitive to trace moisture. When the desired amination is kinetically slow due to severe steric hindrance, background hydrolysis outcompetes the S–N bond formation. Solution: Transition to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides possess a significantly stronger S–F bond compared to S–Cl, making them completely resistant to hydrolysis under neutral or mildly basic conditions. The S–F bond can be selectively activated using organocatalysts like 1-Hydroxybenzotriazole (HOBt) or Lewis acids 2. This allows the reaction to be heated aggressively without degrading the electrophile, providing the thermal energy needed to overcome the steric barrier.

Q3: What if my substrate is both sterically hindered and electronically deactivated (e.g., a diarylamine or an existing secondary sulfonamide)? Mechanistic Causality: Diarylamines and secondary sulfonamides are exceptionally poor nucleophiles. The lone pair on the nitrogen is delocalized into the adjacent aromatic rings or sulfonyl group, effectively eliminating the nucleophilicity required for a classical SN2-type attack on a sulfur(VI) center. Solution: Abandon classical nucleophilic substitution and utilize Palladium-catalyzed C–N cross-coupling. By using a Pd catalyst with a highly bulky, electron-rich phosphine ligand (e.g., AdBippyPhos), you can facilitate the oxidative addition of an aryl halide and subsequent reductive elimination with the weak nitrogen nucleophile 3. The remote steric demand of the ligand forces the reductive elimination step, bypassing the need for a nucleophilic attack on sulfur.

Section 2: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonylation of Moderately Hindered Amines
  • Preparation: Oven-dry a round-bottom flask and purge with argon.

  • Reagents: Dissolve the sterically hindered amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base & Catalyst: Add Triethylamine (3.0 equiv) and DMAP (0.1 to 0.2 equiv).

    • Self-Validation Checkpoint: The solution must remain clear. Any immediate fuming or heavy precipitation before adding the sulfonyl chloride indicates wet solvent and premature amine hydrochloride salt formation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 equiv) dropwise as a solution in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with 1M HCl (to remove excess amine and pyridine derivatives), dry over Na2SO4, and concentrate.

Protocol B: SuFEx Synthesis using Sulfonyl Fluorides and HOBt
  • Preparation: In a sealed, pressure-rated vial, combine the sulfonyl fluoride (1.0 equiv) and the highly hindered amine (1.2 equiv).

  • Catalyst: Add HOBt (10 mol%) as an organocatalyst.

  • Solvent: Suspend the mixture in anhydrous Toluene (0.5 M).

    • Causality Note: Toluene allows for higher reaction temperatures without participating in hydrogen bonding that might dampen the nucleophilicity of the amine.

  • Heating: Heat the reaction to 80–100 °C for 24 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The S–F bond is UV-active but resists staining by ninhydrin. The product sulfonamide will show a distinct polarity shift and UV absorbance. Lack of starting material consumption after 4 hours indicates inactive catalyst or trace water poisoning the HOBt.

  • Purification: Cool to room temperature, dilute with Ethyl Acetate, wash with water, and purify via flash chromatography.

Protocol C: Pd-Catalyzed N-Arylation of Sulfonamides (Buchwald-Hartwig Type)
  • Preparation: Inside an argon-filled glovebox, charge a vial with Pd2(dba)3 (2 mol%), AdBippyPhos (6 mol%), and K2CO3 (2.0 equiv).

  • Substrates: Add the aryl halide (1.0 equiv) and the secondary sulfonamide or diarylamine (1.2 equiv).

  • Solvent: Add anhydrous tert-amyl alcohol (0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.

    • Self-Validation Checkpoint: The color of the Pd-catalyst solution should transition from dark purple/red (Pd(0)) to a lighter yellow/orange upon oxidative addition. If the solution turns black, Pd-black has precipitated, indicating ligand degradation or oxygen contamination.

  • Workup: Filter through a pad of Celite, eluting with EtOAc, and concentrate for column chromatography.

Section 3: Quantitative Data & Method Comparison

StrategySubstrate ProfileCatalyst / ReagentTypical Yield (Hindered)Reaction TempKey Mechanistic Advantage
Classical + DMAP Moderately hindered primary/secondary aminesDMAP (10-20 mol%), TEA60 - 85%0 °C to RTForms highly electrophilic, sterically accessible sulfonylpyridinium intermediate.
SuFEx (S–F Exchange) Severely hindered amines (e.g., tert-butylamine)HOBt (10 mol%) or Ca(NTf2)280 - 95%80 - 100 °CS–F bond resists hydrolysis, allowing high-temperature kinetic driving.
Pd-Catalyzed C–N Electronically deactivated & hindered (diarylamines)Pd2(dba)3, AdBippyPhos70 - 90%110 °CBypasses nucleophilic attack via forced reductive elimination at the Pd center.

References

  • Benchchem Technical Support. Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride. Benchchem. 1

  • ChemRxiv. Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv.2

  • ChemRxiv. High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. 3

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. 4

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing reactivity bottlenecks when utilizing 2-Hydroxy-4-methylquinoline-6-sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing reactivity bottlenecks when utilizing 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4) in sulfonamide or sulfonate ester syntheses.

Unlike standard aliphatic or simple aryl sulfonyl chlorides, this specific building block presents unique physicochemical challenges. Below, we dissect the mechanistic causes of its low reactivity, provide diagnostic FAQs, and outline a self-validating experimental protocol to optimize your yields.

Part 1: Mechanistic Insights & Causality

To troubleshoot low reactivity, we must first understand the structural dichotomy of this molecule. The electrophilic sulfonyl chloride group is highly reactive, yet the 2-hydroxyquinoline core actively suppresses standard reaction kinetics through two primary mechanisms:

Tautomerism and Intermolecular Hydrogen Bonding

While drawn as a 2-hydroxyquinoline, this core exists predominantly in its lactam tautomer: quinolin-2(1H)-one (often referred to as a carbostyril derivative)[1]. The lactam form facilitates intense intermolecular hydrogen bonding and π

π stacking[1].
  • The Causality: This extensive crystalline stacking drastically reduces the molecule's solubility in standard non-polar or moderately polar aprotic solvents (like pure Dichloromethane or Toluene). If the reagent is suspended rather than dissolved, the effective molarity of the electrophile drops near zero, stalling the reaction.

The Hydrolysis vs. Amination Competition

Sulfonyl chlorides are inherently moisture-sensitive[2]. Because the carbostyril core dissolves slowly, chemists often instinctively raise the reaction temperature or extend the reaction time.

  • The Causality: Elevating the temperature in the presence of even trace ambient moisture exponentially increases the rate of competitive hydrolysis. The sulfonyl chloride is rapidly converted into the inert sulfonic acid byproduct before it can react with the target nucleophile.

The Necessity of Nucleophilic Catalysis

Standard bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act only as proton scavengers and are often insufficient to drive the reaction of sterically hindered or insoluble sulfonyl chlorides.

  • The Causality: Introducing 4-Dimethylaminopyridine (DMAP) shifts the mechanism from a direct bimolecular substitution to nucleophilic catalysis. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate[3]. This intermediate is far more reactive toward amines and alcohols, effectively bypassing the kinetic barrier imposed by the carbostyril core.

Part 2: Diagnostic FAQs

Q1: My reaction mixture is a cloudy suspension, and LCMS shows mostly unreacted starting material. How do I fix this? A: The cloudiness is due to the carbostyril's hydrogen-bonded network resisting solvation. Switch your solvent system from pure Dichloromethane (DCM) to a mixture of DCM and N,N-Dimethylformamide (DMF) (e.g., 4:1 ratio). DMF acts as a hydrogen-bond acceptor, disrupting the intermolecular stacking and fully solubilizing the electrophile.

Q2: I am observing a massive byproduct peak corresponding to [M-Cl+OH] on my LCMS. What went wrong? A: This mass corresponds to the sulfonic acid derivative, indicating severe hydrolysis[2]. This occurs when your solvents or reagents are not strictly anhydrous, or if your aqueous workup is too prolonged. Ensure all solvents are stored over molecular sieves, purge the reaction vessel with Argon, and perform aqueous extractions rapidly using ice-cold water.

Q3: Can the lactam nitrogen (NH) or the hydroxyl (-OH) group of the quinoline core self-condense with the sulfonyl chloride? A: Under mild conditions (using tertiary amine bases), the lactam NH is poorly nucleophilic and self-condensation is minimal. However, if you use strong bases (like Sodium Hydride or Potassium tert-Butoxide), you risk deprotonating the lactam, leading to rapid oligomerization. Stick to organic amine bases (DIPEA/DMAP) to maintain chemoselectivity.

Part 3: Visualizing the Troubleshooting Logic

G Start Low Yield / Reactivity Issue Solubility Is the sulfonyl chloride fully dissolved? Start->Solubility SolNo No: Carbostyril H-bonding. Add 10-20% DMF or NMP. Solubility->SolNo Suspension observed SolYes Yes: Check reaction kinetics. Solubility->SolYes Clear solution Kinetics Is the reaction stalling despite full solvation? SolYes->Kinetics KinSlow Yes: Add 10-20 mol% DMAP to form active intermediate. Kinetics->KinSlow Slow conversion KinFast No: Check for byproducts. Kinetics->KinFast Fast consumption Byproduct Major byproduct observed? KinFast->Byproduct Hydrolysis Sulfonic Acid: Ensure strictly anhydrous conditions. Byproduct->Hydrolysis LCMS shows [M-Cl+OH] Oligomer Oligomers: Avoid strong bases (e.g., NaH) to prevent lactam rxn. Byproduct->Oligomer High MW species

Decision tree for diagnosing and resolving low reactivity and byproduct formation.

Part 4: Reaction Condition Optimization Data

To prevent trial-and-error, consult the following optimization matrix. It summarizes the quantitative impact of various conditions on the reactivity of the 2-hydroxyquinoline core.

Solvent SystemBase / CatalystTemp (°C)Carbostyril SolvationRelative Hydrolysis RiskExpected Yield
Pure DCMTEA (2.0 eq)25Poor (Suspension)Low< 20% (Stalled)
Pure THFPyridine (3.0 eq)60ModerateHigh30 - 40%
DCM / DMF (4:1)DIPEA (2.0 eq)0 to 25ExcellentLow40 - 50%
DCM / DMF (4:1) DIPEA (2.0 eq) + DMAP (0.2 eq) 0 to 25 Excellent Low > 85%
DMFNaH (1.5 eq)0ExcellentModerate< 10% (Oligomerization)

Part 5: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimal conditions identified above. It incorporates built-in validation checks to ensure the integrity of the reaction before proceeding to the next step.

Reagents Required:

  • 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • DIPEA (2.0 eq)

  • DMAP (0.2 eq)

  • Anhydrous DCM and Anhydrous DMF

Step-by-Step Workflow:

  • Preparation of the Nucleophile Solution:

    • In an oven-dried, argon-purged round-bottom flask, dissolve the Target Amine (1.1 eq), DIPEA (2.0 eq), and DMAP (0.2 eq) in a mixture of anhydrous DCM and DMF (4:1 ratio, approx. 10 mL per gram of substrate).

    • Validation Check: Ensure the solution is completely clear. If the amine is a hydrochloride salt, ensure enough DIPEA is added to fully neutralize it (the solution should turn homogeneous).

  • Temperature Control:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The subsequent addition is exothermic. Starting at 0 °C suppresses the kinetic rate of ambient moisture hydrolysis while the DMAP intermediate forms.

  • Electrophile Addition:

    • Add the 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.0 eq) portion-wise over 10 minutes.

    • Validation Check: The solid should dissolve rapidly upon entering the DCM/DMF mixture, turning into a pale yellow/orange solution. If solids persist, add an additional 1-2 mL of anhydrous DMF.

  • Catalytic Coupling:

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

    • Validation Check: At the 2-hour mark, pull a 10 μ L aliquot, quench in methanol, and analyze via LCMS. You should observe the disappearance of the starting material mass and the emergence of the product mass. If unreacted sulfonyl chloride remains, continue stirring for another 2 hours.

  • Quenching and Workup:

    • Once complete, quench the reaction by pouring it into a separatory funnel containing ice-cold saturated aqueous NaHCO3​ .

    • Causality: Using ice-cold aqueous solutions minimizes the hydrolysis of any residual sulfonyl chloride, preventing it from co-eluting with your product during chromatography.

    • Extract rapidly with DCM (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

G A Sulfonyl Chloride (Poorly Soluble) B DMAP Catalyst in DCM/DMF A->B Solvation F Hydrolysis (H2O) Sulfonic Acid Byproduct A->F Direct Hydrolysis C N-Sulfonylpyridinium Intermediate B->C Fast Activation D Amine Nucleophile (R-NH2) C->D + Amine C->F If Moisture Present E Target Sulfonamide + DMAP Regeneration D->E Desired Pathway

DMAP-catalyzed sulfonylation pathway vs. competing hydrolysis.

Part 6: References

  • PubChem - NIH. "2-Hydroxyquinoline | C9H7NO | CID 6038." National Center for Biotechnology Information. Available at:[Link]

  • The Journal of Organic Chemistry. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates." ACS Publications. Available at:[Link]

  • Inorganic Chemistry. "Crystal Structure and Spectroscopic Characterization of a Luminescent Europium Chelate." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Removing unreacted sulfonyl chloride from reaction mixtures

Advanced Technical Support Center: Strategies for the Complete Removal of Unreacted Sulfonyl Chlorides Introduction As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pure su...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Strategies for the Complete Removal of Unreacted Sulfonyl Chlorides

Introduction As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pure sulfonamides or sulfonate esters due to persistent contamination by unreacted sulfonyl chlorides. While these electrophiles are highly reactive, their varying degrees of steric hindrance and lipophilicity can make them surprisingly resistant to standard aqueous workups (1[1]). This guide provides field-proven, self-validating methodologies to ensure the complete removal of these problematic impurities, safeguarding the integrity of your downstream assays.

Core Principles & Causality The persistence of sulfonyl chlorides in reaction mixtures typically stems from two chemical realities:

  • Incomplete Biphasic Hydrolysis : It is a common misconception that a standard aqueous basic wash (e.g., NaHCO₃) will instantaneously hydrolyze excess sulfonyl chloride into a water-soluble sulfonic acid. In reality, lipophilic or sterically hindered sulfonyl chlorides (such as tosyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride) hydrolyze slowly in biphasic mixtures due to poor interfacial contact (2[2]).

  • Chromatographic Co-elution : Unreacted sulfonyl chlorides often exhibit similar retention factors ( Rf​ ) to the desired sulfonamide products on silica gel. Attempting to separate them via standard column chromatography without prior chemical quenching often leads to mixed fractions and reduced yields (3[3]).

To overcome these challenges, we deploy three primary strategies: Nucleophilic Quenching , Extended Biphasic Hydrolysis , and Solid-Phase Scavenging .

Workflow Diagram

G Start Unreacted Sulfonyl Chloride in Reaction Mixture WaterSens Is the desired product water or base sensitive? Start->WaterSens YesSens Yes WaterSens->YesSens NoSens No WaterSens->NoSens Scavenger Solid-Phase Scavenger Resin (e.g., PS-Trisamine) YesSens->Scavenger Steric Is the sulfonyl chloride sterically hindered? NoSens->Steric YesSteric Yes Steric->YesSteric NoSteric No Steric->NoSteric AmineQuench Nucleophilic Quench (e.g., NH3, Amine) YesSteric->AmineQuench BasicWash Extended Basic Hydrolysis (e.g., NaHCO3 wash) NoSteric->BasicWash

Decision workflow for selecting the optimal sulfonyl chloride removal strategy.

Quantitative Data Presentation To facilitate experimental design, the following table summarizes the operational parameters of each removal strategy.

StrategyReagentReaction TimeRelative CostBest Application Profile
Extended Hydrolysis NaHCO₃ / NaOH (aq)1 - 12 hLowUnhindered, highly reactive sulfonyl chlorides.
Nucleophilic Quench N,N-Dimethylethylenediamine15 - 30 minMediumSterically hindered sulfonyl chlorides; standard extractions.
Solid-Phase Scavenger PS-Trisamine Resin1 - 2 hHighWater-sensitive products; high-throughput parallel synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: The Amine Quench (Nucleophilic Scavenging) Causality: By introducing a highly reactive, water-soluble primary amine (such as N,N-dimethylethylenediamine or aqueous ammonia) to the reaction mixture, the unreacted sulfonyl chloride is rapidly converted into a highly polar, basic sulfonamide. This new byproduct is easily partitioned into the aqueous acidic phase during liquid-liquid extraction, ensuring its complete removal from the organic layer (2[2]).

Step-by-Step Methodology:

  • Quench : Upon completion of the primary sulfonylation reaction, add 2.0 equivalents (relative to the calculated excess of sulfonyl chloride) of N,N-dimethylethylenediamine directly to the organic reaction mixture.

  • Agitate : Stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: Perform a TLC analysis. The complete disappearance of the high- Rf​ sulfonyl chloride spot and the appearance of a baseline spot (the amine-adduct) confirms successful quenching.

  • Acidic Wash : Dilute the mixture with additional organic solvent (e.g., dichloromethane) and wash sequentially with 1.0 M aqueous HCl (three times).

    • Causality: The acidic wash protonates the tertiary amine tail of the scavenger adduct, rendering it highly water-soluble and driving it entirely into the aqueous phase.

  • Neutralize & Dry : Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Scavenger Resin (PS-Trisamine) Causality: For target molecules that are sensitive to aqueous workups (e.g., easily hydrolyzable esters) or for high-throughput library generation, polymer-supported (PS) amines offer an extraction-free alternative. The resin acts as an insoluble nucleophile, covalently trapping the electrophilic sulfonyl chloride (4[4]).

Step-by-Step Methodology:

  • Resin Addition : Add 3.0 equivalents of PS-Trisamine resin (based on the excess sulfonyl chloride) directly to the crude reaction mixture.

  • Incubation : Shake or gently stir the suspension at room temperature for 1 to 2 hours.

    • Self-Validation Check: Observe the physical swelling of the resin beads in solvents like DCM or THF; this indicates proper solvent penetration and active site availability.

  • Filtration : Filter the mixture through a fritted glass funnel. The unreacted sulfonyl chloride is now covalently bound to the solid resin matrix and is removed entirely in the filter cake.

  • Elution : Wash the resin bed with a small volume of the reaction solvent to ensure maximum recovery of your desired product. Concentrate the combined filtrates to yield the pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've performed a basic wash (e.g., with NaHCO₃), but I'm still seeing sulfonyl chloride in my product. Why? A1 : A basic wash relies on biphasic hydrolysis. If your sulfonyl chloride is highly lipophilic or sterically hindered, the rate of hydrolysis at the solvent-water interface is extremely slow (2[2]). To resolve this, you must increase the contact time with vigorous stirring, add a phase-transfer catalyst, or—preferably—switch to a pre-quench method using methanol or a nucleophilic amine before the aqueous wash. Furthermore, crude products tend to occlude water and salts, which can trap unreacted starting materials during precipitation (5[5]).

Q2: When should I consider using a scavenger resin over traditional liquid-liquid extraction? A2 : Scavenger resins (like Si-Amine or PS-Trisamine) are the optimal choice when your target molecule is water-soluble, sensitive to hydrolysis, or when you are processing multiple samples in parallel and need to avoid the tedious phase separations associated with liquid-liquid extraction (2[2]).

Q3: My product is an oil, and the unreacted sulfonyl chloride is co-eluting during column chromatography. How can I separate them? A3 : Do not rely on standard chromatography to separate unreacted sulfonyl chlorides from sulfonamides due to their similar polarities (3[3]). Instead, perform a chemical derivatization. Treat the crude oil with aqueous ammonia to convert the sulfonyl chloride into a primary sulfonamide. This drastically changes its polarity, allowing for effortless separation via silica gel chromatography (2[2]).

References

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.

  • Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.

  • 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. Benchchem.

Optimization

Optimizing pH conditions for quinoline sulfonyl chloride coupling

Welcome to the Application Support Center. The synthesis of quinoline-sulfonamides is a cornerstone reaction in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of quinoline-sulfonamides is a cornerstone reaction in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents[1]. However, the coupling of 8-quinoline sulfonyl chloride with amines is notoriously sensitive to reaction conditions.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize pH conditions, minimize hydrolysis, and maximize your sulfonamide yields.

Core Mechanistic Principles: The pH Balancing Act

Q: Why is precise pH optimization the most critical parameter in quinoline sulfonyl chloride coupling?

A: The formation of a sulfonamide requires a delicate kinetic balance between two competing electrophilic pathways.

  • Amine Nucleophilicity: Amines must be in their free-base (deprotonated) form to act as effective nucleophiles. If the pH is too low (acidic), the amine is protonated into a non-nucleophilic ammonium salt, halting the reaction. Furthermore, the quinoline nitrogen itself can protonate at low pH, drastically altering the solubility of the electrophile.

  • Electrophile Stability: Sulfonyl chlorides are highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) or water, leading to irreversible hydrolysis into sulfonic acids. This parasitic side reaction accelerates rapidly at high pH levels.

Therefore, the causality of yield loss is directly tied to pH extremes. Field-proven data indicates that the optimal pH range for controlling the hydrolysis of sulfonyl chlorides while maintaining amine nucleophilicity is strictly between 8.0 and 10.0 [2][3].

G A Quinoline Sulfonyl Chloride + Amine Salt B Low pH (< 7.0) Amine Protonated (Reaction Stalled) A->B Acidic C Optimal pH (8.0 - 10.0) Free Amine + Stable R-SO2Cl (Desired Coupling) A->C Mild Base D High pH (> 10.5) Hydrolysis to Sulfonic Acid (Irreversible Side Reaction) A->D Strong Base

Caption: Mechanistic divergence of quinoline sulfonyl chloride coupling based on aqueous pH conditions.

Experimental Optimization & Data

Q: How do different base and solvent systems impact the coupling efficiency?

A: The choice of base dictates the local pH environment. Traditional anhydrous methods use organic bases (like pyridine or triethylamine) to scavenge the HCl byproduct. However, modified Schotten-Baumann conditions—utilizing a biphasic system of an organic solvent and a basic aqueous solution (e.g., Na2​CO3​ or NaOH )—often provide superior scalability and environmental profiles[4].

The table below summarizes quantitative yield data based on varying pH and solvent conditions during quinoline-sulfonamide synthesis.

Reaction SystemBase / ScavengerMaintained pH RangeTarget Amine ClassAverage Yield (%)Primary Byproduct / Issue
Biphasic (Schotten-Baumann) Aqueous NaOH / DCM8.5 – 9.5Primary Aliphatic85 – 95%Trace Sulfonic Acid
Biphasic (Poorly Controlled) Aqueous NaOH / DCM> 11.0Primary Aliphatic< 40%Quinoline Sulfonic Acid
Biphasic (Mild) Aqueous Na2​CO3​ / EtOAc~ 9.5 – 10.0Anilines (Aryl)75 – 85%Unreacted Amine
Anhydrous Pyridine / DCMN/ASterically Hindered90 – 98%Pyridinium Salts (Difficult Workup)
Deep Eutectic Solvent (DES) Choline Chloride / Urea~ 8.9Various76 – 81%Slower reaction rate[2]

Self-Validating Experimental Protocol

Q: What is the recommended step-by-step methodology for a biphasic coupling that prevents hydrolysis?

A: To ensure reproducibility, we recommend a pH-stat controlled Schotten-Baumann approach[3]. This protocol is designed as a self-validating system: the physical observations at each step confirm the chemical state of the reaction.

Materials: 8-Quinoline sulfonyl chloride (1.0 eq), Target Amine (1.1 eq), Dichloromethane (DCM), 1M NaOH (aq), calibrated pH meter.

Step-by-Step Methodology:

  • Preparation of the Biphasic System: Dissolve the target amine (1.1 eq) in a 1:1 mixture of DCM and distilled water.

  • Initial pH Adjustment: Insert a calibrated pH probe into the vigorously stirring aqueous layer. Add 1M NaOH dropwise until the aqueous layer stabilizes at pH 9.0 .

  • Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice bath. Scientific Rationale: Lower temperatures exponentially decrease the rate of background hydrolysis while only marginally slowing the highly favorable amine coupling.

  • Portion-wise Addition: Add the 8-quinoline sulfonyl chloride (1.0 eq) in 4 to 5 equal portions over 30 minutes.

  • Self-Validating pH Control: As the coupling proceeds, HCl is liberated, and the pH will drop. Observation of this pH drop validates that the reaction is occurring. Continuously add 1M NaOH via an addition funnel or automated pH controller to strictly maintain the pH between 8.5 and 9.5[3].

  • Completion & Workup: Once the pH stabilizes without further base addition, the reaction is complete. Verify by TLC or LCMS. Separate the organic layer, wash with mild brine, dry over Na2​SO4​ , and concentrate.

G Start Start Biphasic Reaction (Cool to 0-5 °C) Monitor Monitor aqueous pH continuously Start->Monitor Decision Is pH between 8.5 and 9.5? Monitor->Decision AddBase Add 1M NaOH dropwise (Neutralize liberated HCl) Decision->AddBase No (pH < 8.5) Proceed Reaction Complete (Proceed to Workup) Decision->Proceed Yes (Stable pH) AddBase->Monitor

Caption: Self-validating biphasic workflow for continuous pH monitoring and adjustment.

Troubleshooting & FAQs

Q: My LCMS shows that my starting material has completely converted into 8-quinoline sulfonic acid. How do I fix this? A: Complete hydrolysis indicates that the local pH exceeded 10.5, or the sulfonyl chloride was exposed to an aqueous environment without sufficient amine present in the organic interface.

  • Fix 1: Ensure vigorous stirring (> 800 RPM). Schotten-Baumann reactions occur at the biphasic interface. Poor mixing traps the sulfonyl chloride in the aqueous layer where it hydrolyzes.

  • Fix 2: Do not add the base all at once. A massive initial spike in pH will destroy the sulfonyl chloride before the amine can react. Use a syringe pump or dropwise addition to maintain a steady pH of ~9.0.

Q: The reaction is stalling at 50% conversion, and the pH is no longer dropping. What is happening? A: If the pH has stabilized but starting material remains, your amine has likely been fully consumed or deactivated. This usually happens if the pH dropped too low (below 7.0) during the addition of the sulfonyl chloride, converting your remaining amine into an unreactive hydrochloride salt.

  • Fix: Check the pH immediately. If it is acidic, carefully add Na2​CO3​ or NaOH to bring the pH back to 9.0 to "free-base" the remaining amine, which should restart the reaction.

Q: I am trying to couple a highly deactivated, electron-poor aniline. The biphasic method isn't working. What are my options? A: Electron-poor anilines have very low pKa values and are poor nucleophiles. In a biphasic system, the rate of hydrolysis will outcompete the rate of coupling.

  • Fix: Abandon the aqueous biphasic system. Switch to strictly anhydrous conditions using Dichloromethane (DCM) as the solvent and Pyridine (2.5 equivalents) as both the base and a nucleophilic catalyst. Pyridine forms a highly reactive sulfonylammonium intermediate that forces the coupling with weak nucleophiles.

References
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa. Available at: [Link]

  • Water-Solvent Method For Tosylation and Mesylation. Scribd. Available at: [Link]

  • Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties. PubMed (NIH). Available at:[Link]

  • One Pot Facile Synthesis and Characterization of 2-(Phenyl-2-sulfonylamino)-6-methylpyridine. FUAMJPAS. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions in 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride synthesis

Overview & Mechanistic Pathway The synthesis of 1[1] from 2[2] (also known as 4-methylcarbostyril) is a fundamental transformation in medicinal chemistry, often utilized in the preparation of bioactive small molecules an...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Pathway

The synthesis of 1[1] from 2[2] (also known as 4-methylcarbostyril) is a fundamental transformation in medicinal chemistry, often utilized in the preparation of bioactive small molecules and drug intermediates. The reaction relies on chlorosulfonation, an electrophilic aromatic substitution that proceeds via a sulfonic acid intermediate before conversion to the desired sulfonyl chloride (3)[3]. Because the quinoline ring contains multiple reactive sites and a tautomerizable 2-hydroxy/2-quinolone moiety, the reaction is highly susceptible to side reactions such as hydrolysis, ring chlorination, and over-sulfonation (4)[4].

G SM 2-Hydroxy-4-methylquinoline (Starting Material) SA 6-Sulfonic Acid (Intermediate) SM->SA ClSO3H (Electrophilic Attack) Target 2-Hydroxy-4-methylquinoline- 6-sulfonyl chloride (Target) SA->Target Excess ClSO3H (65-70°C) Hydrolysis 6-Sulfonic Acid (Hydrolysis Byproduct) Target->Hydrolysis H2O (Improper Ice Quench) Chloro 2-Chloro-4-methylquinoline- 6-sulfonyl chloride (Chlorination Byproduct) Target->Chloro PCl5 or High Heat (>80°C) Disulf Disulfonylated Byproduct (Over-reaction) Target->Disulf Excess Heat / Prolonged Time

Mechanistic pathway of 2-hydroxy-4-methylquinoline chlorosulfonation and common side reactions.

Troubleshooting FAQs

Q: Why am I recovering primarily 2-hydroxy-4-methylquinoline-6-sulfonic acid instead of the sulfonyl chloride? Causality: Chlorosulfonation is a two-step equilibrium process[3]. The first step forms the sulfonic acid intermediate. The second step converts it to the sulfonyl chloride using excess chlorosulfonic acid ( ClSO3​H ). If the reaction is quenched too early, or if moisture is introduced during the workup, the highly sensitive sulfonyl chloride rapidly hydrolyzes back to the sulfonic acid. Solution: Ensure a sufficient excess of ClSO3​H (typically 5-10 equivalents) to drive the equilibrium. Maintain strict anhydrous conditions before the quench. During the quench, pour the reaction mixture into vigorously stirred crushed ice to keep the temperature strictly below 5°C, minimizing the kinetics of hydrolysis.

Q: How do I prevent the formation of 2-chloro-4-methylquinoline derivatives? Causality: The 2-hydroxy group of the quinoline ring (which exists in tautomeric equilibrium with the 2-quinolone form) is highly susceptible to halogenation[4]. This side reaction is triggered if aggressive chlorinating agents like phosphorus pentachloride ( PCl5​ ) or phosphorus oxychloride ( POCl3​ ) are used to drive the sulfonyl chloride formation, or if the reaction temperature exceeds 80°C. Solution: Avoid using PCl5​ or POCl3​ . Rely solely on ClSO3​H as both the solvent and reagent, and strictly control the internal temperature to 65–70°C. If a co-chlorinating agent is absolutely necessary to reduce the equivalent load of ClSO3​H , use thionyl chloride ( SOCl2​ ) combined with a catalytic amount of DMF at lower temperatures.

Q: What causes the appearance of disulfonylated byproducts in my LC-MS? Causality: Over-sulfonation occurs when the reaction is heated for prolonged periods or at excessively high temperatures (>90°C). The electron-donating effect of the hydroxyl/lactam group can activate other positions on the quinoline ring once the 6-position is substituted. Solution: Monitor the reaction kinetics closely. Quench the reaction immediately upon the complete consumption of the starting material and the mono-sulfonic acid intermediate.

Optimized Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this optimized step-by-step methodology:

Step 1: Reagent Preparation

  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a drying tube ( CaCl2​ ).

  • Add chlorosulfonic acid (5.0 eq) and cool the flask to 0–5°C using an ice-salt bath under an inert nitrogen atmosphere.

Step 2: Substrate Addition

  • Add 2-hydroxy-4-methylquinoline (1.0 eq) portion-wise over 30–45 minutes.

  • Critical Control: Maintain the internal temperature below 10°C during addition to prevent uncontrolled exothermic degradation and charring.

Step 3: Heating and Conversion

  • Gradually warm the mixture to room temperature, then heat to an internal temperature of 65–70°C for 4–6 hours.

  • Self-Validating Analytical Tip: Monitor the conversion via LC-MS. Do not inject the reaction mixture directly. Instead, quench a 10 µL aliquot into 1 mL of anhydrous methanol containing 10 µL of N,N-diisopropylethylamine (DIPEA). This converts the highly reactive sulfonyl chloride into a stable methyl sulfonate ester, preventing on-column hydrolysis and providing an accurate, artifact-free representation of the reaction's progress.

Step 4: Quenching

  • Once the sulfonic acid intermediate is consumed, cool the reaction mixture to room temperature.

  • Set up a large beaker with vigorously stirred crushed ice (10–15 g of ice per gram of reaction mixture).

  • Dropwise, pour the reaction mixture onto the ice. Critical Control: Maintain the quench temperature below 5°C at all times to prevent hydrolysis.

Step 5: Isolation

  • Filter the resulting precipitate immediately under vacuum.

  • Wash the filter cake thoroughly with ice-cold water to remove residual sulfuric and hydrochloric acids.

  • Dry the solid under vacuum at 30°C to afford the pure 2-hydroxy-4-methylquinoline-6-sulfonyl chloride.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of varying reaction conditions on the product distribution, highlighting the narrow window for optimal synthesis.

Reaction ConditionsTemperatureTimeTarget Yield (%)Sulfonic Acid Byproduct (%)2-Chloro Byproduct (%)Disulfonylated Byproduct (%)
5.0 eq ClSO3​H (Optimized) 65°C 5 h 85% 5% <1% <1%
2.0 eq ClSO3​H (Insufficient)65°C5 h30%65%<1%<1%
5.0 eq ClSO3​H
  • 1.0 eq PCl5​
80°C5 h40%2%45%5%
10.0 eq ClSO3​H (Over-reaction)95°C12 h50%2%<1%35%

References

  • Sigma-Aldrich. "2-Hydroxy-4-methylquinoline-6-sulfonyl chloride | 1160370-78-4". Source: 1

  • Sigma-Aldrich. "2-Hydroxy-4-methylquinoline 97 607-66-9". Source: 2

  • MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides". Source: 3

  • GlobalSpec. "Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid". Source:4

Sources

Optimization

Advanced Technical Support Center: Purification of Moisture-Sensitive Sulfonyl Chlorides

Welcome to the Technical Support Center for reactive intermediate handling. As application scientists and drug development professionals, we frequently encounter significant yield losses and purity bottlenecks when isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediate handling. As application scientists and drug development professionals, we frequently encounter significant yield losses and purity bottlenecks when isolating moisture-sensitive sulfonyl chlorides ( R−SO2​Cl ).

This guide is designed to move beyond basic instructions by explaining the underlying chemical causality of degradation and providing self-validating protocols to ensure high-fidelity purification.

Mechanistic Workflows & Decision Matrices

To successfully purify a sulfonyl chloride, you must first understand its physical state and its primary degradation pathways. The diagrams below map out the decision tree for purification and the mechanistic pitfalls you must avoid.

Workflow Crude Crude Sulfonyl Chloride (Moisture Sensitive) State Determine Physical State Crude->State Solid Solid State State->Solid Liquid Liquid/Oil State State->Liquid Recryst Anhydrous Recrystallization (e.g., Toluene/Hexane) Solid->Recryst Distill Short-Path Vacuum Distillation (< 50 °C, < 0.1 Torr) Liquid->Distill Hydrolysis Avoid Aqueous Workup (Prevents R-SO3H formation) Recryst->Hydrolysis Pure Pure Sulfonyl Chloride (Store under Argon) Recryst->Pure Thermal Strict Temp Control (Prevents SO2 extrusion) Distill->Thermal Distill->Pure

Decision matrix for selecting sulfonyl chloride purification techniques.

Mechanism RSO2Cl R-SO2Cl (Sulfonyl Chloride) Water + H2O (Nucleophilic Attack) RSO2Cl->Water Heat + Heat (> 50 °C) (Thermal Stress) RSO2Cl->Heat RSO3H R-SO3H + HCl (Sulfonic Acid) Water->RSO3H Hydrolysis Desulf R-Cl + SO2 (Desulfonylation) Heat->Desulf Decomposition

Mechanistic degradation pathways of sulfonyl chlorides via hydrolysis and thermal stress.

Troubleshooting Guide & FAQs

Q1: Why does my sulfonyl chloride degrade into a sticky mass during aqueous workup, and how can I prevent this? Causality: Sulfonyl chlorides are highly electrophilic at the sulfur center. Water acts as a nucleophile, displacing the chloride ion to form sulfonic acid ( R−SO3​H ) and hydrochloric acid ( HCl ). The generated HCl lowers the pH, which can autocatalyze further degradation. The "sticky mass" is the highly polar, hygroscopic sulfonic acid byproduct. Solution: Minimize aqueous exposure. If an aqueous wash is mandatory to remove inorganic salts, it must be performed rapidly using ice-cold water or brine to suppress the kinetics of hydrolysis[1]. Separate the organic phase immediately. For highly sensitive compounds, bypass the aqueous workup entirely by filtering insoluble inorganic salts under an inert atmosphere and directly concentrating the organic filtrate.

Q2: I am attempting to purify a liquid sulfonyl chloride via distillation, but the mixture turns black and releases a pungent gas. What is the mechanistic failure? Causality: You are observing thermal decomposition. At elevated temperatures, many sulfonyl chlorides undergo desulfonylation, releasing sulfur dioxide ( SO2​ ) gas and forming alkyl or aryl chlorides, followed by polymerization or charring. Solution: Distillation must be performed under high vacuum to significantly lower the boiling point. Temperature control is critical; the heating bath should strictly remain below 50 °C to maintain product integrity and prevent thermal degradation[2]. Use a short-path distillation apparatus to minimize residence time at elevated temperatures.

Q3: Can I use standard silica gel flash chromatography to purify moisture-sensitive sulfonyl chlorides? Causality: Standard silica gel contains up to 10% physisorbed water and features highly reactive surface silanol groups (-Si-OH). These act as nucleophiles, leading to rapid on-column hydrolysis of the sulfonyl chloride. The resulting sulfonic acid binds irreversibly to the silica, resulting in severe streaking and near-zero recovery. Solution: It is highly discouraged. If absolutely necessary, you must use "dry" flash chromatography with deactivated silica gel and strictly anhydrous solvents. However, crystallization from non-nucleophilic, anhydrous solvents (like benzene, toluene, or petroleum ether) is the authoritative standard for solids.

Q4: During extraction, I keep forming an unbreakable emulsion. Why does this happen with sulfonyl chlorides? Causality: If partial hydrolysis has occurred, the resulting sulfonic acids ( R−SO3​H ) act as potent anionic surfactants. Their amphiphilic nature (a non-polar organic tail and a highly polar sulfonate head) reduces interfacial tension between the aqueous and organic layers, stabilizing an emulsion[1]. Solution: Add saturated aqueous sodium chloride (brine) to the separation funnel. The high ionic strength forces the organic compounds out of the aqueous phase (salting out) and disrupts the surfactant micelle structures, breaking the emulsion[1].

Quantitative Data: Purification Metrics

The following table summarizes the operational parameters and expected outcomes for standard sulfonyl chloride purification techniques.

Purification TechniqueTarget StateTypical Yield RecoveryMoisture ToleranceMax Temp LimitPrimary Impurity Removed
Anhydrous Recrystallization Solid75–90%Low (Requires inert atm)45 °CSulfonic acids, inorganic salts
Short-Path Vacuum Distillation Liquid / Oil80–95%Moderate (Closed system)< 50 °CVolatile organics, trace SO2​
Solvent Extraction (Cold) Both60–85%Very Low (Time-sensitive)< 10 °CInorganic salts, polar acids
Dry Flash Chromatography Both< 50%Extremely LowAmbientStructurally similar byproducts

Self-Validating Experimental Protocols

Do not treat protocols as mere recipes; treat them as logical systems. The following methodologies are designed to provide immediate physical feedback if a step fails.

Protocol A: Anhydrous Recrystallization of Solid Sulfonyl Chlorides

Reference standard adapted for compounds like p-Toluenesulfonyl chloride[3].

Self-Validating Mechanism: This protocol relies on differential solubility. If the crude product dissolves completely in the non-polar solvent, the highly polar sulfonic acid impurities have been successfully excluded (as they remain insoluble and are filtered out).

  • Preparation: Dry all glassware in an oven at 120 °C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a continuous stream of dry argon.

  • Dissolution: In a Schlenk flask, dissolve the crude solid sulfonyl chloride in a minimum volume of anhydrous, boiling solvent (e.g., diethyl ether or toluene; 1 mL per gram of product) under an inert atmosphere[3].

  • Hot Filtration: If insoluble white solids remain (indicative of sulfonic acids or sodium chloride), rapidly filter the hot mixture through a pre-warmed, coarse fritted funnel under a blanket of argon.

  • Crystallization: Add an equal volume of anhydrous, low-boiling petroleum ether (or technical pentane) to the clear filtrate. Allow the solution to cool slowly to ambient temperature, then transfer to a refrigerator (0–5 °C) overnight[3].

  • Isolation: Filter the resulting crystals via Schlenk filtration. Wash the filter cake with ice-cold anhydrous hexanes to remove residual mother liquor.

  • Drying: Transfer the crystals to a vacuum desiccator containing a potent desiccant (e.g., concentrated sulfuric acid or phosphorus pentoxide). Dry to a constant weight. Note: The maximum temperature during this entire process should not exceed 45 °C[3].

Protocol B: High-Vacuum Short-Path Distillation of Liquid Sulfonyl Chlorides

Designed for volatile, thermally labile aliphatic and aromatic sulfonyl chlorides[2].

Self-Validating Mechanism: The maintenance of a stable, ultra-low pressure (< 0.1 Torr) without sudden pressure spikes confirms the absence of thermal decomposition. If the vacuum suddenly drops (pressure increases) during heating, desulfonylation is occurring, releasing SO2​ gas.

  • Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease. Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap to protect the pump from corrosive SO2​ or HCl vapors.

  • Degassing: Transfer the crude liquid to the distillation flask. Apply a moderate vacuum (e.g., 50 Torr) at room temperature for 30 minutes to remove residual volatile extraction solvents (like dichloromethane).

  • Equilibration: Gradually increase the vacuum to < 0.1 Torr. Allow the system pressure to stabilize.

  • Distillation: Slowly heat the oil bath. Monitor the vapor temperature closely. Critical: Ensure the heating bath strictly remains below 50 °C to prevent hydrolysis and thermal decomposition[2].

  • Collection: Collect the purified sulfonyl chloride in a receiving flask chilled in an ice bath. This prevents the purified liquid from volatilizing into the vacuum line.

  • Storage: Backfill the system with dry argon. Immediately transfer the purified liquid to a dark, amber bottle and store under an argon headspace at -20 °C.

References

  • Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org.
  • p-Toluenesulfonyl chloride - Organic Syntheses Procedure. Orgsyn.org.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.com.
  • Buy Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride. Smolecule.com.

Sources

Troubleshooting

Technical Support Center: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (HMQSC)

Welcome to the HMQSC Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated recrystallization protocols, and the mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HMQSC Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated recrystallization protocols, and the mechanistic rationale required to handle 2-hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4) without compromising its structural integrity.

Section 1: Chemical Profiling & Solvent Compatibility

The Solubility Paradox & Causality

HMQSC presents a unique physicochemical challenge during purification. The 2-hydroxyquinoline core exists in a tautomeric equilibrium with its 2-quinolone (carbostyril) form. This lactam structure engages in strong intermolecular hydrogen bonding, rendering the molecule poorly soluble in non-polar aliphatic hydrocarbons.

Conversely, the highly electrophilic sulfonyl chloride moiety makes it extremely susceptible to solvolysis (hydrolysis and alcoholysis). The degradation occurs via a bimolecular ( SN​2 -like) nucleophilic substitution mechanism at the sulfur atom[1]. Because of this, the optimal recrystallization strategy relies on a dual-solvent (solvent/anti-solvent) system using anhydrous, non-nucleophilic polar solvents paired with non-polar aliphatic anti-solvents.

Solvent Compatibility Matrix

Summarized below is the quantitative and qualitative rationale for solvent selection when handling HMQSC.

Solvent ClassExamplesSuitabilityMechanistic Rationale / Causality
Aprotic Polar (Halogenated) Dichloromethane (DCM), ChloroformOptimal (Primary) Disrupts lactam H-bonding to dissolve the carbostyril core without reacting with the −SO2​Cl group. Must be strictly anhydrous.
Aprotic Polar (Non-Halogenated) Acetonitrile (MeCN), THFGood (Primary) Good solubility profile. THF can form peroxides; MeCN is preferred but must be rigorously dried over 3Å molecular sieves.
Non-Polar Aliphatic Hexane, HeptaneOptimal (Anti-Solvent) Induces supersaturation and crystallization when added to the primary solvent. Does not dissolve the polar core.
Protic / Nucleophilic Methanol, Ethanol, WaterStrictly Prohibited Rapidly solvolyzes the sulfonyl chloride to form sulfonic acids or sulfonate esters via general base-catalyzed SN​2 attack[2].

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my recovered HMQSC yield low, and why does the melting point indicate a highly polar impurity? A: This is the hallmark of moisture contamination leading to partial hydrolysis. Sulfonyl chlorides react with ambient moisture to form the corresponding sulfonic acid (2-hydroxy-4-methylquinoline-6-sulfonic acid) and HCl[2]. The sulfonic acid byproduct is highly polar, will not dissolve in DCM, and will co-precipitate or oil out during recrystallization. Resolution: Ensure all glassware is oven-dried (120°C). Perform the recrystallization under an inert atmosphere (Nitrogen or Argon) and exclusively use solvents dried over activated molecular sieves.

Q2: During the addition of hexane to the DCM solution, the product "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too rapidly or at too high a temperature, causing the solute to separate as a supercooled liquid rather than a crystalline solid. Resolution: Re-dissolve the oil by adding a few drops of the primary solvent (DCM) and warming slightly (do not exceed 35°C). Then, add the anti-solvent (hexane) dropwise with vigorous stirring, and seed the solution with a pure crystal of HMQSC before the cloud point is fully reached.

Q3: Can I use heat to accelerate dissolution in toluene? A: Prolonged heating of sulfonyl chlorides can induce thermal degradation, desulfonylation, or self-condensation. If using toluene as a primary solvent, limit heating to 60°C and minimize the duration of thermal exposure.

Section 3: Validated Standard Operating Procedure (SOP)

Self-Validating Protocol: Anhydrous DCM / Hexane Recrystallization

This protocol utilizes a self-validating visual checkpoint to ensure the removal of hydrolyzed byproducts before crystallization occurs.

Step 1: Preparation Oven-dry a 25 mL round-bottom flask and a magnetic stir bar at 120°C for 2 hours. Cool under a stream of dry Nitrogen.

Step 2: Dissolution & Hydrolysis Check Suspend crude HMQSC (1.0 g) in 5 mL of anhydrous Dichloromethane (DCM) in the flask. Warm the suspension gently in a water bath (max 30–35°C) while stirring. Self-Validation Checkpoint: If a white, insoluble residue remains after 5 minutes of stirring, it is the hydrolyzed sulfonic acid byproduct. Filter this out rapidly through a dry PTFE syringe filter (0.45 µm) or a fritted funnel into a clean, dry flask.

Step 3: Anti-Solvent Addition Remove the heat source. While stirring vigorously at room temperature, add anhydrous Hexane dropwise using a syringe until the solution becomes faintly turbid (the cloud point).

Step 4: Clarification & Seeding Add 1–2 drops of DCM to just clear the turbidity. Introduce a microscopic seed crystal of pure HMQSC to bypass the metastable zone and prevent oiling out.

Step 5: Crystallization Allow the solution to cool slowly to room temperature undisturbed for 2 hours. Once initial crystallization is observed, transfer the flask to an ice bath (0–4°C) for an additional 1 hour to maximize thermodynamic yield.

Step 6: Isolation & Drying Filter the crystals rapidly via vacuum filtration under a nitrogen blanket. Wash the filter cake with 2 mL of ice-cold, anhydrous hexane. Dry the crystals in a vacuum desiccator over P2​O5​ or Drierite for 12 hours.

Section 4: Workflow Visualization

G Start Crude HMQSC (Moisture Sensitive) Dissolve Dissolve in Anhydrous DCM (Max 35°C) Start->Dissolve CheckResidue Insoluble Residue Remains? Dissolve->CheckResidue Filter Filter out Sulfonic Acid (Hydrolysis Byproduct) CheckResidue->Filter Yes AddHexane Add Anhydrous Hexane Dropwise to Cloud Point CheckResidue->AddHexane No Filter->AddHexane CheckOil Oiling Out Observed? AddHexane->CheckOil FixOil Add drops of DCM & Warm Seed with Pure Crystal CheckOil->FixOil Yes Cooling Slow Cooling to 20°C then Ice Bath (0°C) CheckOil->Cooling No (Turbid/Crystals) FixOil->AddHexane Re-attempt Success Vacuum Filter & Dry Pure HMQSC Crystals Cooling->Success

Workflow for the anhydrous dual-solvent recrystallization of HMQSC.

References

  • Bentley, T. W., et al. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals". National Center for Biotechnology Information (PMC), 2008.[Link]

  • Hall, H. K. "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides". Journal of the American Chemical Society, 1956.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Hydroxy-4-methylquinoline-6-sulfonyl Chloride

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for handling heterocyclic sulfonyl chlorides. A recurring issue in drug development workflows is the unexpected degradation...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for handling heterocyclic sulfonyl chlorides. A recurring issue in drug development workflows is the unexpected degradation of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride when formulated in polar aprotic solvents like DMSO and DMF. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the integrity of your electrophiles.

Diagnostic FAQ: Mechanistic Causality of Degradation

Q1: Why does my 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride rapidly lose titer in DMSO?

A: Dimethyl sulfoxide (DMSO) is often mistakenly treated as an inert solvent. However, its oxygen atom is highly nucleophilic. When exposed to a strong electrophile like a sulfonyl chloride, DMSO attacks the sulfur center, forming a highly reactive [1]. This is mechanistically identical to the activation step in a Swern oxidation. Once formed, this intermediate rapidly decomposes, leading to complete degradation of your starting material and the release of reactive byproducts that can ruin subsequent coupling steps.

Q2: Is DMF a safer alternative? I am detecting a +44 Da mass adduct in my LC-MS.

A: DMF is marginally more stable than DMSO but introduces two distinct, highly problematic degradation pathways:

  • Amine Contamination: Commercial DMF slowly hydrolyzes upon exposure to trace moisture, releasing dimethylamine. Because[2], your compound will react with this trace dimethylamine to form an[3]. This perfectly explains the +44 Da mass shift (+N(CH₃)₂ minus Cl) observed in your LC-MS.

  • Vilsmeier-Haack Formation: Even in perfectly anhydrous conditions, sulfonyl chlorides can react directly with the formamide moiety at elevated temperatures to form a[4].

Q3: How does the 2-hydroxyquinoline core affect this stability?

A: The 2-hydroxyquinoline system exists in tautomeric equilibrium with its quinolone form. The presence of these heteroatoms can participate in intermolecular hydrogen bonding or act as weak internal nucleophiles, effectively lowering the activation energy for the degradation pathways mentioned above compared to simpler analogs like tosyl chloride.

Quantitative Stability Matrix

To guide your solvent selection, we have summarized the quantitative stability data for sulfonyl chlorides in various media.

Solvent SystemPrimary Degradation MechanismEst. Half-Life (25°C)Major ByproductsRecommendation
DMSO (Anhydrous) Nucleophilic attack (Swern-like)< 30 minutesChlorodimethylsulfonium ions, sulfonic acidsStrictly Avoid
DMF (Standard) Reaction with trace dimethylamine2 - 4 hoursN,N-dimethylsulfonamideNot Recommended
DMF (Freshly Distilled) Vilsmeier-Haack adduct formation12 - 24 hoursFormiminium chlorosulfate adductsAcceptable for immediate use
DCM / THF / MeCN Hydrolysis (Requires H₂O)> 48 hoursSulfonic acidOptimal

Mechanistic Pathway Visualizations

To fully grasp the causality behind these solvent incompatibilities, review the logical relationships in the degradation pathways below.

DMSO_Degradation SC 2-Hydroxy-4-methylquinoline- 6-sulfonyl chloride Intermediate Chlorodimethylsulfonium Ion (Reactive Intermediate) SC->Intermediate Nucleophilic Attack by DMSO DMSO Dimethyl Sulfoxide (DMSO) DMSO->Intermediate Degradation Degradation Products (Sulfonates & Chlorides) Intermediate->Degradation Rapid Decomposition (Loss of Titer)

Fig 1: Mechanistic pathway of sulfonyl chloride degradation in DMSO via a Swern-like intermediate.

DMF_Degradation SC 2-Hydroxy-4-methylquinoline- 6-sulfonyl chloride Vilsmeier Vilsmeier-Haack Adduct (N,N-dimethyl formiminium) SC->Vilsmeier Direct Reaction (Elevated Temp) Sulfonamide N,N-Dimethylsulfonamide (Unwanted Byproduct) SC->Sulfonamide Reaction with DMA (Room Temp) DMF Dimethylformamide (DMF) DMA Trace Dimethylamine (Impurity) DMF->DMA Hydrolysis (Moisture/Heat) DMA->Sulfonamide

Fig 2: Competing degradation pathways of sulfonyl chlorides in DMF yielding Vilsmeier adducts.

Self-Validating Experimental Protocol: Amine-Free Coupling in DMF

If the polarity of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride dictates that DMF must be used for your coupling reaction, you must employ a self-validating workflow to prevent the formation of N,N-dimethylsulfonamide.

Phase 1: Solvent Pre-treatment & Validation

Causality: We must actively remove trace dimethylamine and confirm its absence before introducing the electrophile.

  • Purge & Dry: Sparge HPLC-grade DMF with dry N₂ for 15 minutes to remove dissolved oxygen and atmospheric moisture. Store over activated 3Å molecular sieves for 24 hours.

  • Self-Validation Step (Ninhydrin Test): Take a 0.5 mL aliquot of the dried DMF and add 2 drops of a 1% ninhydrin solution in ethanol. Heat gently.

    • Pass: Solution remains colorless or pale yellow (Amine-free).

    • Fail: Solution turns blue/purple (Dimethylamine is present). Do not proceed. Re-distill the DMF under reduced pressure.

Phase 2: Reaction Setup

Causality: Temperature control suppresses the activation energy required for Vilsmeier-Haack adduct formation, while order-of-addition ensures the target nucleophile outcompetes the solvent. 3. Chill the Solvent: Transfer the validated, amine-free DMF to a flame-dried round-bottom flask under an N₂ atmosphere. Chill the solvent to 0–4 °C using an ice-water bath. 4. In-Situ Activation: Add your target nucleophile (e.g., primary/secondary amine) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the chilled DMF. Stir for 5 minutes. 5. Electrophile Addition: Add the solid 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride portion-wise over 10 minutes. By adding the solid directly to the nucleophile/base mixture, the sulfonyl chloride reacts instantly with your target amine, outcompeting any background reaction with the DMF solvent. 6. Monitoring: Allow the reaction to slowly warm to room temperature over 1 hour. Monitor via LC-MS. You should observe >95% conversion to your desired sulfonamide without the +44 Da dimethylamine adduct.

References

  • Pearson Education. "Propose a mechanism to explain how dimethyl sulfoxide and oxalyl chloride react to form the dimethylchlorosulfonium ion." Pearson Channels. URL:[Link]

  • Mufti et al. "Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride." Google Patents (CN101395167A).
  • Chemical Communications. "Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2." The Royal Society of Chemistry, 2014. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-4-methylquinoline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic behavior of quinoline derivatives in aqueous m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic behavior of quinoline derivatives in aqueous media[1]. This guide is engineered to bridge the gap between structural thermodynamics and practical benchtop formulation for 2-Hydroxy-4-methylquinoline (also known as 4-methylcarbostyril) and its derivatives.

Rather than relying on trial and error, this center focuses on the causality behind solubility failures and provides self-validating protocols to ensure the integrity of your biological assays and synthetic workflows.

Section 1: Physicochemical Grounding

Before troubleshooting, we must understand the molecule. 2-Hydroxy-4-methylquinoline exhibits lactam-lactim tautomerism. In solid state and most solutions, it predominantly exists in the lactam form (4-methylquinolin-2(1H)-one). This structural feature dictates its entire solubility profile.

Table 1: Physicochemical Profile & Causality

PropertyValueCausality / Impact on Solubility
Molecular Formula C10H9NOThe planar aromatic system promotes strong π-π stacking interactions.
Melting Point 241 - 245 °CHigh crystal lattice energy due to lactam hydrogen-bonded dimers (N-H···O=C) restricts aqueous dissolution.
XLogP3-AA 1.2Moderate lipophilicity; indicates a strong preference for hydrophobic cavities when using cyclodextrin complexation[2].
Aqueous Solubility ~0.34 g/L (at 25°C)Poorly soluble in cold water; necessitates advanced formulation strategies for high-throughput screening (HTS)[2].
Organic Solubility DMF (122 g/L), Acetone (63 g/L), Ethanol (27 g/L)Excellent primary solvents for preparing highly concentrated stock solutions prior to aqueous dilution[2].
Section 2: Troubleshooting Guide & FAQs

Q1: Why does my 2-hydroxy-4-methylquinoline derivative precipitate immediately upon dilution into aqueous bioassay buffers? A1: The precipitation is a thermodynamic consequence of "solvent shock." While the compound has moderate lipophilicity, its primary barrier to dissolution is its high crystal lattice energy. When you dilute a DMSO stock into an aqueous buffer, the local supersaturation causes rapid nucleation, forcing the compound back into its highly stable crystalline state[1].

Q2: Standard pH adjustment works for my other quinoline compounds. Why does it fail for 4-methylcarbostyril derivatives? A2: Standard quinolines are weak bases that readily protonate in acidic media to form highly soluble cationic salts[3]. However, in 2-hydroxy-4-methylquinoline, the nitrogen atom is incorporated into an amide-like lactam ring. This delocalizes the nitrogen's lone pair, severely reducing its basicity. Consequently, simple acidification is insufficient to force ionization[3]. You must rely on co-solvents or complexation strategies instead.

Q3: How do cyclodextrins mechanistically solve this issue, and which one should I use? A3: Cyclodextrins (CDs) overcome the lattice energy barrier by forming non-covalent, dynamic inclusion complexes[4]. The lipophilic carbostyril core of the drug enters the hydrophobic central cavity of the CD, while the CD's hydrophilic exterior interacts with the aqueous bulk[4]. For this derivative, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It prevents the natural tendency of CDs to self-assemble and aggregate, ensuring a stable 1:1 stoichiometric complex that drastically increases apparent water solubility without altering the drug's molecular structure[5].

Q4: How can I differentiate between true dissolution and colloidal nano-aggregates in my assays? A4: This is a critical point of failure in drug discovery. Compounds may appear dissolved to the naked eye but actually form nano-aggregates that cause false positives by sequestering assay proteins[1]. To establish a self-validating system , measure the absorbance of your final assay solution at 600 nm. A baseline reading of zero indicates a true solution, whereas elevated absorbance indicates light scattering from colloidal aggregates.

Table 2: Troubleshooting Co-Solvent Precipitation

ObservationRoot CauseRecommended Solution
Immediate cloudiness upon adding DMSO stock to bufferSolvent shock; rapid nucleation due to local supersaturation.Add stock solution dropwise while vortexing; warm buffer to 37°C prior to addition[1].
Gradual precipitation over 24 hoursMetastable supersaturation; compound slowly crystallizes out.Add a surfactant (e.g., 0.1% Tween-20) or use HP-β-CD to stabilize the dissolved state.
High background absorbance at 600 nmFormation of nano-aggregates (colloidal dispersion).Centrifuge at 10,000 x g for 10 mins and re-measure, or switch to a lipid-based formulation.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

This protocol utilizes mechanical shear to overcome the high lattice energy of the carbostyril dimers.

  • Molar Calculation: Weigh the 2-hydroxy-4-methylquinoline derivative and HP-β-CD in a strict 1:1 molar ratio. Causality: Stoichiometric matching prevents excess uncomplexed drug from acting as nucleation seeds for precipitation[5].

  • Wetting: Place the HP-β-CD in a mortar. Add a minimal volume of 50% v/v ethanol/water to form a homogeneous paste. Causality: The co-solvent lowers the activation energy required for the drug to enter the CD cavity.

  • Incorporation: Add the quinoline derivative geometrically. Knead continuously for 45-60 minutes. Causality: Mechanical shear forces disrupt the high-energy crystal lattice, facilitating dynamic inclusion[4].

  • Drying & Validation: Dry the paste under a vacuum at 40°C for 24 hours. Pulverize into a fine powder.

    • Self-Validation Step: Dissolve 1 mg of the powder in 1 mL of deionized water. The solution must be optically clear. Measure absorbance at 600 nm; a reading of <0.05 validates successful complexation without aggregation.

Protocol B: Kinetic Solubility Profiling via UV-Vis Spectroscopy

Use this workflow to determine the maximum workable concentration for biological assays.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous conditions prevent premature hydrolysis or micro-precipitation in the stock tube[1].

  • Serial Dilution: Create a concentration gradient in a 96-well UV-transparent microplate using your target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration remains ≤1% v/v. Causality: Exceeding 1% DMSO can cause assay toxicity and artificially inflate apparent solubility[1].

  • Incubation & Centrifugation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking. Centrifuge at 3,000 x g for 15 minutes. Causality: Incubation allows the system to reach metastable equilibrium. Centrifugation drives any precipitated micro-crystals out of the optical path.

  • Spectroscopic Validation: Transfer the supernatant to a new plate. Read absorbance at the compound's λmax (e.g., 280 nm) and at 600 nm.

    • Self-Validation Step: Plot concentration vs. absorbance. The exact kinetic solubility limit is marked by the point where the linear relationship plateaus and the 600 nm absorbance simultaneously rises.

Section 4: Workflows and Mechanistic Pathways

Formulation_Workflow Start Poorly Soluble 4-Methylcarbostyril Derivative Assess Assess pKa & Tautomerism Start->Assess pH Standard pH Adjustment (Often Fails for Lactams) Assess->pH Basic Amine Present CoSolvent Use Co-solvents (DMSO ≤1%, PEG400) Assess->CoSolvent Neutral Lactam CD Cyclodextrin Complexation (HP-β-CD 1:1 Ratio) pH->CD Insoluble / Precipitates Bioassay Proceed to Biological Assay (Validate at 600nm) pH->Bioassay Soluble CoSolvent->CD Precipitation on Dilution CoSolvent->Bioassay Soluble CD->Bioassay True Solution Confirmed

Caption: Decision matrix for formulating poorly soluble quinoline derivatives for biological assays.

CD_Mechanism Drug Hydrophobic Carbostyril (High Lattice Energy) Complex Non-covalent Inclusion Complex (1:1 Stoichiometry) Drug->Complex Kneading / Shear Force CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Aqueous Medium Result Enhanced Apparent Aqueous Solubility & Bioavailability Complex->Result Thermodynamic Stabilization

Caption: Thermodynamic pathway of HP-β-CD non-covalent inclusion complexation.

Biological_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Activation Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (Anti-proliferative Agent) Quinoline->PI3K Inhibits Target

Caption: PI3K/Akt signaling pathway targeted by anti-proliferative quinoline derivatives.

References
  • BDMAEE. "2-hydroxy-4-methylquinoline". Available at:

  • [1] Benchchem. "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays". Available at:

  • [3] Benchchem. "Overcoming poor solubility of quinoline derivatives in reactions". Available at:

  • [6] PubMed. "Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides". Available at:

  • [2] Scent.vn. "4-Methylquinolin-2-ol (CAS 607-66-9)". Available at:

  • [7] Oriental Journal of Chemistry. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives". Available at:

  • [4] Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?". Available at:

  • [5] NIH PMC. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". Available at:

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Strategic Role of Quinoline Sulfonyl Chlorides in Drug Discovery

An Analytical and Comparative Guide to 1H NMR Interpretation of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride In modern drug development, the selection of derivatization reagents is rarely arbitrary. Sulfonyl chlorides...

Author: BenchChem Technical Support Team. Date: March 2026

An Analytical and Comparative Guide to 1H NMR Interpretation of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

In modern drug development, the selection of derivatization reagents is rarely arbitrary. Sulfonyl chlorides are foundational building blocks for synthesizing sulfonamides—a privileged pharmacophore found in a vast array of therapeutics. Among these, 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS 1160370-78-4)[1] stands out as a highly specialized bifunctional reagent.

Unlike simple aliphatic or monocyclic aromatic sulfonyl chlorides, this compound introduces a quinoline core that exists in a tautomeric equilibrium with its lactam form (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride). This structural duality provides a critical hydrogen-bonding donor/acceptor motif (the 2-oxo/NH system) that has been successfully leveraged in the design of voltage-gated sodium channel inhibitors[2] and Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists[3].

However, the analytical validation of this reagent—specifically via Proton Nuclear Magnetic Resonance (1H NMR)—presents unique challenges due to tautomerism, moisture sensitivity, and complex aromatic coupling. This guide objectively compares its performance against standard alternatives and provides a self-validating experimental framework for its structural confirmation.

Comparative Analysis: Derivatization Reagents in Medicinal Chemistry

When selecting a sulfonyl chloride for amine tagging or library synthesis, researchers typically weigh reactivity, analytical traceability, and the physicochemical properties imparted to the final adduct. Table 1 compares 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride against two ubiquitous alternatives: Tosyl Chloride (TsCl) and Dansyl Chloride (DsCl).

Table 1: Performance Comparison of Common Sulfonyl Chloride Reagents

ParameterTosyl Chloride (TsCl)Dansyl Chloride (DsCl)2-Hydroxy-4-methylquinoline-6-sulfonyl chloride
Primary Utility Routine amine protection / Leaving group generation.Fluorescent tagging for HPLC/LC-MS tracking.Pharmacophore installation (H-bonding motif).
1H NMR Complexity Low (Simple AA'BB' aromatic system, distinct methyl singlet).Moderate (Overlapping naphthyl signals, distinct dimethylamino singlet).High (Tautomeric exchange, meta-coupling, deshielded C5 proton).
Moisture Sensitivity Moderate (Relatively stable in ambient air for short periods).Moderate (Requires dry storage, but handles well).High (Rapid hydrolysis of -SO2Cl to -SO3H; requires inert atmosphere)[1].
Structural Features Hydrophobic, sterically unhindered.Bulky, highly lipophilic, fluorescent.Amphiphilic lactam motif, rigid bicyclic core[4].

Causality in Reagent Selection: While TsCl is ideal for simple protection steps, it lacks the functional complexity needed for target engagement. DsCl is excellent for analytical tracking but its bulk often disrupts binding pockets. 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is deliberately chosen when the target binding site requires a specific hydrogen bond donor (the lactam NH) and acceptor (the carbonyl oxygen) to stabilize the protein-ligand complex[3].

1H NMR Interpretation: Causality of Chemical Shifts

The 1H NMR spectrum of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is dictated by two primary phenomena: Tautomerism and Electronic Deshielding .

The Tautomeric Equilibrium

In polar, aprotic NMR solvents like DMSO-d6, the molecule predominantly exists in the 2-oxo (lactam) form rather than the 2-hydroxy form[4]. This causality fundamentally alters the expected NMR spectrum:

  • The NH Proton: Instead of a sharp -OH signal, a broad singlet appears far downfield (>11.0 ppm) corresponding to the lactam NH.

  • The C3 Proton: The alkene proton at the C3 position is isolated and appears as a distinct singlet around 6.5 ppm.

Electronic Deshielding by the Sulfonyl Chloride Group

The highly electron-withdrawing -SO2Cl group at the C6 position pulls electron density away from the aromatic ring via inductive and resonance effects. This drastically deshields the ortho protons (C5 and C7).

  • The C5 Proton: Positioned between the -SO2Cl group and the adjacent ring junction, the C5 proton is the most deshielded, typically appearing as a doublet (due to meta-coupling with C7, J ≈ 2 Hz) around 8.2–8.3 ppm[2].

Logical mapping of 2-oxo tautomer structural features to 1H NMR chemical shifts.

Table 2: Expected 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

Proton PositionMultiplicityExpected Shift (ppm)Coupling Constant (J)Causality / Structural Rationale
NH (Lactam) Broad Singlet> 11.0N/AHighly deshielded by adjacent carbonyl; broad due to quadrupolar relaxation of Nitrogen.
C5-H Doublet8.2 - 8.3~2.0 HzStrongly deshielded by ortho -SO2Cl; meta-coupled to C7-H[2].
C7-H Doublet of Doublets7.8 - 8.0~8.5 Hz, ~2.0 HzDeshielded by ortho -SO2Cl; ortho-coupled to C8-H, meta-coupled to C5-H.
C8-H Doublet7.4 - 7.5~8.5 HzOrtho-coupled to C7-H.
C3-H Singlet~ 6.5N/AVinylic proton of the lactam ring; isolated from other spin systems.
C4-Methyl Singlet2.4 - 2.5N/AAllylic/benzylic methyl group; shifted slightly downfield by the adjacent aromatic system.

Experimental Workflow: Self-Validating Protocol for Reagent Integrity

Because sulfonyl chlorides rapidly hydrolyze to sulfonic acids upon exposure to atmospheric moisture[1], running a reaction with degraded starting material is a common point of failure. The following protocol establishes a self-validating system: it uses the NMR preparation step itself as a diagnostic tool to confirm reagent integrity before committing to the derivatization workflow.

Step-by-Step Methodology: NMR Validation & Derivatization

Phase 1: Diagnostic NMR Preparation

  • Solvent Preparation: Use strictly anhydrous DMSO-d6 (stored over activated 3Å molecular sieves). Causality: Trace water in standard NMR solvents will immediately hydrolyze the -SO2Cl group during the acquisition period, yielding false-negative purity results.

  • Sample Dissolution: In a nitrogen-purged glovebag, dissolve 10 mg of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride in 0.6 mL of anhydrous DMSO-d6. Transfer to an oven-dried NMR tube and cap tightly with a septum.

  • Acquisition: Acquire a standard 1H NMR spectrum (400 or 500 MHz, 16 scans).

  • Self-Validation Check (Crucial): Inspect the C5-H doublet (~8.3 ppm). If the reagent has hydrolyzed to the sulfonic acid (-SO3H), the electron-withdrawing power decreases, and the C5-H signal will shift upfield (closer to 8.0 ppm). If the 8.3 ppm signal is sharp and dominant, the sulfonyl chloride is intact and ready for reaction.

Phase 2: Sulfonamide Derivatization

  • Reaction Setup: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without acting as a competing nucleophile.

  • Conjugation: Add the validated 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (1.1 equiv) portion-wise at 0 °C. Stir and allow to warm to room temperature over 2 hours.

  • Post-Reaction NMR Validation: Following aqueous workup and column chromatography, acquire a 1H NMR of the product. The successful formation of the sulfonamide is confirmed by a slight upfield shift of the quinoline aromatic protons (as the sulfonamide is less electron-withdrawing than the sulfonyl chloride) and the appearance of the amine's alkyl/aryl signals[2].

Workflow for NMR-based validation and derivatization of sulfonyl chlorides.

Conclusion

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is a potent structural scaffold in medicinal chemistry, offering distinct advantages over standard reagents like Tosyl or Dansyl chloride when specific hydrogen-bonding interactions are required. However, its successful application relies entirely on rigorous analytical validation. By understanding the causality behind its tautomeric NMR shifts and employing a self-validating, moisture-free preparation protocol, researchers can confidently track the integrity of this reagent through complex synthetic workflows.

References

  • PubChem - 4-Methylquinolin-2-ol (CID 69088). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents - US9212182B2: Bicyclic sulfonamide compounds as sodium channel inhibitors.
  • ACS Publications - Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of quinoline sulfonyl chlorides

As a Senior Application Scientist in mass spectrometry and assay development, I frequently encounter the analytical bottleneck of quantifying trace-level, poorly ionizing compounds (such as steroidal estrogens, bisphenol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry and assay development, I frequently encounter the analytical bottleneck of quantifying trace-level, poorly ionizing compounds (such as steroidal estrogens, bisphenols, and aliphatic amines) in complex biological matrices. To overcome this, chemical derivatization prior to Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has become a gold standard.

Among the arsenal of derivatizing agents, quinoline sulfonyl chlorides —specifically 8-quinolinesulfonyl chloride (QSCl) and 3-methyl-8-quinolinesulfonyl chloride (MQSCl)—have emerged as superior alternatives to traditional reagents like Dansyl chloride. This guide objectively compares the mass spectrometric fragmentation patterns of quinoline sulfonyl chlorides, explains the gas-phase causality behind their performance, and provides a self-validating experimental workflow for implementation.

Mechanistic Causality of Fragmentation Patterns

To leverage quinoline sulfonyl chlorides for Multiple Reaction Monitoring (MRM) quantification, one must understand their gas-phase behavior under Collision-Induced Dissociation (CID).

When an analyte is derivatized with MQSCl, the highly basic quinoline nitrogen acts as a localized protonation sink during positive-mode ESI ([M+H]⁺). This localized charge directs the fragmentation pathways in a highly predictable manner, preventing the chaotic "shattering" of the target analyte and funneling the ion current into a few abundant product ions.

Key Fragmentation Pathways:

  • Extrusion of Sulfur Dioxide (Loss of 64 Da): The most diagnostic fragmentation of sulfonyl derivatives is the neutral loss of SO₂ via an intramolecular rearrangement. The strong electron-withdrawing nature of the sulfonyl group, combined with the stability of the resulting quinoline-analyte cation, makes this a highly favorable and abundant transition [1].

  • Heterolytic S-O / S-N Cleavage: Cleavage of the bond between the sulfonyl group and the analyte yields a stable quinoline cation (e.g., m/z 144 for underivatized quinoline fragments, or m/z 242 for intact MQSCl fragments).

  • Quinoline Ring Cleavage: At higher collision energies, the quinoline ring itself undergoes a characteristic neutral loss of hydrogen cyanide (HCN, -27 Da) [2].

Fragmentation M Protonated Precursor Ion [M+H]+ (MQSCl-Analyte) A Loss of SO2 [M+H - 64]+ M->A Rearrangement (-SO2) B Quinoline Cation Fragment m/z 144 / 158 M->B S-O or S-N Cleavage C Analyte-Specific Cation (Variable m/z) M->C C-S Cleavage D Loss of HCN (-27 Da) B->D High Energy CID

Proposed ESI-MS/MS fragmentation pathways for quinoline sulfonyl derivatives.

Comparative Performance: MQSCl vs. Alternatives

When evaluating derivatization reagents for drug development or clinical diagnostics, the objective is maximizing the Signal-to-Noise (S/N) ratio while maintaining a predictable MRM transition. Traditional reagents like Dansyl chloride often produce a dominant dimethylaminonaphthalene fragment (m/z 170) regardless of the analyte. While this provides a strong signal, it sacrifices analyte specificity, leading to high background noise from matrix interferences.

In contrast, quinoline sulfonyl chlorides (like MQSCl) favor the neutral loss of SO₂, meaning the resulting product ion retains the intact structure of the target analyte. This ensures high specificity. Furthermore, the addition of the methyl group in MQSCl increases the hydrophobicity of the derivative, improving retention and peak shape on reversed-phase LC columns [3].

Table 1: Performance Comparison for Estrogen Quantification in LC-ESI-MS/MS

Derivatization StrategyIonization ModePrimary Diagnostic Fragment / LossLimit of Quantitation (LOQ)Signal EnhancementSpecificity
Underivatized ESI (-)Analyte dependent50.0 – 100.0 pg/mL1x (Baseline)Low (High background)
Dansyl Chloride ESI (+)m/z 170 (Reagent moiety)10.0 – 25.0 pg/mL~50xModerate
QSCl ESI (+)Loss of SO₂ (-64 Da)5.0 – 15.0 pg/mL~150xHigh
MQSCl ESI (+)Loss of SO₂ (-64 Da)2.7 – 5.1 pg/mL ~300x Very High

Data synthesized from comparative clinical serum studies evaluating derivatization efficacy [3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal isotopic standards to correct for matrix effects and a chemical quenching step to prevent false positives from unreacted reagent carryover.

Materials Required:
  • Reagent: 3-Methyl-8-quinolinesulfonyl chloride (MQSCl), 5 mg/mL in anhydrous acetonitrile.

  • Buffer: 100 mM Sodium carbonate (Na₂CO₃) buffer, pH 10.5.

  • Quenching Agent: 10% Methylamine in water.

Step-by-Step Methodology:
  • Sample Aliquoting & Isotope Spiking: Transfer 100 µL of biological sample (e.g., serum) into a low-bind microcentrifuge tube. Spike with 10 µL of a ¹³C- or ²H-labeled internal standard. Causality: The internal standard co-elutes and fragments identically to the target, self-validating the extraction efficiency and correcting for ESI ion suppression.

  • Alkaline Buffering: Add 50 µL of the pH 10.5 sodium carbonate buffer. Causality: Sulfonylation is a nucleophilic substitution reaction. The alkaline pH ensures that the target functional groups (phenols, amines) are fully deprotonated, maximizing their nucleophilicity against the sulfonyl chloride.

  • Derivatization: Add 100 µL of the MQSCl reagent. Vortex for 30 seconds and incubate at 60°C for 15 minutes. Causality: Mild heat provides the activation energy required to overcome the steric hindrance of the bulky quinoline ring, driving the reaction to >95% completion.

  • Chemical Quenching (Critical Step): Add 20 µL of 10% methylamine and incubate for 5 minutes at room temperature. Causality: Unreacted MQSCl will rapidly degrade the LC column and cause severe ion suppression in the MS source. Methylamine aggressively reacts with residual MQSCl, converting it into a highly polar, early-eluting byproduct that is diverted to waste before the MS valve opens.

  • Extraction & Reconstitution: Perform liquid-liquid extraction using 500 µL of ethyl acetate. Centrifuge, collect the upper organic layer, evaporate to dryness under gentle N₂, and reconstitute in 100 µL of initial LC mobile phase.

Workflow S1 1. Spike & Buffer (pH 10.5) S2 2. MQSCl Addition (60°C, 15 min) S1->S2 S3 3. Amine Quenching (Neutralize Excess) S2->S3 S4 4. LLE Extraction & Reconstitution S3->S4 S5 5. LC-ESI-MS/MS (MRM Mode) S4->S5

Self-validating sample preparation workflow for MQSCl derivatization.

Conclusion

For researchers and drug development professionals dealing with poorly ionizing analytes, transitioning from underivatized negative-mode ESI to MQSCl-derivatized positive-mode ESI offers a paradigm shift in sensitivity. By understanding the causality of the fragmentation—specifically the predictable loss of SO₂ and the proton-scavenging nature of the quinoline ring—scientists can design highly specific MRM assays that achieve single-digit pg/mL limits of quantitation.

References

  • Regueiro, J., Breidbach, A., & Wenzl, T. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1665-1674.[Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-789.[Link]

  • Kang, C.-X., Fan, R.-T., Xiao, H.-M., & Wang, X. (2022). Determination of estrogens in human serum using a novel chemical derivatization-assisted liquid chromatography-electrospray ionization-tandem mass spectrometry method. Rapid Communications in Mass Spectrometry, 36(17), e9345.[Link]

Validation

Comparing reactivity of quinoline vs benzene sulfonyl chlorides

Comparative Reactivity Profile: Quinoline vs. Benzene Sulfonyl Chlorides in Advanced Organic Synthesis 1.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: Quinoline vs. Benzene Sulfonyl Chlorides in Advanced Organic Synthesis

1. Introduction: The Role of the Scaffold Sulfonyl chlorides are cornerstone electrophiles in medicinal chemistry, primarily utilized for the synthesis of sulfonamides—a ubiquitous pharmacophore in FDA-approved drugs. While benzenesulfonyl chloride (BSC) serves as the traditional, reliable workhorse for these transformations, the integration of heterocyclic scaffolds has brought quinoline sulfonyl chlorides (QSC), such as 8-quinolinesulfonyl chloride and quinoline-4-sulfonyl chloride, to the forefront of targeted drug discovery and supramolecular chemistry[1].

2. Mechanistic Causality: Electronic and Spatial Dynamics The reactivity of a sulfonyl chloride is dictated by the electrophilicity of its sulfur center, which is directly modulated by the electronic properties of the attached aryl or heteroaryl ring.

  • Benzenesulfonyl Chloride (BSC) - The Baseline Electrophile: BSC operates via a classical bimolecular nucleophilic substitution ( SN​2 -like) or an addition-elimination mechanism at the sulfur atom. The phenyl ring is electronically neutral relative to heterocycles, providing a stable, predictable reaction profile. Aminolysis of BSC in aqueous or organic media typically requires a stoichiometric amount of an exogenous base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction forward[1].

  • Quinoline Sulfonyl Chloride (QSC) - Enhanced Electrophilicity: Replacing the phenyl ring with a quinoline nucleus fundamentally alters the electronic landscape. The quinoline ring is highly electron-withdrawing due to the electronegative nitrogen atom. This inductive and resonance effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfonyl group, reducing the HOMO-LUMO gap and rendering the sulfur atom highly susceptible to nucleophilic attack[1]. Furthermore, positional isomers like 8-quinolinesulfonyl chloride offer unique spatial geometries. The proximity of the quinoline nitrogen to the sulfonyl group allows for bidentate coordination with transition metals (e.g., Co(II), Cu(II)), a property heavily exploited in the design of fluorescent chemosensors and supramolecular macrocycles like thiacalix[4]arenes[2]. In synthetic applications, this dual functionality facilitates chemoselective reactions under milder conditions than those required for BSC[3], placing their reactivity on par with highly active azolides[4].

G BSC Benzenesulfonyl Chloride (BSC) LUMO_BSC Standard LUMO Moderate Electrophilicity BSC->LUMO_BSC Neutral Phenyl Ring QSC Quinoline Sulfonyl Chloride (QSC) LUMO_QSC Lowered LUMO High Electrophilicity QSC->LUMO_QSC Electron-Withdrawing Heterocycle Nuc_Attack_BSC Standard Aminolysis (Requires Base/Heat) LUMO_BSC->Nuc_Attack_BSC Nucleophilic Attack Nuc_Attack_QSC Rapid Aminolysis (Mild Conditions) LUMO_QSC->Nuc_Attack_QSC Enhanced Attack

Mechanistic divergence between BSC and QSC driven by LUMO energy modulation.

3. Quantitative Data: Reactivity & Performance Metrics To objectively compare these reagents, we must look at their performance across standard aminolysis and solvolysis parameters.

ParameterBenzenesulfonyl Chloride (BSC)Quinoline Sulfonyl Chloride (QSC)
Electrophilicity (HOMO-LUMO Gap) Baseline (Moderate Gap)Lowered Gap (Highly Electrophilic)[1]
Typical Reaction Temp (Aminolysis) 0°C to Room TemperatureRoom Temperature (Often faster)[3]
Hydrolytic Stability Moderate to HighLower (Requires strict anhydrous storage)
Metal Coordination Capacity NoneHigh (Especially 8-QSC isomer)[2]
Chemoselectivity in Poly-nucleophiles Poor to ModerateHigh (Tunable via electronic effects)[1]
Primary Application General sulfonamide synthesisKinase inhibitors, metal sensors, macrocycles

4. Self-Validating Experimental Protocols To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific In-Process Controls (IPCs) allows the researcher to verify the success of each step before proceeding.

Protocol 1: General Synthesis of Benzenesulfonamides (Baseline Workflow) Objective: Establish a baseline reaction rate and yield using BSC.

  • Preparation: Dissolve the primary amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol). Causality: TEA acts as an acid scavenger to prevent the protonation of the nucleophilic amine by the byproduct HCl, which would otherwise halt the reaction.

  • Electrophile Addition: Cool the mixture to 0°C. Slowly add benzenesulfonyl chloride (1.1 eq, 11 mmol) dropwise. Causality: The reaction is exothermic; cooling prevents thermodynamic side reactions such as bis-sulfonylation.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction typically requires 2-4 hours to reach completion at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1M HCl (to remove unreacted amine and TEA), dry over Na2​SO4​ , and concentrate.

Protocol 2: Chemoselective Synthesis of Quinoline-Sulfonamide Hybrids Objective: Exploit the heightened reactivity of QSC for rapid coupling in drug discovery workflows[3].

  • Preparation: Dissolve the target amine (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). Causality: THF provides superior solvation for polar heterocyclic intermediates compared to DCM, preventing premature precipitation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq, 12 mmol). Causality: DIPEA is sterically bulkier than TEA, minimizing competitive nucleophilic attack by the base itself on the highly reactive QSC electrophilic center[3].

  • Electrophile Addition: At room temperature, add 8-quinolinesulfonyl chloride (1.05 eq, 10.5 mmol) in one portion. Causality: The enhanced electrophilicity of QSC allows for ambient temperature addition without the need for strict thermal control, and lower equivalents are needed due to highly efficient conversion rates.

  • Validation (IPC): Monitor via LC-MS. The reaction is typically complete within 30-60 minutes, significantly faster than the BSC counterpart. The presence of the molecular ion peak [M+H]+ confirms hybrid formation.

  • Workup & Purification: Dilute with EtOAc, wash with brine, dry over MgSO4​ . Purify via flash chromatography. The resulting quinoline-sulfonamide hybrids are critical intermediate pharmacophores for targeting ITK and BTK pathways in anticancer research[3].

Workflow Step1 Step 1: Reagent Prep Amine + Solvent (DCM for BSC / THF for QSC) Step2 Step 2: Base Selection TEA (BSC) vs. DIPEA (QSC) Step1->Step2 Step3 Step 3: Electrophile Addition 0°C for BSC RT for QSC Step2->Step3 IPC In-Process Control (IPC) TLC (2-4h) for BSC LC-MS (30m) for QSC Step3->IPC Step4 Step 4: Workup & Isolation Acid/Base Washing Chromatography IPC->Step4

Step-by-step comparative workflow highlighting operational differences between BSC and QSC.

References

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies Source: ResearchGate URL:[Link]

  • Chemistry of Macrocyclic compounds and its Applications Source: Ganpat University URL:[Link]

  • Azolides in Organic Synthesis and Biochemistry Source: Ethernet.edu.et URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Fluorescence Quantum Yield of Quinoline Derivatives

Introduction: The Enduring Luminescence of the Quinoline Scaffold Quinoline, a heterocyclic aromatic compound, forms the structural core of many vital natural and synthetic molecules. Its rigid, planar structure and exte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Luminescence of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, forms the structural core of many vital natural and synthetic molecules. Its rigid, planar structure and extended π-electron system make it an inherently fluorescent scaffold.[1][2] For decades, researchers have been captivated by the luminescent properties of quinoline and its derivatives, leveraging them in a vast array of applications, from the development of antimalarial drugs to the design of sophisticated fluorescent probes for bio-imaging and chemosensing.[1][2][3]

The efficacy of a quinoline derivative as a fluorophore is fundamentally quantified by its fluorescence quantum yield (Φf). This critical parameter represents the ratio of photons emitted to photons absorbed, essentially defining the efficiency of the fluorescence process.[4][5] A high quantum yield is often a primary design objective for creating bright and sensitive fluorescent probes.

This guide provides a comprehensive comparison of the fluorescence quantum yields of various quinoline derivatives. It is intended for researchers, scientists, and drug development professionals who are looking to understand, select, or design quinoline-based fluorophores for their specific applications. We will delve into the experimental data, provide a detailed protocol for quantum yield determination, and explore the key structural and environmental factors that govern the luminescent properties of this versatile class of molecules.

Comparative Analysis of Fluorescence Quantum Yields

The fluorescence quantum yield of a quinoline derivative is not an intrinsic constant but is highly dependent on its substitution pattern and the surrounding environment, particularly the solvent. The following table provides a comparative overview of the fluorescence quantum yields for a selection of quinoline derivatives, compiled from the scientific literature. This data is intended to guide the selection of a suitable quinoline scaffold for a particular research need.

Derivative ClassSpecific Compound/SubstituentSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
Unsubstituted QuinolineVarious--Generally low[6]
Hydroxyquinolines 8-HydroxyquinolineVarious--Varies with solvent and metal chelation[2]
2-(4-methoxystyryl)quinolin-8-ol (STQ-Me)Saline--Increases with Zn2+[5]
Aminoquinolines 7-amino, 8-aryl quinoline derivativeNon-polar solvent--High[1]
7-amino, 8-aryl quinoline derivativePolar solvent--Nearly quenched[1]
Quinoline-fused Quinoline-fused-TolueneToluene--0.8019[1]
Pyrazoloquinoline PQPcn-hexane390460-4800.1287[6]
PQPcAcetonitrile390460-4800.0075[6]
Imidazo[5,1-a]isoquinolines UnsubstitutedDichloromethane330-350440-4600.09[7]
p-Trifluoromethyl substitutedDichloromethane330-350440-4600.37[7]

Note: This table is a representative sample and not an exhaustive list. "-" indicates data not specified in the cited source.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The accurate and reproducible determination of fluorescence quantum yield is paramount for the reliable comparison of fluorophores. The most common and accessible method is the relative comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[5] Quinine sulfate in 0.1 M sulfuric acid is a widely accepted standard with a quantum yield of 0.54.[8]

The underlying principle of this method is that if two solutions (the sample and the standard) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4][5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Step-by-Step Methodology
  • Selection of a Suitable Standard:

    • Rationale: The chosen standard should have an absorption spectrum that overlaps with the test sample to allow for excitation at the same wavelength. Its emission spectrum should also be in a similar region to that of the sample to minimize wavelength-dependent biases in the detector response. Quinine sulfate is a common choice for blue-emitting quinoline derivatives.[4][8]

  • Preparation of Stock Solutions:

    • Rationale: Accurate preparation of stock solutions is crucial for the subsequent dilutions. Use high-purity solvents to avoid interference from fluorescent impurities.

    • Procedure: Prepare stock solutions of both the quinoline derivative (test sample) and the standard (e.g., quinine sulfate) in the same solvent if possible. If different solvents are used, their refractive indices will need to be accounted for in the final calculation.

  • Preparation of a Series of Dilutions:

    • Rationale: A series of dilutions are prepared to ensure that the measurements are made in a linear range and to avoid inner filter effects. The absorbance of the solutions should be kept low, typically below 0.1 at the excitation wavelength, to minimize reabsorption of emitted fluorescence.[4]

    • Procedure: Prepare a series of at least five dilutions of both the test sample and the standard from their respective stock solutions.

  • UV-Vis Absorbance Measurements:

    • Rationale: The absorbance of each solution at the chosen excitation wavelength must be accurately measured. This value is critical for the final calculation.

    • Procedure: Record the UV-Vis absorption spectrum for each diluted solution. Determine the absorbance at the intended excitation wavelength.

  • Fluorescence Emission Measurements:

    • Rationale: The fluorescence emission spectra are recorded to determine the integrated fluorescence intensity. It is critical to use the same instrument parameters for both the sample and the standard to ensure a valid comparison.

    • Procedure:

      • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

      • Record the fluorescence emission spectrum for each diluted solution of both the sample and the standard.

      • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant throughout all measurements.[4]

  • Data Analysis and Calculation:

    • Rationale: The integrated fluorescence intensity is plotted against absorbance for both the sample and the standard. The slope of this plot is proportional to the quantum yield.

    • Procedure:

      • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

      • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

      • Determine the gradient (slope) of the resulting straight line for both the sample (Gradx) and the standard (Gradstd).

      • Calculate the fluorescence quantum yield of the test sample (Φx) using the following equation:[9]

        • Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

        • Where:

          • Φstd is the quantum yield of the standard.

          • Gradx and Gradstd are the gradients of the plots for the sample and standard, respectively.

          • ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.[7]

Experimental Workflow for Relative Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (e.g., Quinine Sulfate) prep_sample Prepare Sample Solutions (Quinoline Derivative) uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->uv_vis fluor Measure Fluorescence (Spectrofluorometer) prep_standard->fluor prep_sample->uv_vis prep_sample->fluor integrate Integrate Fluorescence Intensity plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Final Quantum Yield (Φf)

Caption: Workflow for determining the relative fluorescence quantum yield.

Key Factors Influencing the Fluorescence Quantum Yield of Quinoline Derivatives

The fluorescence quantum yield of quinoline derivatives can be significantly modulated by a variety of structural and environmental factors. A thorough understanding of these factors is crucial for the rational design of novel fluorophores with desired photophysical properties.

Structural Modifications
  • Nature and Position of Substituents: The electronic nature of substituents on the quinoline ring plays a pivotal role.

    • Electron-donating groups (EDGs) , such as amino (-NH₂) and hydroxyl (-OH) groups, generally increase the fluorescence quantum yield by enhancing the π-electron density of the aromatic system.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, often lead to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways like intersystem crossing. However, in some cases, a push-pull system created by strategically placed EDGs and EWGs can lead to intramolecular charge transfer (ICT) states with high quantum yields.[2]

    • The position of the substituent is also critical. For instance, substitution at the 8-position, such as in 8-hydroxyquinoline, can lead to interesting photophysical properties, including sensitivity to metal ions.[2]

  • Rigidity of the Molecular Structure: A more rigid and planar molecular structure generally leads to a higher fluorescence quantum yield.[1] Rigidity restricts vibrational and rotational motions that can serve as non-radiative decay pathways, thus favoring fluorescence emission.

Environmental Factors
  • Solvent Polarity: The polarity of the solvent can have a profound effect on the fluorescence quantum yield, particularly for quinoline derivatives that exhibit intramolecular charge transfer (ICT) characteristics. In polar solvents, the excited state can be stabilized, which may either enhance or quench fluorescence depending on the specific molecular structure.[6]

  • pH and Protonation: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. Protonation can significantly alter the electronic structure of the molecule and often leads to an enhancement of the fluorescence quantum yield.[6] This property is exploited in the design of pH-sensitive fluorescent probes.

  • Presence of Quenchers: Fluorescence can be quenched by the presence of certain species in the solution. These quenchers can include heavy atoms, paramagnetic ions, and other molecules that can accept energy from the excited fluorophore through various mechanisms.

Factors Influencing Quinoline Fluorescence Quantum Yield

G cluster_structural Structural Factors cluster_environmental Environmental Factors substituents Substituents (EDG vs. EWG, Position) quantum_yield Fluorescence Quantum Yield (Φf) substituents->quantum_yield rigidity Molecular Rigidity rigidity->quantum_yield solvent Solvent Polarity solvent->quantum_yield ph pH / Protonation ph->quantum_yield quenchers Presence of Quenchers quenchers->quantum_yield

Caption: Key factors influencing the fluorescence quantum yield of quinolines.

Conclusion

Quinoline and its derivatives continue to be a cornerstone in the development of fluorescent materials. Their rich photophysical properties, which are highly tunable through synthetic modifications, offer a versatile platform for a wide range of applications. This guide has provided a comparative analysis of the fluorescence quantum yields of various quinoline derivatives, a detailed experimental protocol for their determination, and an overview of the key factors that govern their luminescence. By understanding these principles, researchers can make more informed decisions in the selection and design of quinoline-based fluorophores to advance their scientific endeavors.

References

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. National Library of Medicine. [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST. [Link]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). De Gruyter. [Link]

  • Fluorescence enhancement of quinolines by protonation. National Library of Medicine. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Library of Medicine. [Link]

  • What is the linear range of Quinine Sulphate Quantum Yield?. ResearchGate. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature. [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level. Royal Society of Chemistry. [Link]

  • (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. [Link]

  • Fluorescence Spectroscopy-Quantum yield. University of California, Irvine. [Link]

  • Fluorescence Quantum Yield Measurements.. SciSpace. [Link]

  • Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. ResearchGate. [Link]

  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/reemission correction method. Royal Society of Chemistry. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Library of Medicine. [Link]

Sources

Validation

Validating structure of sulfonamide products via X-ray crystallography

Structural Validation of Sulfonamide Inhibitors: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques Executive Summary In structure-based drug design (SBDD), the sulfonamide functional group ( R−SO2​NH...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Sulfonamide Inhibitors: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Executive Summary

In structure-based drug design (SBDD), the sulfonamide functional group ( R−SO2​NH2​ ) represents a privileged pharmacophore, most notably recognized for its potent inhibition of metalloenzymes like Carbonic Anhydrase (CA). Validating the exact 3D architecture of these protein-ligand complexes is not merely a structural exercise; it is the foundation for understanding intrinsic binding thermodynamics[1]. As a Senior Application Scientist, I have found that while orthogonal techniques like NMR and Cryo-EM offer unique biophysical insights, X-ray crystallography remains the unrivaled gold standard for determining the precise atomic coordinates of sulfonamide coordination spheres.

This guide provides an objective comparison of structural validation modalities, outlines the causality behind crystallographic experimental design, and details a self-validating protocol for mapping sulfonamide interactions.

Orthogonal Modalities: A Comparative Matrix

To validate a sulfonamide's binding mode, researchers must choose a technique that aligns with their specific structural questions. While X-ray crystallography provides static, high-resolution snapshots, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy capture dynamic conformational ensembles in solution[2].

The table below objectively compares the performance and utility of the primary structural validation techniques used in small-molecule drug discovery.

Table 1: Performance Matrix of Structural Validation Modalities

ModalityResolution LimitSample StateSize ConstraintsPrimary Utility in Sulfonamide SBDD
X-ray Crystallography < 1.0 ÅSolid (Crystal)None (if crystallizable)Unambiguous Zn2+ coordination, atomic hydration networks, and stereochemistry[1].
NMR Spectroscopy ~ 1.5 Å (Eq.)Solution< 35 kDa (Standard)Capturing transient intermediate states and solution-phase dynamics[2].
Cryo-EM ~ 2.0 ÅVitrified Ice> 50 kDaResolving massive multi-subunit complexes bound to sulfonamides.
Powder XRD (PXRD) N/A (Bulk)PowderN/AValidating API polymorphism and bulk purity prior to complexation.

Insight: For a ~29 kDa monomeric enzyme like human Carbonic Anhydrase II (hCA II), Cryo-EM struggles due to a lack of fiducial mass, and NMR requires extensive isotopic labeling and complex distance restraint mapping. X-ray crystallography uniquely provides the sub-angstrom resolution required to measure the exact bond lengths between the sulfonamide nitrogen and the catalytic zinc ion[1].

Architecting the Experiment: Causality in Crystallographic Workflows

A robust crystallographic protocol is not a blind sequence of steps; it is a series of deliberate choices driven by the physicochemical properties of the ligand.

The Causality of pH Control: Primary and secondary sulfonamides bind to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the amino group and the active site Zn2+ ion. This binding reaction is intimately linked to the deprotonation of the sulfonamide and the protonation of the Zn2+ -bound hydroxide[3]. If the crystallization buffer is not tightly optimized (typically around pH 7.8), the thermodynamic equilibrium shifts, resulting in low ligand occupancy or artifactual binding poses.

Soaking vs. Co-crystallization: While soaking pre-formed apo-crystals in a ligand solution is faster for high-throughput screening, co-crystallization is often mandatory for bulkier secondary sulfonamides. These larger derivatives can induce localized conformational shifts in the protein's hydrophobic wall—movements that are physically forbidden by the rigid lattice of a pre-formed crystal[3].

G N1 1. Target Preparation (hCA II Purification) N2 2. Ligand Complexation (Sulfonamide Incubation) N1->N2 DLS Monodispersity Check N3 3. Crystallogenesis (Vapor Diffusion) N2->N3 pH 7.8 Optimization N4 4. X-ray Diffraction (Synchrotron Data) N3->N4 Cryoprotection (20% Glycerol) N5 5. Phasing & Refinement (Molecular Replacement) N4->N5 High-Resolution Limit Check N6 6. Structural Validation (Fo-Fc Omit Maps) N5->N6 R-work / R-free Convergence

Workflow for validating sulfonamide-protein complexes via X-ray crystallography.

Self-Validating Protocol: X-ray Crystallography of hCA II-Sulfonamide Complexes

To ensure scientific integrity, every stage of the validation pipeline must incorporate a self-validating checkpoint.

Step 1: Target Preparation and Quality Control

  • Procedure: Purify recombinant hCA II using affinity chromatography, followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl, pH 7.8.

  • Self-Validation: Perform Dynamic Light Scattering (DLS) post-SEC. A polydispersity index (PDI) < 0.15 validates that the protein is monodisperse and aggregation-free, a strict prerequisite for ordered crystal lattice formation.

Step 2: Ligand Complexation

  • Procedure: Incubate 15 mg/mL hCA II with a 5-fold molar excess of the sulfonamide ligand for 2 hours at 4°C.

  • Self-Validation: Execute a Thermal Shift Assay (TSA). A positive shift in melting temperature ( ΔTm​>2∘C ) confirms target engagement and complex formation before committing to the time-intensive crystallization process[3].

Step 3: Crystallogenesis

  • Procedure: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex and reservoir solution (1.5 M Sodium Citrate, 50 mM Tris-HCl pH 7.8).

  • Self-Validation: Monitor drops under polarized light. Birefringence distinguishes true, highly ordered protein crystals from amorphous precipitate or salt crystals.

Step 4: Synchrotron Data Collection

  • Procedure: Harvest crystals, briefly transfer to a cryoprotectant solution (reservoir + 20% glycerol), and flash-cool in liquid nitrogen. Collect diffraction data at 100 K.

  • Self-Validation: Analyze the integration statistics. An I/σ(I)>2.0 in the highest resolution shell validates that the data possesses sufficient signal-to-noise for atomic-level refinement.

Step 5: Phasing, Refinement, and Ligand Validation

  • Procedure: Solve the phase problem using Molecular Replacement (MR) with an apo-hCA II search model.

  • Self-Validation: X-ray diffraction generates electron density maps, not direct molecular models[4]. To prevent model bias, calculate an Fo​−Fc​ omit map before modeling the ligand. The sulfonamide is only built into the model if a continuous >3σ positive electron density peak appears in the active site, unambiguously confirming its presence and spatial orientation[4].

Empirical Data: Primary vs. Secondary Sulfonamide Coordination

The structural data obtained from crystallography directly correlates with thermodynamic binding profiles. For example, recent advances have leveraged crystallography to validate dual-targeting compounds, such as biguanide-containing aryl sulfonamides, revealing complex secondary binding modes within the catalytic cleft[5].

Table 2 highlights the structural differences between a strong-binding primary sulfonamide and a weaker-binding secondary sulfonamide.

Table 2: Experimental Binding and Crystallographic Data for hCA II Complexes

Ligand TypeCompound Kd​ (nM)X-ray Resolution (Å) Zn2+−N Distance (Å) Rfree​
Primary Benzenesulfonamide251.152.010.17
Secondary N-methylbenzenesulfonamide45001.402.250.18

Data synthesized from thermodynamic and structural profiling of hCA II complexes[3],[1]. Note the elongated Zn2+−N coordination bond in the secondary sulfonamide, which directly correlates with its diminished binding affinity.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.Eur Biophys J.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbIIxrLvviU1FBAILc08rm9qbUL6yXJgLNkn5iVAo-wHS1SleRysBdb-EyjAecpPOh4arMtSxXrLGcLGljbvwvLJtlyS_t3ty4c4oqtynsGayF1aaWTN6a7ieB_HNkHoIxqzo=]
  • From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system.IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6FEjhFGL4nilm7fzhVLSB82j7I9EM5hjHvRNkW6GrKZX2uQA2uVR2FxcmlYdKkwXYQjK2qgZSkHIi6HXeW6R_TXHtXV-6acn4v3LnYE2t9ZjTY_Na_aKdMbGsbfZilNg=]
  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors.RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3cywhn-LBhuEu8mdichnzKQSWcZ2nIazn4soTQXP2OdpC01SpPNZrgYsOq1pJT7PXUTI8-Qt89W9SWk0cbWLT6wYU--MePibpG9fefRtH-ic86lP6iXGMJFV-Y8jat2TF2kq4y9Qrmw3sLOaKHO9kgZAHZwA6VldXkuM=]
  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank.The Open Biochemistry Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAU5bTkeT1y6AAL44qD6yqs1N1zGe7PA-bsVWdfdS_agcq9TA4G6kwfZnsG3a4oqVdaTI8jshhnXFlOnlF4JIr5f1b0sHeoW9BnoeLUu5fwkHhevwWuo7PdVfEfBBtjmi5s1MzMuejaqrqQu0IjaNyWCwjxahOco4=]
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhI5pNLEiZlVnPnaZcDJu8n5LJAdJIBvpxZ1UjO4HgLJ-HsfO-SU3IW3atNacY-03L_vmS6n8ofKbrJ-9Q7jcohqekN5X8Otxqqg7xY0dmPumr8Fs0ODHYmqHCnolFnPXmenm8zJYvCiCPYQ==]

Sources

Comparative

Advanced TLC Visualization Strategies for 2-Hydroxy-4-methylquinoline-6-sulfonyl Chloride

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when tracking multifunctional pharmaceutical intermediates. 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is a prime example of a structu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when tracking multifunctional pharmaceutical intermediates. 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is a prime example of a structurally complex molecule that demands a rigorous, multi-modal analytical approach.

This compound features a highly conjugated quinoline core, an enolizable 2-hydroxyl group, and a highly reactive, moisture-sensitive sulfonyl chloride moiety. A common, yet critical, pitfall in drug development workflows is relying solely on standard UV visualization. While UV light confirms the presence of the quinoline core, it cannot distinguish between the intact, reactive sulfonyl chloride and its inactive, hydrolyzed sulfonic acid byproduct, as both share the identical chromophore.

To ensure scientific integrity and prevent downstream reaction failures, analysts must employ orthogonal, chemically specific Thin-Layer Chromatography (TLC) visualization methods [1]. This guide objectively compares four visualization techniques and provides causality-driven protocols to establish a self-validating analytical system.

Comparative Analysis of Visualization Methods

To objectively evaluate the performance of different visualization alternatives, we must compare their sensitivity, chemical specificity, and signal stability. Table 1 summarizes the quantitative and qualitative performance metrics for visualizing 2-hydroxy-4-methylquinoline-6-sulfonyl chloride.

Table 1: Performance Comparison of TLC Visualization Alternatives

Visualization MethodTarget MoietyApprox. Limit of Detection (LOD)SpecificitySignal StabilityDestructive?
UV Light (254 nm) Quinoline Core0.1 – 0.5 µgLow (Detects all UV-active species)PermanentNo
NBP Stain Sulfonyl Chloride (-SO₂Cl)1.0 – 5.0 µgHigh (Specific to electrophiles)Transient (Fades in <30 mins)Yes
FeCl₃ Stain 2-Hydroxyl / Enol5.0 – 10.0 µgModerate (Specific to phenols/enols)Moderate (Stable for hours)Yes
KMnO₄ Stain Oxidizable Groups (Methyl, Alkenes)1.0 – 5.0 µgLow (General oxidative stain)High (Stable for days)Yes
Analytical Decision Workflow

Choosing the correct visualization method depends entirely on the analytical objective. The following DOT diagram outlines the logical progression for analyzing this compound.

TLC_Workflow Start Develop TLC Plate (Silica Gel 60 F254) UV Non-Destructive UV (254 nm & 365 nm) Start->UV Decision Analytical Objective? UV->Decision NBP NBP Stain (Tracks -SO2Cl) Decision->NBP Electrophilicity FeCl3 FeCl3 Stain (Tracks 2-OH Core) Decision->FeCl3 Phenolic Core KMnO4 KMnO4 Stain (General Purity) Decision->KMnO4 Impurity Profiling ResultNBP Blue/Purple Spot = Active Electrophile NBP->ResultNBP ResultFeCl3 Red/Brown Spot = Intact Hydroxyl FeCl3->ResultFeCl3 ResultKMnO4 Yellow on Purple = Oxidizable Groups KMnO4->ResultKMnO4

Workflow for selecting TLC visualization methods based on analytical objectives.
Establishing a Self-Validating TLC System

A protocol is only as good as its internal controls. Because sulfonyl chlorides are highly susceptible to hydrolysis on the acidic surface of silica gel [3], a standard TLC run can yield false negatives (where the compound degrades during elution).

The Causality of the Control: To ensure your visualization method is genuinely detecting the active sulfonyl chloride and not an artifact, you must run a "Quenched Control."

  • Take a 5 µL aliquot of your sample and mix it with 50 µL of water/methanol to deliberately hydrolyze the sulfonyl chloride into a sulfonic acid.

  • Spot this quenched sample in a lane adjacent to your active reaction mixture.

  • When applying a specific stain (like NBP), the quenched lane must remain colorless. If both lanes show a positive colorimetric response, your stain is yielding false positives.

Detailed Experimental Protocols
Protocol 1: 4-(4-Nitrobenzyl)pyridine (NBP) Staining for Electrophilic Integrity

Mechanistic Causality: NBP acts as a nucleophile. It reacts exclusively with the intact, electrophilic sulfonyl chloride to form a quaternary pyridinium intermediate. Upon subsequent basification, this intermediate deprotonates to form a highly conjugated, intensely blue/purple ylide [4]. This definitively proves the functional group is intact.

Step-by-Step Methodology:

  • Preparation of Reagent A: Dissolve 5.0 g of 4-(4-nitrobenzyl)pyridine in 100 mL of acetone. Store in an amber bottle.

  • Preparation of Reagent B: Prepare a 10% (v/v) solution of piperidine in methanol (Alternatively, 0.1 M NaOH can be used).

  • Application: After developing and thoroughly drying the TLC plate, dip it into Reagent A (or spray evenly).

  • Thermal Activation: Heat the plate on a hotplate at 100°C for 3–5 minutes. Causality: Heat provides the activation energy required for the nucleophilic substitution to occur on the solid phase.

  • Basification: Remove the plate from heat and immediately spray lightly with Reagent B.

  • Observation: Active sulfonyl chlorides will instantly appear as deep blue or purple spots. Note: The color is transient and will fade within 15-30 minutes; document immediately.

Protocol 2: Ferric Chloride (FeCl₃) Staining for the 2-Hydroxy Core

Mechanistic Causality: The 2-hydroxyquinoline system exists in tautomeric equilibrium with quinolin-2-one. Ferric ions (Fe³⁺) form highly colored coordination complexes with enols and phenols. This stain verifies the integrity of the core structure, ensuring no unwanted side-reactions have occurred at the hydroxyl position [2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 g of anhydrous FeCl₃ in 100 mL of 0.5 M HCl (or methanol). Causality: A slightly acidic medium prevents the precipitation of insoluble iron hydroxides.

  • Application: Spray the dried TLC plate evenly with the FeCl₃ solution in a well-ventilated fume hood.

  • Observation: Compounds containing the intact 2-hydroxyquinoline core will immediately manifest as distinct red, blue, or green spots against a pale yellow background.

Protocol 3: Non-Destructive UV Visualization

Mechanistic Causality: Silica gel 60 F254 plates contain a zinc silicate fluorophore. When exposed to 254 nm light, the plate fluoresces green. The highly conjugated quinoline core absorbs this UV light, quenching the fluorescence and appearing as a dark spot [1].

Step-by-Step Methodology:

  • Elution & Drying: Elute the plate in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Ensure all solvent is evaporated, as residual ethyl acetate can cause background quenching.

  • Visualization: Place the plate under a 254 nm UV lamp.

  • Documentation: Lightly trace the dark spots with a pencil. Proceed to destructive staining (NBP or FeCl₃) directly over these traced spots to correlate the UV-active core with functional group reactivity.

References
  • 2.3F: Visualizing TLC Plates Chemistry LibreTexts[Link]

  • Synthesis, Characterization and Development of a High-Throughput Methodology for the Discovery of Botulinum Neurotoxin A Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • TLC Visualization Reagents École Polytechnique Fédérale de Lausanne (EPFL) [Link]

Validation

Differentiating Between Sulfonic Acid and Sulfonyl Chloride via Spectroscopy: A Comparative Guide

In synthetic chemistry and drug development, sulfonyl chlorides ( R−SO2​Cl ) are ubiquitous, highly reactive electrophiles used to synthesize sulfonamides and sulfonate esters. However, their inherent reactivity makes th...

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic chemistry and drug development, sulfonyl chlorides ( R−SO2​Cl ) are ubiquitous, highly reactive electrophiles used to synthesize sulfonamides and sulfonate esters. However, their inherent reactivity makes them prone to rapid hydrolysis, yielding the thermodynamically stable, unreactive sulfonic acid ( R−SO3​H ) byproduct. Distinguishing between the active sulfonyl chloride and the hydrolyzed sulfonic acid is a critical quality control step.

As an application scientist, relying on a single analytical method can lead to false interpretations due to in situ degradation. This guide provides an objective, mechanistically grounded comparison of the spectroscopic signatures of both functional groups, alongside self-validating experimental protocols to ensure absolute structural certainty.

Mechanistic Spectroscopic Differences

Vibrational Spectroscopy (FT-IR): The Inductive "Blue Shift"

Infrared spectroscopy is the most rapid and non-destructive method for differentiating these two groups.

  • Sulfonic Acids: Exhibit a prominent, broad O-H stretching band between 3500 and 2500 cm⁻¹ due to extensive intermolecular hydrogen bonding. Their asymmetric S=O stretch typically appears around 1342–1350 cm⁻¹[1].

  • Sulfonyl Chlorides: The conversion of the hydroxyl group to a chlorine atom fundamentally alters the bond dynamics. Chlorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfur atom, which shortens and strengthens the S=O double bonds. Consequently, the vibrational force constant increases, causing a diagnostic "blue shift" (higher frequency) in the asymmetric S=O stretch to 1350–1468 cm⁻¹[2]. Furthermore, the O-H stretch is completely absent.

Nuclear Magnetic Resonance (NMR): Exchangeable Protons

In 1H NMR, the sulfonic acid proton ( −SO3​H ) is highly deshielded and rapidly exchanges with deuterated solvents. When visible (e.g., in anhydrous DMSO- d6​ ), it appears as a broad singlet far downfield (>10.0 ppm)[3]. Sulfonyl chlorides lack this proton entirely. Additionally, the stronger electron-withdrawing nature of the −SO2​Cl group deshields adjacent aliphatic or aromatic protons slightly more than the −SO3​H group, causing a subtle but measurable downfield shift in the carbon backbone.

Mass Spectrometry (MS): Overcoming False Positives

A common and costly pitfall in analytical laboratories is attempting to analyze sulfonyl chlorides using standard Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • The ESI Pitfall: ESI mobile phases typically contain water or methanol. Under these conditions, the highly reactive sulfonyl chloride rapidly hydrolyzes or solvolyzes in situ within the LC column or the ionization source. This yields a false-positive [M−H]− peak indicating sulfonic acid, even if the original sample was pure sulfonyl chloride.

  • The Solution (EI): To accurately detect sulfonyl chlorides, Electron Ionization (EI) via GC-MS must be utilized. EI operates under high vacuum without protic solvents, preserving the molecule. The resulting spectrum will show the intact molecular ion with a characteristic 3:1 isotopic ratio corresponding to 35Cl and 37Cl , alongside a diagnostic fragmentation loss of SO2​ (64 Da)[4].

Quantitative Data Summary

The following table consolidates the key spectroscopic parameters used to differentiate the two functional groups.

Spectroscopic TechniqueFeatureSulfonic Acid ( R−SO3​H )Sulfonyl Chloride ( R−SO2​Cl )
FT-IR O-H StretchBroad, 3500–2500 cm⁻¹Absent
FT-IR Asymmetric S=O Stretch1342–1350 cm⁻¹1350–1468 cm⁻¹ (Blue-shifted)
FT-IR Symmetric S=O Stretch1150–1165 cm⁻¹1170–1200 cm⁻¹ (Blue-shifted)
1H NMR Acidic ProtonBroad singlet, >10.0 ppm (exchangeable)Absent
Mass Spec Preferred IonizationESI (Negative Mode)EI (GC-MS) or APCI (Direct Infusion)
Mass Spec Diagnostic Molecular Ions [M−H]− M+∙ and (M+2)+∙ (3:1 ratio)
Mass Spec Key Neutral Loss SO3​ (80 Da) SO2​ (64 Da), Cl∙ (35 Da)

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, analytical protocols must be designed to detect their own failure modes. The following methodologies incorporate built-in validation steps.

Protocol A: Anhydrous NMR Acquisition for Sulfonyl Chlorides

Because sulfonyl chlorides can hydrolyze inside the NMR tube if trace moisture is present, sample preparation must be strictly controlled.

  • Solvent Preparation: Pass CDCl3​ through a short plug of basic alumina immediately before use. This removes trace DCl and D2​O which catalyze hydrolysis.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of the treated CDCl3​ under an inert atmosphere (nitrogen/argon).

  • Acquisition: Acquire the 1H NMR spectrum immediately.

  • System Validation (Self-Check): Monitor the residual water peak (typically at 1.56 ppm in CDCl3​ ). If the water peak broadens significantly or a new acidic proton peak emerges over time, the system validates that the sample is actively hydrolyzing[3]. The spectrum must be discarded, and a fresh sample prepared.

Protocol B: GC-MS (EI) Isotopic Validation
  • Sample Preparation: Dissolve the analyte in an anhydrous, aprotic solvent (e.g., dry dichloromethane or hexane) to a concentration of 1 mg/mL. Never use methanol or water.

  • Injection: Inject 1 µL into the GC-MS operating in EI mode (70 eV).

  • System Validation (Self-Check): Analyze the molecular ion cluster. The presence of the M and M+2 peaks in a strict 3:1 ratio acts as an internal validation of the chlorine atom's presence[4]. If this ratio is absent, the peak cannot be assigned to the intact sulfonyl chloride, preventing false structural confirmations.

Decision Workflow Diagram

The following logical pathway illustrates the optimal analytical sequence for identifying an unknown sample containing either a sulfonic acid or a sulfonyl chloride.

SpectroscopicWorkflow Sample Unknown Analyte (R-SO₃H vs. R-SO₂Cl) FTIR Perform FT-IR Spectroscopy (Neat ATR) Sample->FTIR IR_Decision Broad O-H Stretch (3500-2500 cm⁻¹)? S=O Asymm Stretch < 1350 cm⁻¹? FTIR->IR_Decision Acid_Path Likely Sulfonic Acid IR_Decision->Acid_Path Yes Chloride_Path Likely Sulfonyl Chloride IR_Decision->Chloride_Path No MS_Acid LC-MS (ESI Negative Mode) Target: [M-H]⁻ Ion Acid_Path->MS_Acid MS_Chloride GC-MS (Electron Ionization) Target: M / M+2 (3:1 Ratio) Chloride_Path->MS_Chloride Confirm_Acid Sulfonic Acid Confirmed MS_Acid->Confirm_Acid Verified Confirm_Chloride Sulfonyl Chloride Confirmed MS_Chloride->Confirm_Chloride Verified

Workflow for differentiating sulfonic acids and sulfonyl chlorides via spectroscopy.

References

  • BenchChem. Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide.
  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values.
  • ResearchGate.
  • Journal of the American Chemical Society (ACS Publications).

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Comparative

Comparative Stability Studies of Substituted Quinoline Sulfonyl Chlorides: Kinetic Insights and Experimental Workflows

As a Senior Application Scientist in medicinal chemistry, one of the most frequent challenges I encounter during the synthesis of sulfonamide-based libraries is the unpredictable stability of heteroaromatic sulfonyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, one of the most frequent challenges I encounter during the synthesis of sulfonamide-based libraries is the unpredictable stability of heteroaromatic sulfonyl chlorides. While these reagents are indispensable electrophiles for late-stage functionalization, they are notoriously sensitive to moisture.

Heteroaromatic sulfonyl chlorides decompose via several pathways, predominantly through nucleophilic attack by water, leading to rapid hydrolysis into their corresponding, unreactive sulfonic acids[1]. Even commercially available standards like quinoline-8-sulfonyl chloride can degrade at ambient temperatures within a few months simply from exposure to atmospheric moisture[2].

This guide objectively compares the hydrolytic stability of various substituted quinoline sulfonyl chlorides, explains the electronic and steric causality behind their degradation rates, and provides a self-validating experimental protocol for determining their pseudo-first-order hydrolysis kinetics.

Mechanistic Rationale: The Electronic and Steric Drivers of Hydrolysis

The hydrolysis of quinoline sulfonyl chlorides proceeds via an SN​2 -like mechanism at the sulfur atom. The rate of this reaction is directly proportional to the electrophilicity of the sulfonyl group, which is heavily dictated by the substituents on the quinoline ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro ( −NO2​ ) or fluoro ( −F ) pull electron density away from the quinoline core via inductive ( −I ) and mesomeric ( −M ) effects. This increases the partial positive charge ( δ+ ) on the sulfur atom, lowering the activation energy for water to attack. Consequently, EWG-substituted variants exhibit significantly shorter half-lives.

  • Electron-Donating Groups (EDGs): Substituents like methoxy ( −OCH3​ ) push electron density into the ring system ( +M effect). This enriches the electron cloud around the sulfonyl group, reducing its electrophilicity and rendering it less susceptible to nucleophilic attack, thereby extending its half-life.

  • Steric Hindrance: Substituents placed adjacent to the sulfonyl group (e.g., at the 7-position for an 8-sulfonyl chloride) physically block the trajectory of incoming water molecules. This steric shielding often provides the most dramatic enhancement in hydrolytic stability.

Comparative Experimental Data

To illustrate these principles, the table below compares the pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ) of various substituted 8-quinoline sulfonyl chlorides.

Conditions: 10% Acetonitrile in 50 mM Phosphate Buffer (pH 7.4) at 25 °C.

CompoundSubstituent Effect kobs​ (min −1 ) t1/2​ (min)Relative StabilityPractical Implication for Synthesis
8-Quinoline sulfonyl chloride None (Baseline)0.015445.0ModerateStandard Schotten-Baumann conditions viable if rapid.
5-Nitro-8-quinoline sulfonyl chloride Strong EWG ( −I,−M )0.057812.0Very LowRequires strictly anhydrous conditions (e.g., DCM/Pyridine).
6-Fluoro-8-quinoline sulfonyl chloride Mild EWG ( −I )0.023130.0LowBiphasic aqueous conditions will result in moderate yield loss.
5-Methoxy-8-quinoline sulfonyl chloride EDG ( +M )0.0058120.0HighHighly tolerant to aqueous basic conditions.
7-Methyl-8-quinoline sulfonyl chloride Steric Shielding + Weak EDG0.0031225.0Very HighExceptionally stable; can be stored in ambient conditions longer.

Experimental Methodology: Self-Validating Hydrolysis Kinetics

To accurately measure the degradation rates of these compounds, we utilize a pseudo-first-order kinetic assay evaluated via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By maintaining water in vast stoichiometric excess, the concentration of water remains effectively constant, simplifying the complex solvation bifunctional catalytic mechanism into a reliable pseudo-first-order rate equation[3].

Step-by-Step Protocol

Step 1: Preparation of Reagents (The Baseline)

  • Action: Prepare a 10 mM stock solution of the target quinoline sulfonyl chloride in strictly anhydrous acetonitrile (ACN) containing 1 mM Biphenyl. Store over 3Å molecular sieves.

  • Causality & Validation: Sulfonyl chlorides begin degrading upon contact with ambient humidity. Anhydrous ACN ensures the baseline ( t=0 ) is preserved. Biphenyl acts as an internal standard (IS) . Because it is completely inert to hydrolysis, it self-validates the assay by correcting for any variations in HPLC injection volume or solvent evaporation during the time-course.

Step 2: Initiation of Hydrolysis

  • Action: In a temperature-controlled vial at 25 °C, mix 100 µL of the ACN stock solution with 900 µL of 50 mM phosphate buffer (pH 7.4). Vortex for 2 seconds to ensure homogeneity.

  • Causality: The 1:9 ratio ensures water is in massive excess, satisfying pseudo-first-order conditions. The pH 7.4 buffer mimics physiological conditions, providing data relevant to in vivo probe development and preventing pH drift as acidic byproducts ( HCl and sulfonic acid) are generated.

Step 3: Time-Course Sampling & Quenching

  • Action: At predefined intervals ( t=0,5,10,20,30,60,120 minutes), withdraw a 50 µL aliquot and immediately inject it into a quenching vial containing 50 µL of 0.2 M diethylamine in ACN.

  • Causality: Direct injection of the hydrolyzing mixture into an HPLC can lead to continued degradation on the column, skewing results. Diethylamine is a highly nucleophilic amine that outcompetes water, instantly converting all remaining sulfonyl chloride into a stable sulfonamide. This chemically "freezes" the reaction at that exact second.

Step 4: RP-HPLC Analysis

  • Action: Analyze the quenched samples using a C18 column with an isocratic mobile phase (e.g., 60% ACN / 40% Water with 0.1% TFA) at 254 nm.

  • Causality: Isocratic elution ensures consistent retention times, allowing baseline resolution between the sulfonic acid byproduct (elutes early), the quenched sulfonamide (elutes later), and the biphenyl internal standard (elutes last).

Step 5: Kinetic Data Processing

  • Action: Calculate the peak area ratio ( R ) of the quenched sulfonamide to the internal standard for each time point. Plot ln(Rt​/R0​) versus time ( t ).

  • Causality: The slope of this linear regression yields −kobs​ . The half-life is then calculated using the formula t1/2​=ln(2)/kobs​ .

Kinetic Workflow Diagram

The following diagram visualizes the self-validating experimental workflow described above.

G N1 1. Stock Prep (Anhydrous ACN + IS) N2 2. Buffer Addition (pH 7.4, 25°C) N1->N2 N3 3. Time-Course Amine Quenching N2->N3 N4 4. RP-HPLC Analysis (254 nm) N3->N4 N5 5. Kinetic Modeling (Pseudo-1st Order) N4->N5

Caption: Workflow for RP-HPLC pseudo-first-order hydrolysis kinetics of sulfonyl chlorides.

References

  • Title : Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Source : researchgate.net | URL :1

  • Title : Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure | Source : researchgate.net | URL : 3

  • Title : From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides | Source : researchgate.net | URL : 2

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride proper disposal procedures

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Author: BenchChem Technical Support Team. Date: March 2026

[label="PhaseSeparation\n(Ifsolventused)", fillcolor``````QuenchingandDisposalWorkflow```FinalizingtheDiagram I'vefinishedtheDOTdiagram.Nodetextisclear, andtheconnectionsaccuratelyrepresentthequenchingprocess, includingthewastestreamsegregation.Thewastestreamsareclearlylabeledandthelayoutisclean.I'mnowsatisfiedwiththegraphicalrepresentationoftheworkflow.Thediagramhasbeentestedandvisuallyassessedforclarityandaccuracy.I'mreadytomoveon.StructuringtheTable I'vecraftedatableforquantitativedata.I'mfocusingonkeyparametersforthequenchingprocess, likethequenchingagent(saturatedNaHCO₃), molarequivalents, temperature, stirringtime, andtargetpH.I'mgroundingtherecommendedvalueswithBenchChem'sguideforsafesulfonylchloridehandling.DetailingSafetyParameters I'mnowintegratinginformationfromvarioussourcestosolidifythesafequenchingprotocol.I'mfocusingonBenchChem'srecommendationsof0-5°CandpH7-8, withanemphasisondropwiseadditionandstirring.I'mnotingthehighlyexothermicreactionasdetailedinthePMCsynthesisreport, andusingthisinformationtocreateacomprehensiveExecutiveSummary.EvaluatingtheChemistry I'mnowzeroinginonthechemical'sreactivitywithwater:rapidhydrolysiswithHClrelease, andlotsofheat!I'mplanningtofocusontheheatmanagement, weakbasesasthequenchagent, andacidneutralizationwithCO2releaseastheindicator.RefiningtheProcedure I'mnowrevisingthestep-by-stepquenchingprotocol.I'vebrokenitdownintoPhase1(Preparation&Setup)andPhase2(ControlledAddition).I'mfocusingonprovidingclearinstructionsonthePPErequirementsandemphasizingthatthequenchingsolutionmustbechilledandstirred.I'malsospecifyingthenecessarymolarequivalentsofthebase, andprovidinginstructionsforvolumecalculation.RefiningtheAddition I'mnowdetailingthecontrolledadditionphase.I'mnotingtodilutethesulfonylchlorideinanon-reactivesolventifnecessaryforbettercontrol.I'mfocusingonthedropwiseadditionratedictatedbyCO2evolution, pausingiffoaminggetsoutofcontrol.Thermalmanagementiskey;I'llpausetheadditionifthetemperaturegoesover10°C.FinalizingtheProtocol I'vefinalizedtheprocedure, andaddednotesforpHverificationandphaseseparation.I'vealsodetailedwastesegregation, notingproperlabelingandcontainerrequirementsforhalogenatedvs.non-halogenatedorganicwaste.DefiningWasteProtocols I'mnowdetailingdisposalmethods.Theaqueouslayer(pH7-8)fromneutralizationgoesinto"AqueousHazardousWaste."Contaminatedsolidsgointosolidhazardouswaste.I'vecompiledthereferencestocompletetheoutline.I'vealsoincorporatedthecorrectURLsforallreferences.ReviewingProtocolConstraints I'mnowsatisfiedthatI'vemetalltheprotocolconstraints, includingeditorialcontrol, expertiseexplanation, self-validation, references, quantitativetables, detailedmethodologies, andvisualizations.IbelieveI'vecreatedacomprehensiveguide.OperationalGuide:SafeHandling, Quenching, andDisposalof2-Hydroxy-4-methylquinoline-6-sulfonylChloride ###1.ExecutiveSummaryInpharmaceuticaldevelopmentandsyntheticchemistry, sulfonylchloridesareindispensableelectrophilesforgeneratingsulfonamidesandsulfonateesters.However, compoundslike2-hydroxy-4-methylquinoline-6-sulfonylchloridepresentsignificantlogisticalandsafetychallengesduringdisposalduetotheirextremereactivitywithmoisture.Thisguideprovidesdrugdevelopmentprofessionalsandlaboratoryscientistswithavalidated, self-monitoringprotocolforthesafedeactivation(quenching)anddisposalofthisreactiveintermediate, ensuringcompliancewithstringentEnvironmentalHealthandSafety(EHS)standards.###2.PhysicochemicalHazardProfile&MechanisticRationale2-Hydroxy-4-methylquinoline-6-sulfonylchloridecontainsahighlyelectrophilicsulfonylchloridemoiety.Whenexposedtowater, itundergoesrapidhydrolysistoyield2-hydroxy-4-methylquinoline-6-sulfonicacidandhydrochloricacid(HCl).TheMechanisticChallenge: Thehydrolysisreaction( )isintenselyexothermic.Directadditionofwatertotheneatchemicalorunquenchedreactionmixturescanresultinlocalizedboiling, violentsplattering, andtherapidoff-gassingofcorrosive, toxicHClfumes.Becauseofthisreactivity, sulfonylchloridesareuniversallyclassifiedasextremelyhazardousandreactivewastes[1.6].

To safely dispose of this material, the electrophile must be subjected to a controlled quenching process using a weak aqueous base[1]. The base (typically sodium bicarbonate) serves a dual mechanistic purpose:

  • Acid Neutralization: It immediately neutralizes the generated HCl and sulfonic acid, driving the hydrolysis to completion.

  • Visual Feedback: The neutralization process releases carbon dioxide ( CO2​ ), providing the operator with a direct visual indicator (effervescence) of the reaction's progress and completion[2].

Quantitative Parameters for Safe Quenching

To ensure a safe operational envelope, all quenching procedures must adhere to the following validated parameters:

ParameterValue / RecommendationMechanistic Rationale
Quenching Agent Saturated NaHCO3​ (aq)Weak base; neutralizes acidic byproducts while providing visual feedback ( CO2​ evolution)[1].
Equivalents of Base 5–10 molar equivalentsEnsures a sufficient buffer capacity to neutralize both the sulfonic acid and HCl without dropping the pH[1].
Temperature 0–5 °C (Ice Bath)Mitigates the highly exothermic hydrolysis reaction, preventing solvent boil-off and splattering[2].
Stirring Time 30 minutes post-additionGuarantees complete consumption of sterically hindered or residual unreacted sulfonyl chloride[2].
Target pH 7.0 – 8.0Confirms complete neutralization of all generated acids prior to phase separation or waste segregation[2].

Experimental Workflow Diagram

G Start Unreacted Sulfonyl Chloride Add Slow Dropwise Addition (Exothermic / CO2 Release) Start->Add PrepBase Prepare Cold NaHCO3 (0-5°C) PrepBase->Add Stir Stir 30+ mins Verify pH 7-8 Add->Stir Separate Phase Separation (If solvent used) Stir->Separate WasteOrg Organic Waste (Incineration) Separate->WasteOrg WasteAq Aqueous Waste (Neutralized) Separate->WasteAq

Workflow for the safe quenching and disposal of sulfonyl chloride waste streams.

Step-by-Step Quenching and Disposal Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the verification checks are met.

Phase 1: Preparation and Setup

  • Environmental Control: Don appropriate PPE (chemical-resistant gloves, safety goggles, face shield, and lab coat). Conduct all operations inside a certified, properly functioning chemical fume hood with the sash lowered to a safe working height to safely vent CO2​ and potential HCl fumes[1].

  • Quenching Solution Preparation: In an oversized Erlenmeyer flask or beaker (at least 3 to 4 times the total anticipated volume to accommodate vigorous foaming), prepare a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ )[1]. Ensure you have calculated 5 to 10 molar equivalents of base relative to the sulfonyl chloride[1].

  • Thermal Equilibration: Submerge the quenching vessel in an ice-water bath and initiate vigorous magnetic or mechanical stirring. Allow the solution to cool to 0–5 °C[2].

Phase 2: Controlled Addition (The Quench) 4. Substrate Dilution: If the 2-hydroxy-4-methylquinoline-6-sulfonyl chloride is neat (solid) or highly concentrated, dissolve or suspend it in a minimal volume of a dry, non-reactive, water-immiscible solvent (e.g., dichloromethane or ethyl acetate). This facilitates controlled addition and tempers the reaction kinetics. 5. Dropwise Addition: Using an addition funnel or pipette, slowly add the sulfonyl chloride solution dropwise into the vigorously stirred, cold NaHCO3​ solution[1][2].

  • Causality & Validation Check: The rate of addition must be dictated by the rate of gas evolution. Vigorous effervescence ( CO2​ ) will occur. If foaming approaches the upper third of the vessel, halt the addition immediately until the foam subsides[2].

  • Thermal Management: Monitor the internal temperature. If the temperature rises above 10 °C, pause the addition to allow the ice bath to absorb the accumulated heat.

Phase 3: Verification and Phase Separation 7. Extended Hydrolysis: Once the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30 minutes[1][2]. This ensures complete hydrolysis of any residual starting material. 8. pH Verification: Stop stirring and allow the phases to settle. Test the aqueous layer with pH paper. The target pH is 7.0–8.0[2].

  • Self-Validation Check: If the pH is acidic (< 7), unneutralized HCl remains, indicating the quench is incomplete. Add additional saturated NaHCO3​ solution in small aliquots until a slightly basic pH is achieved and gas evolution completely ceases.

  • Phase Separation: Transfer the quenched, neutralized mixture to a separatory funnel. Separate the organic layer from the aqueous layer[1].

Waste Segregation and Logistical Plan

Proper segregation of the quenched byproducts is critical for regulatory compliance and preventing downstream chemical incompatibilities in waste storage areas.

  • Organic Waste Stream: The organic layer (containing the carrier solvent and any non-polar, non-reactive byproducts) should be collected in a designated, properly labeled "Halogenated Organic Waste" (if DCM was used) or "Non-Halogenated Organic Waste" container. Ensure the container is vented or loosely capped initially, as trace gas evolution may still occur.

  • Aqueous Waste Stream: The neutralized aqueous layer (pH 7-8) contains the 2-hydroxy-4-methylquinoline-6-sulfonate sodium salt and sodium chloride. It must be disposed of in a designated "Aqueous Hazardous Waste" container. Do not pour this down the drain unless explicitly authorized by your institution's EHS department, as the organic quinoline derivative may be heavily regulated[3].

  • Solid Waste: Any contaminated glassware, filter paper, or solid absorbents used during the process must be disposed of in designated solid hazardous waste bins.

References

  • List of Extremely Hazardous Wastes - Stanford Environmental Health & Safety. [Link]

Sources

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